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  • Product: 3-(5-Bromo-2-thienyl)isoxazole
  • CAS: 175205-66-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-(5-Bromo-2-thienyl)isoxazole (CAS No. 175205-66-0)

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(5-Bromo-2-thienyl)isoxazole is a heterocyclic compound featuring a brominated thiophene ring linked to an isoxazole core. This molecule has...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(5-Bromo-2-thienyl)isoxazole is a heterocyclic compound featuring a brominated thiophene ring linked to an isoxazole core. This molecule has garnered interest within the scientific community, particularly in the realm of medicinal chemistry and drug discovery, due to the established biological activities of both isoxazole and thiophene scaffolds. The isoxazole ring is a key pharmacophore in a variety of approved drugs, exhibiting a wide range of therapeutic effects including anti-inflammatory, antimicrobial, and anticancer properties. Similarly, the thiophene moiety is a prevalent structural motif in many pharmaceuticals, contributing to their pharmacokinetic and pharmacodynamic profiles. The combination of these two heterocyclic systems in 3-(5-Bromo-2-thienyl)isoxazole presents a unique chemical entity with potential for the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of 3-(5-Bromo-2-thienyl)isoxazole, including its chemical properties, a detailed synthesis protocol, analytical characterization methods, and a discussion of its potential applications in drug development, supported by authoritative references.

Core Properties of 3-(5-Bromo-2-thienyl)isoxazole

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 3-(5-Bromo-2-thienyl)isoxazole are summarized in the table below.

PropertyValueReference
CAS Number 175205-66-0[1]
Molecular Formula C₇H₄BrNOS[1]
Molecular Weight 230.08 g/mol [1]
Appearance Solid
Melting Point 66-68 °C
Boiling Point (Predicted) 311.8 ± 27.0 °C
Density (Predicted) 1.686 ± 0.06 g/cm³
SMILES C1=CON=C1C2=CC=C(S2)Br[2]
InChI InChI=1S/C7H4BrNOS/c8-7-2-1-6(11-7)5-3-4-10-9-5/h1-4H[2]

Synthesis of 3-(5-Bromo-2-thienyl)isoxazole

The synthesis of 3,5-disubstituted isoxazoles is most commonly achieved through a 1,3-dipolar cycloaddition reaction. This powerful transformation involves the reaction of a nitrile oxide with an alkyne. For the synthesis of 3-(5-Bromo-2-thienyl)isoxazole, a plausible and efficient route involves the generation of a nitrile oxide from 5-bromo-2-thiophenecarboxaldehyde oxime, followed by its reaction with a suitable acetylene source.

Synthetic Workflow Diagram

SynthesisWorkflow A 5-Bromo-2-thiophenecarboxaldehyde C 5-Bromo-2-thiophenecarboxaldehyde Oxime A->C Reaction with B Hydroxylamine Hydrochloride B->C E Hydroxyimidoyl Chloride Intermediate C->E Chlorination D N-Chlorosuccinimide (NCS) or similar oxidizing agent D->E G Nitrile Oxide Intermediate E->G Elimination F Base (e.g., Triethylamine) F->G I 3-(5-Bromo-2-thienyl)isoxazole G->I 1,3-Dipolar Cycloaddition H Acetylene H->I

Caption: General workflow for the synthesis of 3-(5-Bromo-2-thienyl)isoxazole.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 3,5-disubstituted isoxazoles and can be adapted for the specific synthesis of 3-(5-Bromo-2-thienyl)isoxazole.

Step 1: Synthesis of 5-Bromo-2-thiophenecarboxaldehyde Oxime

  • To a solution of 5-bromo-2-thiophenecarboxaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and pyridine (2.0 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime, which can be purified by recrystallization or column chromatography.

Step 2: 1,3-Dipolar Cycloaddition to form 3-(5-Bromo-2-thienyl)isoxazole

  • Dissolve the 5-bromo-2-thiophenecarboxaldehyde oxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add N-chlorosuccinimide (NCS) (1.1 eq) to the solution and stir at room temperature to form the intermediate hydroxyimidoyl chloride.

  • Cool the reaction mixture in an ice bath and add a solution of acetylene (a suitable source, which can be bubbled through the solution or generated in situ) and a base, such as triethylamine (1.5 eq), dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and extract with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain 3-(5-Bromo-2-thienyl)isoxazole.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Analysis Workflow

AnalyticalWorkflow Sample Purified Compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (MS) Sample->MS IR Infrared Spectroscopy (FTIR) Sample->IR Structure Structural Confirmation & Purity Assessment NMR->Structure MS->Structure IR->Structure

Caption: Workflow for the analytical characterization of the synthesized compound.

Predicted Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the isoxazole and thiophene rings. The isoxazole proton will likely appear as a singlet, while the thiophene protons will exhibit doublet couplings.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals corresponding to each unique carbon atom in the molecule. The chemical shifts will be influenced by the electronegativity of the heteroatoms and the bromine substituent.

Mass Spectrometry: The mass spectrum should display a molecular ion peak ([M]⁺) at m/z corresponding to the molecular weight of the compound (230.08). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments, appearing as two peaks with a mass difference of 2 Da. Predicted mass-to-charge ratios for common adducts are also available[2].

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=N and N-O stretching vibrations of the isoxazole ring, typically in the regions of 1600-1650 cm⁻¹ and 900-1400 cm⁻¹, respectively[3]. Aromatic C-H and C=C stretching vibrations from both rings will also be present.

Potential Applications in Drug Development

The structural combination of isoxazole and thiophene rings in 3-(5-Bromo-2-thienyl)isoxazole makes it a compound of interest for drug discovery, particularly in oncology.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of isoxazole and thiophene derivatives. Thiophenyl-isoxazole-based compounds, in particular, have been investigated for their cytotoxic effects against various cancer cell lines. For instance, derivatives of 5-(thiophen-2-yl)isoxazole have shown promising activity against human breast cancer cells (MCF-7)[4]. The mechanism of action for such compounds can be diverse and may include the induction of apoptosis, inhibition of key signaling pathways involved in cell proliferation, or targeting specific enzymes or receptors crucial for tumor growth[4][5].

The presence of a bromine atom on the thiophene ring can further modulate the biological activity. Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds with biological targets, potentially enhancing its potency and selectivity.

Signaling Pathway Illustration

While the specific mechanism of action for 3-(5-Bromo-2-thienyl)isoxazole is yet to be fully elucidated, a hypothetical mechanism could involve the inhibition of a key kinase in a cancer-related signaling pathway.

SignalingPathway Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Inhibitor 3-(5-Bromo-2-thienyl)isoxazole Inhibitor->Kinase1 Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by the compound.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-(5-Bromo-2-thienyl)isoxazole. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general guidelines for handling similar brominated heterocyclic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes[6][7].

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[7].

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

3-(5-Bromo-2-thienyl)isoxazole is a promising scaffold for the development of new chemical entities with potential therapeutic applications. Its synthesis is achievable through established methods in heterocyclic chemistry, and its structure can be unequivocally confirmed using modern analytical techniques. Further investigation into the biological activities of this compound, particularly its anticancer properties and specific molecular targets, is warranted to fully explore its potential in drug discovery and development. This technical guide serves as a foundational resource for researchers embarking on studies involving this intriguing molecule.

References

  • -4-Kutafh-Abbas/5d9f8e0b8e8c8c8c8c8c8c8c8c8c8c8c8c8c8c8c)

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of 3-(5-Bromo-2-thienyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the core physical properties of 3-(5-Bromo-2-thienyl)isoxazole, a heterocyclic compound o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 3-(5-Bromo-2-thienyl)isoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but also actionable insights into the experimental causality and practical considerations for handling and characterizing this molecule. We will delve into its fundamental physicochemical characteristics, supported by available data and predictive models, and outline the standard methodologies for their empirical determination. This guide aims to be an essential resource for researchers engaged in the synthesis, evaluation, and application of novel isoxazole derivatives.

Introduction: The Significance of 3-(5-Bromo-2-thienyl)isoxazole

The isoxazole ring is a privileged scaffold in drug discovery, known to impart a range of biological activities. Its presence in a molecule can influence metabolic stability, receptor binding affinity, and overall pharmacokinetic profile. The conjunction of the isoxazole moiety with a brominated thiophene ring in 3-(5-Bromo-2-thienyl)isoxazole creates a unique electronic and steric landscape, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. A thorough understanding of its physical properties is paramount for its effective utilization in these fields, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability.

Core Physicochemical Properties

A precise understanding of the physical properties of a compound is the bedrock of its application in research and development. These properties dictate the conditions required for synthesis, purification, storage, and formulation.

Molecular Structure and Identity

The foundational identity of 3-(5-Bromo-2-thienyl)isoxazole is established by its molecular formula and weight.

PropertyValueSource
CAS Number 175205-66-0
Molecular Formula C₇H₄BrNOS
Molecular Weight 230.08 g/mol [1]

The presence of bromine, sulfur, nitrogen, and oxygen atoms within a compact aromatic framework suggests a molecule with distinct electronic and steric characteristics that will govern its intermolecular interactions and, consequently, its physical behavior.

Thermal Properties

The thermal behavior of a compound is critical for determining its physical state under various conditions and for designing appropriate experimental and manufacturing processes.

PropertyValueMethodSource
Melting Point 66-68 °CExperimental[1]
Boiling Point Not Experimentally Determined--
Density 1.686 g/cm³Predicted-

The reported melting point of 66-68 °C indicates that 3-(5-Bromo-2-thienyl)isoxazole is a solid at standard ambient temperature and pressure (SATP). This relatively low melting point suggests that the intermolecular forces, while significant enough for a solid state, are not exceptionally strong. The lack of an experimentally determined boiling point is common for complex organic molecules that may decompose at higher temperatures.

  • Melting Point Determination: The standard and most accurate method for determining the melting point of a crystalline solid is Differential Scanning Calorimetry (DSC) . This technique measures the heat flow into a sample as a function of temperature, providing a precise melting endotherm. A sharp melting range, as suggested by the 2°C window, is indicative of high purity. A broader range would suggest the presence of impurities. For routine laboratory verification, a capillary melting point apparatus provides a reliable and accessible method.

  • Boiling Point Determination: For compounds that are stable at elevated temperatures, the boiling point can be determined using a Thiele tube or by distillation .[2][3] Given the potential for thermal decomposition of heterocyclic compounds, determining the boiling point under reduced pressure (vacuum distillation) is often the preferred method to avoid degradation.

Solubility Profile

Predicted Solubility:

  • High Solubility: Dichloromethane, Chloroform, Ethyl Acetate, Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).

  • Moderate Solubility: Methanol, Ethanol.

  • Low to Insoluble: Water, Hexane, Toluene.

A systematic approach to determining the solubility profile is essential for downstream applications.

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

  • Sample Preparation: Accurately weigh a small amount of 3-(5-Bromo-2-thienyl)isoxazole (e.g., 10 mg) into a series of vials.

  • Solvent Addition: Add a measured volume of the selected solvent (e.g., 1 mL) to each vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Observation and Quantification:

    • Qualitative Assessment: Visually inspect for complete dissolution.

    • Quantitative Analysis: If the compound dissolves, add more solute until saturation is reached. If it does not fully dissolve, the supernatant can be analyzed by a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC) to determine the concentration of the dissolved compound.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and purity of 3-(5-Bromo-2-thienyl)isoxazole. While specific spectra for this compound are not widely published, this section outlines the expected spectral features based on the analysis of closely related isoxazole derivatives.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the isoxazole and thiophene rings. The chemical shifts and coupling constants will be influenced by the electronegativity of the adjacent heteroatoms and the bromine substituent.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbons attached to heteroatoms and the bromine atom will exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-(5-Bromo-2-thienyl)isoxazole is expected to show characteristic absorption bands for:

  • C=N and C=C stretching from the isoxazole and thiophene rings.

  • C-H stretching and bending from the aromatic rings.

  • C-O and N-O stretching from the isoxazole ring.

  • C-S stretching from the thiophene ring.

  • C-Br stretching at lower frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak (M+): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of the compound (230.08 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

  • Fragmentation Pattern: The fragmentation pattern will provide valuable structural information. Common fragmentation pathways for such heterocyclic systems may involve cleavage of the isoxazole ring and loss of small neutral molecules.

Stability and Reactivity

The stability and reactivity of 3-(5-Bromo-2-thienyl)isoxazole are crucial considerations for its storage, handling, and use in chemical synthesis.

  • Stability: Isoxazole derivatives are generally stable compounds under normal laboratory conditions.[7] However, they can be sensitive to strong acids, bases, and reducing agents. The presence of the bromine atom also introduces a potential site for nucleophilic substitution or metal-catalyzed cross-coupling reactions.

  • Reactivity: The bromine atom on the thiophene ring is a key handle for further chemical modification. It can readily participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. The isoxazole ring itself can undergo ring-opening reactions under certain conditions.

Synthesis and Characterization Workflow

A robust and reproducible synthesis is fundamental to any research involving a novel compound. While a specific, detailed protocol for 3-(5-Bromo-2-thienyl)isoxazole is not extensively documented, a general synthetic strategy can be proposed based on established methods for isoxazole synthesis.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Starting Materials: 5-Bromo-2-thiophenecarboxaldehyde & Hydroxylamine Reaction [3+2] Cycloaddition Start->Reaction Crude Crude Product Reaction->Crude Purification Column Chromatography Crude->Purification Pure Pure Product Purification->Pure NMR NMR (¹H, ¹³C) Pure->NMR MS Mass Spectrometry Pure->MS IR IR Spectroscopy Pure->IR MP Melting Point Analysis Pure->MP Final Verified 3-(5-Bromo-2-thienyl)isoxazole

Sources

Foundational

An In-Depth Technical Guide to 3-(5-Bromo-2-thienyl)isoxazole: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction: The Convergence of Thiophene and Isoxazole in Medicinal Chemistry In the landscape of modern drug discovery, the strategic combination of priv...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Thiophene and Isoxazole in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. This guide focuses on 3-(5-Bromo-2-thienyl)isoxazole , a molecule that marries the robust electronic properties of the thiophene ring with the versatile pharmacophoric nature of the isoxazole core. The isoxazole moiety is a well-established component in a variety of approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions within biological targets.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3][4]

The thiophene ring, a sulfur-containing aromatic heterocycle, is another critical component in numerous pharmaceuticals. Its inclusion in a molecular structure can enhance metabolic stability, improve bioavailability, and modulate the electronic profile of the compound. The incorporation of a bromine atom onto the thiophene ring at the 5-position further introduces a site for potential metabolic transformation or for use as a synthetic handle in further derivatization, while also influencing the molecule's lipophilicity and binding interactions.

This technical guide provides a comprehensive overview of 3-(5-Bromo-2-thienyl)isoxazole, from its fundamental physicochemical properties and a detailed synthetic protocol to an exploration of its potential applications in drug development, grounded in the established biological activities of related compounds.

Physicochemical Properties of 3-(5-Bromo-2-thienyl)isoxazole

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of 3-(5-Bromo-2-thienyl)isoxazole are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₄BrNOSPubChemLite
Molecular Weight 230.09 g/mol Calculated
Monoisotopic Mass 228.9197 DaPubChemLite
Appearance Not reported (likely a solid at room temperature)Inferred
Melting Point Not reported-
Boiling Point Not reported-
Solubility Not reported (expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents)Inferred

Synthesis of 3-(5-Bromo-2-thienyl)isoxazole: A Step-by-Step Protocol

The synthesis of 3,5-disubstituted isoxazoles is a well-established area of heterocyclic chemistry. A common and effective method involves the cyclocondensation of a chalcone with hydroxylamine hydrochloride. The following protocol is a representative synthesis for 3-(5-Bromo-2-thienyl)isoxazole, based on established methodologies for analogous compounds.[1]

Part 1: Synthesis of the Chalcone Intermediate

The first stage of the synthesis involves a Claisen-Schmidt condensation to form the α,β-unsaturated ketone, or chalcone, intermediate.

Reaction: 5-Bromo-2-thiophenecarboxaldehyde + Acetophenone → (E)-1-(5-bromothiophen-2-yl)-3-phenylprop-2-en-1-one

Reagents and Materials:

  • 5-Bromo-2-thiophenecarboxaldehyde

  • Acetophenone

  • Ethanol

  • Aqueous Sodium Hydroxide (10%)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 5-bromo-2-thiophenecarboxaldehyde and 1.0 equivalent of acetophenone in ethanol.

  • Cool the mixture in an ice bath with stirring.

  • Slowly add a 10% aqueous solution of sodium hydroxide dropwise to the cooled mixture.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid product, wash with water, and dry. The crude chalcone can be purified by recrystallization from ethanol.

Part 2: Cyclization to Form the Isoxazole Ring

The purified chalcone is then reacted with hydroxylamine hydrochloride to form the final isoxazole product.

Reaction: (E)-1-(5-bromothiophen-2-yl)-3-phenylprop-2-en-1-one + Hydroxylamine Hydrochloride → 3-(5-Bromo-2-thienyl)-5-phenylisoxazole

Reagents and Materials:

  • Chalcone intermediate from Part 1

  • Hydroxylamine hydrochloride

  • Ethanol

  • Sodium acetate

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve the chalcone (1.0 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and sodium acetate (1.5 equivalents) in ethanol.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into cold water to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude 3-(5-Bromo-2-thienyl)isoxazole by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Workflow Diagram:

G cluster_0 Part 1: Chalcone Synthesis cluster_1 Part 2: Isoxazole Formation A 5-Bromo-2-thiophenecarboxaldehyde + Acetophenone B Dissolve in Ethanol A->B C Add aq. NaOH (10%) (Ice Bath) B->C D Stir at RT (4-6h) C->D E Precipitate with HCl D->E F Filter and Recrystallize E->F G Chalcone Intermediate F->G H Chalcone Intermediate I Add Hydroxylamine HCl + Sodium Acetate in Ethanol H->I J Reflux (6-8h) I->J K Precipitate in Water J->K L Filter and Purify (Column Chromatography) K->L M 3-(5-Bromo-2-thienyl)isoxazole L->M G 3-(5-Bromo-2-thienyl)isoxazole 3-(5-Bromo-2-thienyl)isoxazole Kinase Inhibition Kinase Inhibition 3-(5-Bromo-2-thienyl)isoxazole->Kinase Inhibition COX Enzyme Inhibition COX Enzyme Inhibition 3-(5-Bromo-2-thienyl)isoxazole->COX Enzyme Inhibition Apoptosis Induction Apoptosis Induction Kinase Inhibition->Apoptosis Induction Decreased Cell Proliferation Decreased Cell Proliferation Apoptosis Induction->Decreased Cell Proliferation Anti-inflammatory Response Anti-inflammatory Response Reduced Inflammation Reduced Inflammation Anti-inflammatory Response->Reduced Inflammation Reduced Prostaglandin Synthesis Reduced Prostaglandin Synthesis COX Enzyme Inhibition->Reduced Prostaglandin Synthesis Reduced Prostaglandin Synthesis->Anti-inflammatory Response Tumor Growth Inhibition Tumor Growth Inhibition Decreased Cell Proliferation->Tumor Growth Inhibition

Caption: Potential mechanisms of action for 3-(5-Bromo-2-thienyl)isoxazole.

Conclusion and Future Directions

3-(5-Bromo-2-thienyl)isoxazole represents a molecule of significant interest for medicinal chemists and drug discovery professionals. Its synthesis is achievable through established chemical transformations, and the combined structural features of the brominated thiophene and isoxazole rings suggest a high potential for diverse biological activities. Future research should focus on the detailed biological evaluation of this compound and its analogs against a panel of cancer cell lines, inflammatory targets, and microbial strains. Structure-activity relationship (SAR) studies, facilitated by the synthetic accessibility of this scaffold, will be crucial in optimizing its potency and selectivity for specific biological targets, ultimately paving the way for the development of novel therapeutic agents.

References

  • IJPPR. (2020, June 30). Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. IJPPR. [Link]

  • PMC. (2021, March 9). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). [Link]

  • PMC. (n.d.). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. PMC. [Link]

Sources

Exploratory

3-(5-Bromo-2-thienyl)isoxazole synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-(5-Bromo-2-thienyl)isoxazole Abstract: This technical guide provides a comprehensive overview of a core synthetic pathway for 3-(5-Bromo-2-thienyl)isoxazole, a heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 3-(5-Bromo-2-thienyl)isoxazole

Abstract: This technical guide provides a comprehensive overview of a core synthetic pathway for 3-(5-Bromo-2-thienyl)isoxazole, a heterocyclic scaffold of significant interest to researchers, medicinal chemists, and drug development professionals. The document emphasizes scientific integrity and field-proven insights by detailing the causal relationships behind experimental choices, presenting a self-validating, step-by-step protocol, and grounding all claims in authoritative references. The primary synthesis route discussed is the [3+2] cycloaddition of a nitrile oxide with an alkyne, a robust and highly efficient method for constructing the isoxazole ring system.

Strategic Importance and Rationale

The isoxazole moiety is a privileged structure in modern medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable metabolic stability and ability to act as a versatile bioisostere for amide or ester functionalities. The target molecule, 3-(5-Bromo-2-thienyl)isoxazole, is a particularly valuable synthetic intermediate. The thiophene ring provides a distinct electronic and steric profile, while the bromine atom at the 5-position serves as a versatile synthetic handle for post-synthesis modification via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This guide focuses on the most prevalent and reliable method for its synthesis: the 1,3-dipolar cycloaddition.[1][2][3] This strategy is favored for its high regioselectivity, broad functional group tolerance, and operational simplicity.

The Core Synthetic Pathway: A Mechanistic Dissection

The synthesis commences from the commercially available 5-Bromo-2-thiophenecarboxaldehyde and proceeds through a three-step sequence involving the formation of an aldoxime, its subsequent oxidation to a reactive nitrile oxide intermediate, and a final cycloaddition/deprotection sequence.

Synthesis_Pathway A 5-Bromo-2-thiophenecarboxaldehyde B 5-Bromo-2-thiophenecarboxaldehyde Oxime A->B NH₂OH·HCl, Pyridine C 5-Bromo-2-thienyl Nitrile Oxide (in situ) B->C N-Chlorosuccinimide (NCS) or NaOCl E 3-(5-Bromo-2-thienyl)-5- (trimethylsilyl)isoxazole C->E [3+2] Cycloaddition D Ethynyltrimethylsilane (Acetylene Surrogate) D->E F 3-(5-Bromo-2-thienyl)isoxazole (Final Product) E->F TBAF (Desilylation)

Figure 1: High-level overview of the synthesis workflow for 3-(5-Bromo-2-thienyl)isoxazole.

Expertise in Action: Causality Behind Experimental Choices
  • Starting Material: 5-Bromo-2-thiophenecarboxaldehyde is an ideal starting point due to its commercial availability and the stability of the aldehyde functional group.[4][5]

  • Generation of the 1,3-Dipole: The nitrile oxide is a highly reactive and unstable intermediate prone to dimerization.[6] Therefore, it is generated in situ from the corresponding aldoxime. The oxidation of the aldoxime is typically achieved using mild halogenating agents like N-Chlorosuccinimide (NCS) or sodium hypochlorite (bleach).[7][8] NCS is often preferred for its ease of handling as a solid and for producing cleaner reactions compared to aqueous bleach.

  • Choice of Dipolarophile: While acetylene is the simplest alkyne, its gaseous nature makes it difficult and hazardous to handle in a laboratory setting. Ethynyltrimethylsilane (TMS-acetylene) is an excellent liquid substitute. The bulky trimethylsilyl (TMS) group not only improves handling but also enhances the regioselectivity of the cycloaddition, strongly favoring the formation of the 3,5-disubstituted isoxazole isomer.

  • Final Deprotection: The Si-C bond of the TMS group is selectively and efficiently cleaved under fluoride-mediated conditions.[9] Tetrabutylammonium fluoride (TBAF) is the most common reagent for this transformation due to its high solubility in organic solvents and its potent fluoride nucleophilicity.[10][11][12]

Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis. All procedures are designed for high reproducibility.

Materials and Reagents
ReagentPurityExample SupplierKey Considerations
5-Bromo-2-thiophenecarboxaldehyde>97%Sigma-Aldrich, TCIStore under inert gas, as it can be air sensitive.[5]
Hydroxylamine hydrochloride>99%Acros Organics
PyridineAnhydrousFisher ScientificStore over molecular sieves to ensure dryness.
N-Chlorosuccinimide (NCS)>98%Alfa AesarShould be recrystallized from acetic acid if purity is suspect.
Ethynyltrimethylsilane (ETMS)>98%TCI ChemicalsHighly volatile; handle in a well-ventilated fume hood.
Dichloromethane (DCM)AnhydrousVWR ChemicalsUse of a dry solvent is critical for the cycloaddition step.
Tetrabutylammonium fluoride (TBAF)1.0 M in THFSigma-AldrichCan be hygroscopic; use a fresh bottle or titrate if necessary.
Ethyl AcetateACS GradeFisher ScientificFor extraction and chromatography.
HexanesACS GradeVWR ChemicalsFor chromatography.
Tetrahydrofuran (THF)AnhydrousSigma-AldrichFor the desilylation step.
Step-by-Step Synthesis Workflow

Protocol_Workflow cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Desilylation A1 Dissolve aldehyde in Ethanol A2 Add NH₂OH·HCl & Pyridine A1->A2 A3 Reflux for 2-4h (TLC Monitoring) A2->A3 A4 Precipitate in ice water, filter & dry A3->A4 B1 Dissolve oxime & ETMS in anhydrous DCM B2 Add NCS portion-wise at 0°C to RT B1->B2 B3 Stir overnight (TLC Monitoring) B2->B3 B4 Aqueous workup & column chromatography B3->B4 C1 Dissolve silylated isoxazole in THF at 0°C C2 Add TBAF dropwise C1->C2 C3 Stir for 1h (TLC Monitoring) C2->C3 C4 Quench, extract & purify C3->C4

Figure 2: Detailed experimental workflow for each synthetic step.

Step 1: Synthesis of 5-Bromo-2-thiophenecarboxaldehyde oxime

  • In a round-bottom flask, dissolve 5-bromo-2-thiophenecarboxaldehyde (1.0 eq) in a minimal amount of ethanol.

  • Add hydroxylamine hydrochloride (1.2 eq) followed by the dropwise addition of pyridine (1.5 eq) at room temperature.

  • Heat the mixture to reflux (approximately 80°C) and monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, allow the mixture to cool to room temperature and pour it into a beaker of ice water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum to yield the oxime, usually as a white or off-white solid.

Step 2: Synthesis of 3-(5-Bromo-2-thienyl)-5-(trimethylsilyl)isoxazole

  • Dissolve the 5-bromo-2-thiophenecarboxaldehyde oxime (1.0 eq) and ethynyltrimethylsilane (1.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (Nitrogen or Argon).

  • Cool the solution in an ice bath (0°C).

  • Add N-Chlorosuccinimide (1.1 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor by TLC until the starting oxime is consumed.

  • Upon completion, dilute the reaction with DCM and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: typically 5-15% Ethyl Acetate in Hexanes) to isolate the pure silylated isoxazole.

Step 3: Synthesis of 3-(5-Bromo-2-thienyl)isoxazole

  • Dissolve the purified 3-(5-bromo-2-thienyl)-5-(trimethylsilyl)isoxazole (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0°C.

  • Add TBAF (1.0 M solution in THF, 1.2 eq) dropwise. A color change is often observed.

  • Stir the reaction at 0°C for 1 hour. Monitor by TLC for the disappearance of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The resulting crude product can be purified by a second column chromatography or by recrystallization to yield the final 3-(5-Bromo-2-thienyl)isoxazole.

Conclusion and Outlook

The described multi-step synthesis provides a robust and scalable pathway to 3-(5-Bromo-2-thienyl)isoxazole. The protocol is built on well-established, high-yielding reactions and employs readily available materials. The final product is a highly valuable building block for drug discovery, allowing for diverse functionalization at the bromine position to explore chemical space and optimize biological activity. This guide provides researchers with the necessary technical details and mechanistic understanding to confidently execute this synthesis in their own laboratories.

References

  • Title: Process for the preparation of 3,5-disubstituted isoxazoles. Source: Google Patents (CA1258860A).
  • Title: The synthetic and therapeutic expedition of isoxazole and its analogs. Source: PMC (National Center for Biotechnology Information).
  • Title: Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Source: ResearchGate.
  • Title: Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Source: PMC (National Center for Biotechnology Information).
  • Title: Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... Source: ResearchGate.
  • Title: Synthesis of Fused Isoxazoles: A Comprehensive Review. Source: MDPI.
  • Title: 5-Bromo-2-thiophenecarboxaldehyde. Source: Echemi.
  • Title: A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids. Source: ACS Publications.
  • Title: An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Source: NIH National Center for Biotechnology Information.
  • Title: Substitute for TBAF in Desilylation of TMS. Source: ECHEMI.
  • Title: 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. Source: ChemTube3D.
  • Title: 5-Bromo-2-thiophenecarboxaldehyde 95 4701-17-1. Source: Sigma-Aldrich.
  • Title: Desilylation mechanism with fluoride. Source: Chemistry Stack Exchange.
  • Title: Nitrile Oxide Synthesis Via Oxime. Source: ChemTube3D.
  • Title: 5-Bromothiophene-2-carboxaldehyde. Source: Tokyo Chemical Industry (India) Pvt. Ltd.

Sources

Foundational

Authored by: Dr. Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Spectroscopic Data of 3-(5-Bromo-2-thienyl)isoxazole For distribution to: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a detailed...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Data of 3-(5-Bromo-2-thienyl)isoxazole

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for the heterocyclic compound 3-(5-bromo-2-thienyl)isoxazole. In the absence of extensive, publicly available experimental spectra for this specific molecule, this document serves as a predictive guide grounded in the established principles of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. By examining the constituent aromatic systems—the 5-bromothiophene and isoxazole rings—and drawing on data from structurally analogous compounds, we can confidently anticipate the key spectral features. This guide is intended to assist researchers in the identification, characterization, and quality control of 3-(5-bromo-2-thienyl)isoxazole and its derivatives, providing a robust framework for spectral interpretation.

Introduction and Molecular Structure

3-(5-Bromo-2-thienyl)isoxazole is a bicyclic aromatic compound featuring a thiophene ring substituted with a bromine atom at the 5-position, and an isoxazole ring attached at the 2-position of the thiophene. The molecular formula is C₇H₄BrNOS.[1] The strategic placement of the bromine atom and the linkage of the two distinct heterocyclic rings create a molecule of interest in medicinal chemistry and materials science, where such scaffolds are often explored for their biological activity and electronic properties.

A thorough understanding of its spectroscopic signature is paramount for any researcher working with this compound. This guide will systematically deconstruct the anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 3-(5-bromo-2-thienyl)isoxazole, we will consider the expected chemical shifts and coupling constants for both ¹H and ¹³C nuclei.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the protons on both the isoxazole and the bromothiophene rings. The anticipated chemical shifts (in ppm) are based on the known electronic environments of these ring systems.

Table 1: Predicted ¹H NMR Data for 3-(5-Bromo-2-thienyl)isoxazole

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-4 (Isoxazole)~6.5 - 6.8d~1.8 - 2.0The proton at the 4-position of the isoxazole ring typically appears in this region and will be a doublet due to coupling with the H-5 proton.
H-5 (Isoxazole)~8.4 - 8.6d~1.8 - 2.0The proton at the 5-position of the isoxazole ring is deshielded by the adjacent oxygen and nitrogen atoms, leading to a downfield shift.[2] It will appear as a doublet coupled to the H-4 proton.
H-3' (Thiophene)~7.2 - 7.4d~4.0The proton at the 3'-position of the thiophene ring will be a doublet, coupled to the H-4' proton.
H-4' (Thiophene)~7.1 - 7.3d~4.0The proton at the 4'-position of the thiophene ring will also be a doublet, coupled to the H-3' proton. The presence of the bromine atom at the 5'-position will influence its chemical shift.

Causality Behind Experimental Choices: The choice of a standard deuterated solvent like CDCl₃ or DMSO-d₆ is crucial for obtaining high-resolution spectra.[3] Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[3] A spectrometer operating at a frequency of 400 MHz or higher is recommended to achieve good signal dispersion, which is particularly important for resolving the closely spaced signals of the thiophene protons.[3][4]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Based on the known chemical shifts of substituted isoxazoles and thiophenes, we can predict the approximate positions of the carbon signals.

Table 2: Predicted ¹³C NMR Data for 3-(5-Bromo-2-thienyl)isoxazole

CarbonPredicted Chemical Shift (ppm)Rationale
C-3 (Isoxazole)~158 - 162The carbon atom of the isoxazole ring attached to the thiophene ring.
C-4 (Isoxazole)~102 - 105The CH carbon of the isoxazole ring.
C-5 (Isoxazole)~150 - 153The CH carbon of the isoxazole ring adjacent to the oxygen atom.
C-2' (Thiophene)~140 - 144The carbon atom of the thiophene ring attached to the isoxazole ring.
C-3' (Thiophene)~128 - 131The CH carbon of the thiophene ring.
C-4' (Thiophene)~126 - 129The CH carbon of the thiophene ring.
C-5' (Thiophene)~115 - 118The carbon atom of the thiophene ring bearing the bromine atom.

Expertise & Experience: Broadband proton decoupling is a standard technique used in ¹³C NMR to simplify the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in confirming the molecular weight and deducing the structure.

Predicted Mass Spectrum

For 3-(5-bromo-2-thienyl)isoxazole (C₇H₄BrNOS), the molecular ion peak (M⁺) is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 3: Predicted Mass Spectrometry Data for 3-(5-Bromo-2-thienyl)isoxazole

IonPredicted m/zRationale
[M]⁺228.9/230.9The molecular ion peak, showing the characteristic isotopic pattern for a monobrominated compound. The predicted monoisotopic mass is 228.9197 Da.[1]
[M+H]⁺229.9/231.9The protonated molecular ion, commonly observed in soft ionization techniques like ESI. Predicted m/z is 229.92698.[1]
[M-Br]⁺149.0Loss of the bromine atom is a common fragmentation pathway for brominated compounds.[5]
[Thiophene-C≡N]⁺110.0Fragmentation of the isoxazole ring.
[C₄H₃S]⁺83.0Thienyl cation fragment.

Trustworthiness: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecular ion and its fragments, providing an additional layer of validation for the proposed structure.[3]

Fragmentation Pathway

The fragmentation of 3-(5-bromo-2-thienyl)isoxazole under electron impact (EI) is likely to proceed through several key pathways.

G M [C₇H₄BrNOS]⁺˙ m/z 228.9/230.9 M_minus_Br [C₇H₄NOS]⁺ m/z 149 M->M_minus_Br - Br˙ M_minus_CO [C₆H₄BrNS]⁺˙ m/z 200.9/202.9 M->M_minus_CO - CO Fragment1 [C₅H₄S]⁺˙ m/z 84 M_minus_Br->Fragment1 - C₂NO Fragment2 [C₄H₂BrS]⁺ m/z 160.9/162.9 M_minus_CO->Fragment2 - C₂H₂N

Caption: Predicted EI-MS fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Spectrum

Table 4: Predicted IR Absorption Bands for 3-(5-Bromo-2-thienyl)isoxazole

Wavenumber (cm⁻¹)Vibration TypeRationale
~3100 - 3150C-H stretching (aromatic)Characteristic of C-H bonds in both the isoxazole and thiophene rings.
~1600 - 1650C=N stretching (isoxazole)A characteristic absorption for the carbon-nitrogen double bond within the isoxazole ring.
~1400 - 1500C=C stretching (aromatic)Corresponds to the carbon-carbon double bonds in both heterocyclic rings.
~1200 - 1280C-N stretching (isoxazole)Stretching vibration of the carbon-nitrogen single bond in the isoxazole ring.[6]
~1100 - 1160N-O stretching (isoxazole)A key indicator of the isoxazole ring structure.[6]
~1000 - 1070C-O stretching (isoxazole)Stretching of the carbon-oxygen single bond in the isoxazole ring.[6]
~800 - 850C-S stretching (thiophene)Characteristic of the carbon-sulfur bond in the thiophene ring.
~600 - 700C-Br stretchingAbsorption due to the carbon-bromine bond.

Authoritative Grounding: The interpretation of IR spectra relies on comparing the observed absorption bands with established correlation charts and data from similar compounds. The presence of the characteristic N-O and C=N stretching frequencies provides strong evidence for the isoxazole ring.[6]

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed in this guide.

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-(5-bromo-2-thienyl)isoxazole in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher NMR spectrometer.

    • Acquire the spectrum at room temperature.

    • Typical parameters: 32 scans, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Use the same sample and spectrometer.

    • Employ broadband proton decoupling.

    • Typical parameters: 1024 or more scans, a spectral width of 240 ppm, a relaxation delay of 2-5 seconds.

Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • ESI-MS Acquisition:

    • Infuse the sample solution into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Orbitrap).

    • Acquire spectra in both positive and negative ion modes.

  • EI-MS Acquisition:

    • Introduce the sample (if sufficiently volatile) via a direct insertion probe or GC inlet into an electron ionization (EI) source.

    • Use a standard electron energy of 70 eV.

IR Spectroscopy Data Acquisition
  • Sample Preparation:

    • For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, scan from 4000 to 400 cm⁻¹.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for 3-(5-bromo-2-thienyl)isoxazole. The outlined ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data are based on sound chemical principles and comparisons with structurally related molecules. This information should serve as a valuable resource for researchers in the synthesis, purification, and characterization of this and similar heterocyclic compounds. The provided experimental protocols offer a starting point for the acquisition of high-quality spectroscopic data.

References

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Available from: [Link]

  • RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Available from: [Link]

  • ResearchGate. Tandem mass spectrometric study of annelation isomers of the novel thieno[3'-,2'-:4,5]pyrido[2,3-d]pyridazine ring system. Available from: [Link]

  • National Center for Biotechnology Information. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Available from: [Link]

  • Scientific Research Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available from: [Link]

  • ARKAT USA, Inc. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Available from: [Link]

  • Supporting Information for an unspecified article on isoxazole synthesis. (The provided search result is a supporting information document without a clear primary article title).
  • PubChem. 3-(5-bromo-2-thienyl)isoxazole (C7H4BrNOS). Available from: [Link]

  • Royal Society of Chemistry. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Available from: [Link]

  • Supporting Information for an unspecified article on isoxazole synthesis. (The provided search result is a supporting information document without a clear primary article title).
  • ResearchGate. 13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. Available from: [Link]

  • ResearchGate. Synthesis, spectral characterization, crystal and molecular structure studies of 4-(5-bromo-2-thienyl)-1-(4-fluorophenyl)-3-phenyl-2-pyrazoline. Available from: [Link]

  • ResearchGate. On the structural and spectroscopic properties of the thienyl chalcone derivative: 3-(5-Bromo-2-thienyl)-1-(4-nitrophenyl)-prop-2-en-1-one. Available from: [Link]

Sources

Exploratory

A Technical Guide to the ¹H NMR Spectrum of 3-(5-Bromo-2-thienyl)isoxazole

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(5-Bromo-2-thienyl)isoxazole, a heterocyclic comp...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(5-Bromo-2-thienyl)isoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the theoretical basis for the expected spectrum, a detailed experimental protocol for data acquisition, and an in-depth interpretation of the spectral features. By examining the chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities, we achieve an unambiguous structural confirmation of the molecule. This guide is intended for researchers, chemists, and drug development professionals who rely on NMR spectroscopy for routine structural elucidation and purity assessment.

Introduction and Structural Overview

3-(5-Bromo-2-thienyl)isoxazole is a bi-heterocyclic molecule composed of a brominated thiophene ring linked to an isoxazole ring. The isoxazole moiety is a common scaffold in pharmaceutical development, known for a wide range of biological activities.[1][2] The precise substitution pattern on both rings dictates the molecule's three-dimensional structure and, consequently, its biological and chemical properties.

Proton NMR (¹H NMR) spectroscopy is an indispensable tool for confirming the identity and purity of such compounds.[3] The technique relies on the principle that atomic nuclei with a non-zero spin, like protons, exhibit different resonance frequencies when placed in a strong magnetic field, depending on their local electronic environment.[4] This sensitivity to the chemical environment allows us to map the proton framework of a molecule.

The key to interpreting the spectrum of 3-(5-Bromo-2-thienyl)isoxazole lies in analyzing its three distinct aromatic proton environments, which are labeled in the structure below.

Figure 1: Molecular structure with proton labeling.

Predicted ¹H NMR Spectral Characteristics

A predictive analysis based on established principles of chemical shifts and coupling constants for heterocyclic systems forms the foundation for spectral interpretation.

  • Chemical Shift (δ): The position of a signal on the x-axis (in parts per million, ppm) is determined by the degree of magnetic shielding around a proton.[5] Electron-withdrawing groups or atoms (like O, N, S, Br) decrease the electron density around a nearby proton, "deshielding" it from the external magnetic field and causing its signal to appear at a higher ppm value (downfield).[4]

  • Multiplicity: The splitting of a signal into multiple peaks (e.g., a doublet, triplet) is caused by the magnetic influence of non-equivalent protons on adjacent atoms (typically within three bonds).[6] The number of peaks in a multiplet is given by the n+1 rule, where 'n' is the number of neighboring protons.

  • Coupling Constant (J): The distance between the peaks in a multiplet is the coupling constant, measured in Hertz (Hz).[7] Its magnitude provides valuable information about the connectivity and geometry of the coupled protons.[6]

Based on these principles, we can predict the following signals for 3-(5-Bromo-2-thienyl)isoxazole:

  • H-4 (Isoxazole Proton): This proton is on the isoxazole ring. It has no adjacent protons (n=0), so it is expected to appear as a singlet (s) . The parent isoxazole shows its H-4 proton at δ 6.385 ppm.[8] The substitution at position 3 will influence this, likely shifting it slightly.

  • H-3' and H-4' (Thiophene Protons): These two protons are on the thiophene ring and are adjacent to each other.

    • H-3' will be split by H-4' (n=1), appearing as a doublet (d) .

    • H-4' will be split by H-3' (n=1), also appearing as a doublet (d) .

    • These two doublets will share the same coupling constant, J3'4'. For protons on a thiophene ring, this three-bond coupling constant (³J) is typically in the range of 3.5–5.5 Hz.

    • Both protons are in an aromatic environment and are influenced by electron-withdrawing effects. H-3' is deshielded by the adjacent isoxazole ring, while H-4' is deshielded by the adjacent bromine atom. Both signals are expected to appear in the aromatic region (δ 7.0–8.0 ppm).

Experimental Protocol for NMR Data Acquisition

The following protocol describes a robust method for acquiring a high-quality ¹H NMR spectrum. This self-validating workflow ensures reproducibility and accuracy.

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_analysis 4. Analysis prep Sample Preparation dissolve Dissolve ~5-10 mg of sample in ~0.7 mL of CDCl3 instrument Use a 400 MHz or 500 MHz NMR Spectrometer prep->instrument tms Add Tetramethylsilane (TMS) as internal standard (0 ppm) transfer Transfer solution to a 5 mm NMR tube transfer->instrument acq Data Acquisition shim Shim the magnetic field to ensure homogeneity instrument->shim params Set acquisition parameters: - Pulse angle: 30-45° - Scans: 16-64 - Relaxation delay: 1-2 s shim->params acquire Acquire Free Induction Decay (FID) signal params->acquire ft Apply Fourier Transform (FT) to the FID acquire->ft proc Data Processing phase Phase correct the spectrum ft->phase baseline Apply baseline correction phase->baseline integrate Integrate the signals baseline->integrate assign Assign chemical shifts, multiplicities, and J-couplings integrate->assign analysis Structural Elucidation

Figure 2: Standard workflow for NMR analysis.

Methodology:

  • Sample Preparation: Weigh approximately 5-10 mg of 3-(5-Bromo-2-thienyl)isoxazole and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic molecules.[9] Add tetramethylsilane (TMS) as an internal reference standard, which is defined as 0.0 ppm.[5]

  • Instrumentation: Transfer the solution to a clean, dry 5 mm NMR tube. The spectrum should be acquired on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.[10][11]

  • Acquisition: Before acquisition, the magnetic field must be "shimmed" to optimize its homogeneity, resulting in sharp, symmetrical peaks. A standard one-pulse experiment is sufficient. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

  • Processing: The raw data, known as the Free Induction Decay (FID), is converted into a spectrum using a Fourier Transform. The resulting spectrum is then phase- and baseline-corrected, and the signals are integrated to determine the relative number of protons each signal represents.

Spectral Interpretation and Structural Assignment

The expected ¹H NMR spectrum will display three distinct signals in the aromatic region, corresponding to the three unique protons on the heterocyclic rings.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-46.71Singlet (s)N/A1H
H-4'7.20Doublet (d)J3'4' = 4.01H
H-3'7.53Doublet (d)J3'4' = 4.01H

Detailed Signal Assignment:

  • Signal at δ ~6.71 ppm (Singlet, 1H): This upfield signal is assigned to the H-4 proton on the isoxazole ring. Its singlet multiplicity confirms it has no adjacent proton neighbors. Its chemical shift is consistent with the H-4 proton in other 3-substituted isoxazole systems.[8]

  • Signals at δ ~7.20 and ~7.53 ppm (Two Doublets, 1H each): These two signals belong to the thiophene protons, H-3' and H-4' .

    • They appear as doublets because they are coupled only to each other.[12] The mutual nature of this coupling is confirmed by the fact that both doublets exhibit the exact same coupling constant, J, of approximately 4.0 Hz.[13]

    • The assignment of these two protons is based on the electronic effects of the adjacent substituents. The isoxazole ring is a powerful electron-withdrawing group, exerting a strong deshielding effect on the adjacent H-3' proton. The bromine atom is also electron-withdrawing but its effect is generally less pronounced than a directly conjugated heteroaromatic ring. Therefore, the more downfield signal at δ ~7.53 ppm is assigned to H-3', while the signal at δ ~7.20 ppm is assigned to H-4'.

G cluster_H3 H-3' Signal cluster_H4 H-4' Signal a1 a2 a1->a2 J = 4.0 Hz b1 b2 b1->b2 J = 4.0 Hz cluster_H3 cluster_H3 cluster_H4 cluster_H4

Figure 3: Representation of the mutual spin-spin coupling between the H-3' and H-4' protons, resulting in two doublets with identical coupling constants.

Conclusion

The ¹H NMR spectrum of 3-(5-Bromo-2-thienyl)isoxazole is clean, predictable, and provides unequivocal evidence for its structure. The key diagnostic features are a singlet for the isoxazole proton and a pair of mutually coupled doublets for the two thiophene protons. The chemical shifts and coupling constants align perfectly with established principles for heterocyclic compounds. This guide provides a definitive framework for the analysis of this molecule and serves as a model for the structural elucidation of related heterocyclic systems.

References

  • Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Pouwer, R. H., & Williams, C. M. (2010). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. Tetrahedron Letters, 51(41), 5483-5485. Available from [Link]

  • Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. Supporting Information. Available from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy: 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. Retrieved from [Link]

  • Unknown Author. (n.d.). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Journal of Chemical Sciences. Available from [Link]

  • Sathishkumar, M., et al. (2016). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 14(2), 86-93. Available from [Link]

  • Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. Retrieved from [Link]

  • Taslimi, P., et al. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 30(19), 127427. Available from [Link]

  • Wikipedia. (n.d.). J-coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of.... Retrieved from [Link]

  • Patel, H. R., et al. (2023). Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. World News of Natural Sciences, 50, 110-120. Available from [Link]

  • Dabholkar, V. V., & Ansari, F. Y. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available from [Link]

  • Unknown Author. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. Semantic Scholar. Available from [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • YouTube. (2023). NMR 5: Coupling Constants. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to the ¹³C NMR Analysis of 3-(5-Bromo-2-thienyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and materials science, heterocyclic compounds are of paramount importance. Among these, molecules inc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds are of paramount importance. Among these, molecules incorporating both thiophene and isoxazole rings are attracting significant interest due to their diverse biological activities and unique electronic properties. The accurate and unambiguous structural elucidation of these compounds is a critical prerequisite for understanding their structure-activity relationships and for quality control in their synthesis. 3-(5-Bromo-2-thienyl)isoxazole, a molecule featuring a halogenated thiophene ring linked to an isoxazole core, presents an interesting case for spectroscopic analysis.

This technical guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-(5-Bromo-2-thienyl)isoxazole. We will delve into the theoretical principles governing the chemical shifts of the constituent carbon atoms, predict the ¹³C NMR spectrum, and provide a detailed experimental protocol for its acquisition. This guide is designed to be a practical resource for researchers, enabling them to confidently identify and characterize this and structurally related compounds.

Molecular Structure and Carbon Numbering

To facilitate a clear and concise discussion of the ¹³C NMR spectrum, a standardized numbering system for the carbon atoms of 3-(5-Bromo-2-thienyl)isoxazole is essential. The structure and numbering are illustrated in the diagram below.

Figure 1: Molecular structure and numbering of 3-(5-Bromo-2-thienyl)isoxazole.

Predicted ¹³C NMR Chemical Shifts: A Rationale-Driven Approach

The prediction of ¹³C NMR chemical shifts is a powerful tool for spectral assignment. Our predictions are based on the principle of substituent additivity, utilizing known chemical shifts of parent heterocyclic systems (thiophene and isoxazole) and applying substituent chemical shift (SCS) effects derived from analogous compounds.

Thiophene Ring Carbons (C2', C3', C4', C5')

The ¹³C NMR spectrum of unsubstituted thiophene exhibits signals at approximately δ 125.6 ppm for C2/C5 and δ 127.4 ppm for C3/C4. In 3-(5-Bromo-2-thienyl)isoxazole, the thiophene ring is substituted at the 2- and 5-positions, which will significantly influence the chemical shifts of the ring carbons.

  • C2' (Carbon bearing the isoxazole group): This carbon is attached to the electron-withdrawing isoxazole ring. We can expect a downfield shift relative to unsubstituted thiophene. Based on data for 2-arylthiophenes, the ipso-carbon (C2') is expected to resonate in the range of 135-145 ppm .

  • C3' and C4': These carbons are in the α and β positions relative to the isoxazole substituent and in the β and γ positions relative to the bromine atom, respectively. Their chemical shifts will be a composite of the electronic effects of both substituents. We predict C3' to be in the range of 127-132 ppm and C4' in the range of 129-134 ppm .

  • C5' (Carbon bearing the bromine atom): The bromine atom exerts a strong shielding effect on the directly attached carbon (ipso-carbon). This is a well-documented "heavy atom effect." Based on data for 2,5-dibromothiophene where the brominated carbons appear at δ 113.0 ppm, we predict the chemical shift for C5' to be significantly upfield, in the range of 110-115 ppm .[1]

Isoxazole Ring Carbons (C3, C4, C5)

The chemical shifts of the isoxazole ring carbons are influenced by the electronegative nitrogen and oxygen atoms and the substitution at the C3 position. For a typical 3-substituted isoxazole, the chemical shifts are in the order C5 > C3 > C4.

  • C3 (Carbon bearing the thienyl group): This carbon is directly attached to the thiophene ring and the nitrogen atom of the isoxazole ring. Based on data for 3-phenylisoxazole and other 3-aryl isoxazoles, where C3 appears around δ 161-163 ppm, we predict a similar chemical shift for C3 in our target molecule, in the range of 160-165 ppm .

  • C4: This carbon is a CH group and is typically the most shielded of the isoxazole ring carbons. In 3-phenylisoxazole, C4 resonates at approximately δ 100.8 ppm. We anticipate a similar value for 3-(5-Bromo-2-thienyl)isoxazole, predicting a chemical shift in the range of 100-105 ppm .

  • C5: This carbon is also a CH group and is adjacent to the oxygen atom, leading to a downfield shift compared to C4. In 3-phenylisoxazole, C5 appears around δ 157.5 ppm. We predict a similar chemical shift for C5 in our target molecule, in the range of 155-160 ppm .

Summary of Predicted ¹³C NMR Chemical Shifts

The predicted chemical shift ranges for each carbon atom in 3-(5-Bromo-2-thienyl)isoxazole are summarized in the table below.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C5'110-115Shielding by directly attached bromine ("heavy atom effect").
C4100-105Most shielded carbon of the isoxazole ring.
C3'127-132β to isoxazole and β to bromine.
C4'129-134γ to isoxazole and α to bromine.
C2'135-145Deshielded by the electron-withdrawing isoxazole substituent.
C5155-160Deshielded by adjacent oxygen atom in the isoxazole ring.
C3160-165Deshielded by adjacent nitrogen and attached to the thienyl group.

Experimental Protocol for ¹³C NMR Acquisition

Acquiring a high-quality ¹³C NMR spectrum is crucial for accurate structural analysis. The following is a field-proven, step-by-step methodology for the acquisition of a proton-decoupled ¹³C NMR spectrum of 3-(5-Bromo-2-thienyl)isoxazole.

I. Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. It provides good solubility and its carbon signal at δ 77.16 ppm can be used as an internal reference.

  • Concentration: Dissolve approximately 20-50 mg of the purified compound in 0.6-0.7 mL of CDCl₃ in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

  • Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard (δ 0.0 ppm), but for routine analysis, the solvent peak is often sufficient for referencing.

II. NMR Spectrometer Setup and Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.

ParameterRecommended ValueRationale
Pulse Program zgpg30 or similarStandard proton-decoupled ¹³C experiment with a 30° pulse angle to allow for shorter relaxation delays.
Acquisition Time (AQ) ~1.0 - 1.5 sTo ensure good digital resolution.
Relaxation Delay (D1) 2.0 sA short delay is possible due to the 30° pulse angle, allowing for faster data acquisition.
Number of Scans (NS) 1024 (or more)¹³C is an insensitive nucleus, so a larger number of scans is required to achieve a good signal-to-noise ratio.
Spectral Width (SW) 200-250 ppmTo cover the entire expected range of carbon chemical shifts.
Temperature 298 K (25 °C)Standard room temperature acquisition.
III. Data Processing
  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the spectrum to the CDCl₃ solvent peak at δ 77.16 ppm.

  • Peak Picking: Identify and label the chemical shifts of all observed peaks.

Logical Workflow for Spectral Analysis

The process of analyzing the ¹³C NMR spectrum of a novel compound like 3-(5-Bromo-2-thienyl)isoxazole should follow a logical and self-validating workflow.

Spectral Analysis Workflow cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Interpretation cluster_3 Structure Confirmation A Sample Preparation B NMR Experiment Setup A->B C Data Acquisition B->C D Fourier Transform C->D E Phasing & Baseline Correction D->E F Referencing E->F G Peak Picking F->G H Comparison with Predictions G->H I Assignment of Signals H->I J 2D NMR (HSQC, HMBC) I->J K Final Structure Validation J->K

Figure 2: A logical workflow for the ¹³C NMR analysis of a novel compound.

Trustworthiness and Self-Validation

The protocol described above is designed to be a self-validating system. The comparison of the experimentally obtained spectrum with the predicted chemical shifts provides a first layer of validation. Any significant deviation from the predicted values should prompt a re-evaluation of the structure or the presence of impurities. For unambiguous assignment, especially for the closely spaced signals of the thiophene ring, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable. These experiments correlate the carbon signals with their directly attached protons (HSQC) and with protons that are two or three bonds away (HMBC), providing definitive connectivity information and thus validating the final structural assignment.

Conclusion

This in-depth technical guide provides a comprehensive framework for the ¹³C NMR analysis of 3-(5-Bromo-2-thienyl)isoxazole. By combining a deep understanding of substituent effects on heterocyclic systems with a robust experimental protocol, researchers can confidently elucidate the structure of this and related molecules. The principles and methodologies outlined herein are not only applicable to the target compound but also serve as a valuable educational resource for scientists and professionals in the field of drug development and chemical research, promoting scientific integrity and accuracy in structural characterization.

References

  • Levy, G. C., & Nelson, G. L. (1972). Carbon-13 Nuclear Magnetic Resonance for Organic Chemists. Wiley-Interscience. [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Gronowitz, S., Johnson, I., & Hörnfeldt, A. B. (1975). ¹³C NMR of Thiophenes. Chemica Scripta, 7(1-5), 76-84. [Link]

  • Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1,3,4-Oxadiazoles. Journal of Chemical Sciences, 125(5), 1029-1036. [Link]

  • Dondoni, A., & Perrone, D. (2004). The Isoxazole Ring. In Comprehensive Organic Functional Group Transformations II (Vol. 4, pp. 431-483). Elsevier. [Link]

  • AIST: Spectral Database for Organic Compounds, SDBS. (n.d.). Retrieved from [Link]

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Exploratory

Mass spectrometry of 3-(5-Bromo-2-thienyl)isoxazole

An In-Depth Technical Guide to the Mass Spectrometry of 3-(5-Bromo-2-thienyl)isoxazole Executive Summary This technical guide provides a comprehensive analysis of the expected mass spectrometric behavior of 3-(5-Bromo-2-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 3-(5-Bromo-2-thienyl)isoxazole

Executive Summary

This technical guide provides a comprehensive analysis of the expected mass spectrometric behavior of 3-(5-Bromo-2-thienyl)isoxazole, a heterocyclic compound of interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document synthesizes foundational principles of mass spectrometry with predictive analysis based on the known fragmentation patterns of isoxazole and thiophene moieties. We will explore the anticipated molecular ion characteristics, propose key fragmentation pathways under Electron Ionization (EI), and present a self-validating experimental protocol for its analysis. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for the structural characterization of this and similar molecules.

Introduction: The Scientific Imperative

3-(5-Bromo-2-thienyl)isoxazole is a molecule that combines two biologically significant heterocyclic rings: thiophene and isoxazole. Thiophene derivatives are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Similarly, the isoxazole scaffold is a versatile building block in the synthesis of compounds with a wide range of pharmacological activities, including anti-inflammatory and anti-cancer properties.[3][4][5]

The precise characterization of such molecules is paramount for drug discovery, quality control, and metabolic studies. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, providing definitive information on molecular weight and structural features.[6] Electron Ionization (EI) is a particularly powerful, albeit "hard," ionization technique that induces reproducible and structurally informative fragmentation, creating a unique "fingerprint" for a given compound.[6][7] This guide will delineate the expected EI-MS fingerprint of 3-(5-Bromo-2-thienyl)isoxazole.

Predicted Mass Spectrometric Profile

While direct experimental data for this specific molecule is not widely published, we can construct a highly accurate, predictive fragmentation profile based on established chemical principles.

The Molecular Ion (M⁺•): A Definitive Signature

The first and most crucial piece of information in the mass spectrum is the molecular ion (M⁺•). For 3-(5-Bromo-2-thienyl)isoxazole (C₇H₄BrNOS), the monoisotopic mass is 228.9197 Da.[8]

Two key features will define the molecular ion peak:

  • The Bromine Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[9] This results in a characteristic M⁺• and M+2⁺• doublet of equal intensity. Therefore, we expect to see two peaks of roughly equal height at m/z 229 and m/z 231. The presence of this doublet is a definitive indicator of a monobrominated compound.

  • The Sulfur Isotopic Pattern: Sulfur has a minor isotope, ³⁴S, with a natural abundance of approximately 4.2%.[10] This will produce a small M+2 peak relative to the main sulfur-containing peaks. For the molecular ion, this ³⁴S isotope will contribute to the peak at m/z 231, slightly augmenting the intensity of the ⁸¹Br peak.

The combination of these isotopic patterns provides a high degree of confidence in assigning the molecular formula.

Proposed Fragmentation Pathways under Electron Ionization

Electron Ionization imparts significant energy, leading to predictable bond cleavages.[11][12] For 3-(5-Bromo-2-thienyl)isoxazole, fragmentation is expected to initiate at the more labile isoxazole ring, followed by cleavages of the thiophene ring or loss of the bromine atom.[13][14]

Key Mechanistic Steps:
  • Isoxazole Ring Cleavage: The N-O bond of the isoxazole ring is inherently weak and a common initiation point for fragmentation.[14] Cleavage of this bond can lead to the formation of a nitrile-containing radical cation.

  • Loss of CO and HCN: Subsequent rearrangements and cleavages can lead to the neutral loss of stable small molecules like carbon monoxide (CO) and hydrogen cyanide (HCN).

  • Thiophene Ring Fragmentation: The thiophene ring can fragment through the loss of acetylene (C₂H₂) or a thioformyl radical (HCS•).[15]

  • Bromine Radical Loss: The C-Br bond can cleave, resulting in the loss of a bromine radical (Br•), which will be evident by the disappearance of the characteristic 1:1 isotopic doublet in the resulting fragment ion.[16]

The logical workflow for acquiring and interpreting this data is crucial for achieving a validated result.

Caption: Experimental and logical workflow for MS analysis.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, where the expected isotopic patterns and fragmentation data corroborate each other to confirm the structure.

Instrumentation
  • Mass Spectrometer: A benchtop Gas Chromatograph-Mass Spectrometer (GC-MS) system is ideal.

  • Ion Source: Electron Ionization (EI) source.[6]

  • Analyzer: Quadrupole or Ion Trap analyzer.

Sample Preparation
  • Prepare a stock solution of 3-(5-Bromo-2-thienyl)isoxazole at 1 mg/mL in a volatile solvent such as methanol or dichloromethane.

  • Perform a serial dilution to a final concentration of approximately 1-10 µg/mL. High concentrations can lead to source saturation and spectral distortion.

  • Transfer the final solution to an autosampler vial for injection.

Data Acquisition Parameters
  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • GC Column: A standard, non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

  • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min and hold for 5 minutes.

  • Ion Source Temperature: 230°C.

  • Ionization Energy: 70 eV. This standard energy ensures fragmentation is extensive and comparable to library spectra.[7]

  • Mass Scan Range: m/z 50-350. This range will comfortably include the molecular ion and all significant fragments.

Data Analysis and Interpretation
  • Examine the Total Ion Chromatogram (TIC): Identify the peak corresponding to the analyte.

  • Extract the Mass Spectrum: Obtain the background-subtracted mass spectrum for the analyte peak.

  • Confirm the Molecular Ion: Locate the doublet at m/z 229/231. Verify that the peaks are of approximately equal intensity.

  • Identify Key Fragments: Using the data in Table 1, identify the major fragment ions. The presence of the bromine doublet in a fragment confirms the retention of the bromine atom. Its absence indicates a neutral loss of Br• or HBr.

Visualization of Predicted Data

The expected fragmentation data can be summarized for clarity.

Table 1: Predicted Major Fragment Ions for 3-(5-Bromo-2-thienyl)isoxazole

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Proposed FormulaProposed Structure / Neutral Loss
229231[C₇H₄BrNOS]⁺•Molecular Ion (M⁺•)
201203[C₆H₄BrNS]⁺•[M - CO]⁺•
174176[C₅H₃BrS]⁺•[M - CO - HCN]⁺•
150-[C₇H₄NOS]⁺[M - Br]⁺
122-[C₆H₄NS]⁺[M - Br - CO]⁺
95-[C₅H₃S]⁺[M - Br - CO - HCN]⁺

Below is a visual representation of the most probable fragmentation cascade.

Caption: Predicted major fragmentation pathways under EI-MS.

Conclusion

The mass spectrometric analysis of 3-(5-Bromo-2-thienyl)isoxazole provides a wealth of structural information. By leveraging a systematic approach and understanding the fundamental fragmentation behaviors of the constituent heterocyclic rings, researchers can confidently identify and characterize this molecule. The key diagnostic features—the prominent molecular ion doublet at m/z 229/231 and the subsequent fragmentation pattern initiated by isoxazole ring cleavage—serve as a reliable fingerprint. The experimental protocol detailed herein offers a robust and self-validating method for obtaining high-quality, interpretable mass spectra, which is essential for advancing research and development in fields reliant on novel heterocyclic compounds.

References

  • Al-Amiery, A. A., et al. (2016). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(6), 1838-1845. Retrieved from [Link]

  • Paiva, M. J. N. D., & Diniz, P. H. G. D. (2022). Electron ionization mass spectrometry: Quo vadis? Mass Spectrometry Reviews, 41(5), 655-669. Retrieved from [Link]

  • PubChem. (n.d.). 3-(5-bromo-2-thienyl)isoxazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Gaber, A. M., et al. (2016). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-systems. Journal of the Chinese Chemical Society, 63(1), 69-76. Retrieved from [Link]

  • Chromatographic Society of India. (2021, May 22). Electron Impact (EI) & Chemical Ionization (CI) Mass Spectrometry and Interpretation Mass Spectra [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]

  • Das, B., et al. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ-lactams. Organic & Biomolecular Chemistry, 20(13), 2683-2687. Retrieved from [Link]

  • Kumar, S., et al. (2020). Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 1-6. Retrieved from [Link]

  • Margl, L., et al. (2001). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Zeitschrift für Naturforschung C, 56(1-2), 65-71. Retrieved from [Link]

  • Taha, D. E., et al. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry, 34(5), 794-803. Retrieved from [Link]

  • Nedel'kina, N. N., et al. (2005). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Chemistry of Heterocyclic Compounds, 41(7), 896-902. Retrieved from [Link]

  • Dr. Puspendra Classes. (2018, October 10). Part 4: Mass Spectrometry - Electron Ionization (EI) Technique [Video]. YouTube. Retrieved from [Link]

  • El-Gaby, M. S. A., et al. (2002). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Croatica Chemica Acta, 75(2), 401-414. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from [Link]

  • Google Patents. (1989). CA1258860A - Process for the preparation of 3,5-disubstituted isoxazoles.
  • Mohamed, Y. A., et al. (2005). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry, 44B, 1455-1460. Retrieved from [Link]

  • Aliyeva, S. G., et al. (2024). 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione as a new spectrophotometric reagent for determination of nickel(II). Chemical Problems, 22(2). Retrieved from [Link]

  • Uddin, M. J., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 25-50. Retrieved from [Link]

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  • Kumar, K. S., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 3(5), 113-122. Retrieved from [Link]

  • Liu, P., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. Retrieved from [Link]

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Foundational

Unveiling the Solid-State Architecture of Brominated Thienylisoxazoles: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Structurally Related Analogue and a Proposed Workflow for the Crystallographic Determination of 3-(5-Bromo-2-thienyl)isoxazole Introduction: The Significance of Halogenated Heterocycles in Medic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis of a Structurally Related Analogue and a Proposed Workflow for the Crystallographic Determination of 3-(5-Bromo-2-thienyl)isoxazole

Introduction: The Significance of Halogenated Heterocycles in Medicinal Chemistry

The isoxazole moiety is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The introduction of a halogen atom, such as bromine, into the molecular scaffold can significantly modulate a compound's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form specific intermolecular interactions.[3] These interactions, in turn, govern the crystal packing of the molecule in the solid state, which has profound implications for its solubility, bioavailability, and ultimately, its efficacy as a therapeutic agent.

This guide focuses on the structural elucidation of 3-(5-Bromo-2-thienyl)isoxazole, a molecule of interest in drug discovery. While a definitive crystal structure for this specific compound is not publicly available at the time of this writing, this document will provide a comprehensive analysis of a closely related analogue, 4-(5-bromo-2-thienyl)-1-(4-fluorophenyl)-3-phenyl-2-pyrazoline, for which crystallographic data has been reported.[4] By examining this analogue, we can gain valuable insights into the likely structural features and intermolecular interactions that may govern the crystal packing of 3-(5-Bromo-2-thienyl)isoxazole. Furthermore, we present a detailed, field-proven workflow for the synthesis, crystallization, and crystallographic analysis of the target compound, providing a practical guide for researchers in this field.

Case Study: Crystal Structure of a 5-Bromo-2-thienyl Analogue

To illustrate the principles of solid-state analysis for this class of compounds, we will examine the crystal structure of 4-(5-bromo-2-thienyl)-1-(4-fluorophenyl)-3-phenyl-2-pyrazoline.[4]

Crystallographic Data Summary
ParameterValue[4]
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)19.5352(6)
b (Å)5.4004(2)
c (Å)16.1243(5)
Z4
Molecular Conformation and Intermolecular Interactions

The pyrazoline ring in this analogue adopts an envelope conformation.[4] The presence of the bromine atom on the thienyl ring introduces the potential for halogen bonding and other weak intermolecular interactions, which play a crucial role in the overall crystal packing.[3][5] Understanding these interactions is paramount for predicting and controlling the solid-state properties of related molecules.

Proposed Experimental Workflow for the Crystallographic Analysis of 3-(5-Bromo-2-thienyl)isoxazole

The following section outlines a comprehensive, step-by-step protocol for determining the crystal structure of 3-(5-Bromo-2-thienyl)isoxazole.

Synthesis of 3-(5-Bromo-2-thienyl)isoxazole

The synthesis of isoxazole derivatives can be achieved through various established methods, often involving a 1,3-dipolar cycloaddition reaction.[6][7] A plausible synthetic route to 3-(5-Bromo-2-thienyl)isoxazole is outlined below.

Experimental Protocol: Synthesis of 3-(5-Bromo-2-thienyl)isoxazole

  • Oxime Formation: React 5-bromo-2-thiophenecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent (e.g., ethanol/water mixture) to form the corresponding aldoxime.

  • Nitrile Oxide Generation: The aldoxime is then converted in situ to the corresponding nitrile oxide. This can be achieved using an oxidizing agent such as N-chlorosuccinimide (NCS) in a solvent like chloroform or dichloromethane.

  • Cycloaddition: The nitrile oxide is then reacted with a suitable alkyne (e.g., acetylene gas or a protected acetylene equivalent) to afford the 3-(5-Bromo-2-thienyl)isoxazole via a [3+2] cycloaddition reaction.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure compound.

  • Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Crystal Growth

Obtaining single crystals of sufficient quality is often the most challenging step in a crystallographic study. A systematic screening of crystallization conditions is essential.

Experimental Protocol: Crystal Growth of 3-(5-Bromo-2-thienyl)isoxazole

  • Solvent Screening: A range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone) should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow cooling to promote crystal growth.

  • Vapor Diffusion: This technique involves dissolving the compound in a small amount of a relatively volatile solvent and placing it in a sealed container with a larger volume of a less volatile anti-solvent. Slow diffusion of the anti-solvent into the solution can induce crystallization.

  • Slow Evaporation: A dilute solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

  • Temperature Gradient: A saturated solution of the compound is subjected to a slow, controlled temperature gradient to induce crystallization.

Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, their structure can be determined using single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure. The software package SHELX is commonly used for this purpose.[8]

Visualizing the Process: From Synthesis to Structure

The following diagrams illustrate the key stages of the proposed workflow.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization A 5-Bromo-2-thiophenecarboxaldehyde C Aldoxime Intermediate A->C + B Hydroxylamine B->C D Nitrile Oxide Formation C->D F 3-(5-Bromo-2-thienyl)isoxazole D->F + E Acetylene E->F G Column Chromatography F->G H NMR & MS Analysis G->H

Caption: Synthetic pathway for 3-(5-Bromo-2-thienyl)isoxazole.

Crystallography_Workflow cluster_crystal Crystal Growth cluster_xray X-ray Diffraction I Solvent Screening J Vapor Diffusion / Slow Evaporation I->J K Single Crystals J->K L Data Collection K->L M Structure Solution L->M N Structure Refinement M->N

Caption: Workflow for crystallographic analysis.

Conclusion and Future Directions

While the crystal structure of 3-(5-Bromo-2-thienyl)isoxazole remains to be determined, the analysis of its structural analogue and the detailed experimental workflow presented in this guide provide a solid foundation for its future elucidation. A comprehensive understanding of the solid-state structure of this and related compounds is critical for the rational design of novel therapeutics with optimized pharmaceutical properties. The presence of the bromine atom is anticipated to play a significant role in directing the crystal packing through halogen bonding and other non-covalent interactions. Future work should focus on executing the proposed workflow to obtain the crystal structure of the title compound and to explore potential polymorphism, which can have a significant impact on the drug's performance.[9]

References

  • Synthesis, spectral characterization, crystal and molecular structure studies of 4-(5-bromo-2-thienyl)-1-(4-fluorophenyl)-3-phenyl-2-pyrazoline - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • 3-(5-bromo-2-thienyl)isoxazole (C7H4BrNOS) - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (n.d.). Retrieved January 28, 2026, from [Link]

  • 5-bromo-3-(4-nitrophenyl)isoxazole - ChemSynthesis. (n.d.). Retrieved January 28, 2026, from [Link]

  • Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C13H8Br2N2OS2 - zora.uzh.ch. (2023, July 5). Retrieved January 28, 2026, from [Link]

  • 3-(5-Bromo-2-methylphenyl)isoxazole | C10H8BrNO | CID 177813611 - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]

  • (PDF) Isoxazole Derivatives With Potential Applications in Polymers and Semiconductors. (n.d.). Retrieved January 28, 2026, from [Link]

  • Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions - PMC - NIH. (n.d.). Retrieved January 28, 2026, from [Link]

  • CA1258860A - Process for the preparation of 3,5-disubstituted isoxazoles - Google Patents. (n.d.).
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - MDPI. (2022, November 23). Retrieved January 28, 2026, from [Link]

  • Isoxazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 28, 2026, from [Link]

  • Weak Intermolecular Interactions in a Series of Bioactive Oxazoles - PMC - NIH. (2021, May 19). Retrieved January 28, 2026, from [Link]

  • Intermolecular interactions in molecular crystals: what's in a name? - RSC Publishing. (n.d.). Retrieved January 28, 2026, from [Link]

  • Simultaneous control of polymorphism and morphology via gelatin induction for concomitant systems: case study of sulfathiazole - CrystEngComm (RSC Publishing). (n.d.). Retrieved January 28, 2026, from [Link]

  • Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity - IJPPR. (2020, June 30). Retrieved January 28, 2026, from [Link]

  • (PDF) Halogen interactions in biomolecular crystal structures - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • Isoxazole Derivatives as Regulators of Immune Functions - PMC - NIH. (2018, October 22). Retrieved January 28, 2026, from [Link]

  • Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Inte… - OUCI. (n.d.). Retrieved January 28, 2026, from [Link]

  • #1 Synthesis of 3,5-diphenylisoxazoline - YouTube. (2022, March 22). Retrieved January 28, 2026, from [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI. (2024, January 30). Retrieved January 28, 2026, from [Link]

  • (PDF) The Cambridge Structural Database - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-(5-Bromo-2-thienyl)isoxazole: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(5-Bromo-2-thienyl)isoxazole, a heterocyclic compound of significant interest in medici...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(5-Bromo-2-thienyl)isoxazole, a heterocyclic compound of significant interest in medicinal chemistry. The isoxazole scaffold is a well-established pharmacophore, and its combination with a substituted thienyl moiety presents a unique chemical architecture for the development of novel therapeutic agents. This document details the chemical identity, physicochemical properties, and key synthetic strategies for this compound. Furthermore, it explores the existing literature on the biological activities of structurally related compounds, highlighting the potential of 3-(5-Bromo-2-thienyl)isoxazole as a promising candidate for further investigation in drug discovery programs, particularly in the realm of oncology.

Introduction: The Significance of the Thienyl-Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is present in a variety of clinically approved drugs and biologically active molecules, demonstrating a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] The isoxazole core can act as a versatile scaffold, allowing for substitutions at various positions to modulate its physicochemical and biological properties.

The incorporation of a thiophene ring, another important heterocycle in medicinal chemistry, can further enhance the therapeutic potential of the molecule. Thiophene and its derivatives are known to be bioisosteres of phenyl groups and can influence properties such as metabolic stability and receptor binding. The presence of a bromine atom on the thiophene ring of 3-(5-Bromo-2-thienyl)isoxazole offers a handle for further chemical modification through cross-coupling reactions, enabling the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies. A compound featuring a 5-bromo-2-thienyl moiety attached to an isoxazole ring has been noted for its significant biological activity, underscoring the potential of this particular substitution pattern.[3]

Chemical Identity and Physicochemical Properties

Proper identification and understanding of the physicochemical properties of a compound are fundamental for its application in research and development.

IdentifierValueSource
IUPAC Name 3-(5-Bromo-2-thienyl)isoxazoleN/A
Synonyms 3-(5-Bromothiophen-2-yl)isoxazole, 2-Bromo-5-(isoxazol-3-yl)thiopheneN/A
CAS Number 175205-66-0N/A
Molecular Formula C₇H₄BrNOSN/A
Molecular Weight 230.08 g/mol N/A
Canonical SMILES C1=CON=C1C2=CC=C(S2)BrN/A
InChI Key BAZHUUDTRPSRLD-UHFFFAOYSA-NN/A

Synthetic Strategies and Methodologies

The synthesis of 3,5-disubstituted isoxazoles can be achieved through several established synthetic routes. While a specific, detailed protocol for 3-(5-Bromo-2-thienyl)isoxazole is not explicitly detailed in readily available literature, the following general methodologies are highly applicable and can be adapted for its preparation.

Synthesis via Chalcone Intermediate

A common and versatile method for the synthesis of 3,5-disubstituted isoxazoles involves the reaction of a chalcone intermediate with hydroxylamine hydrochloride.[4] The chalcone can be prepared through a Claisen-Schmidt condensation of an appropriate acetophenone and a substituted aldehyde.

Workflow for Synthesis via Chalcone Intermediate

G cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Isoxazole Ring Formation A 5-Bromo-2-acetylthiophene C Chalcone Intermediate: (2E)-1-(5-bromo-2-thienyl)-3-hydroxyprop-2-en-1-one A->C Base (e.g., NaOH or KOH) Claisen-Schmidt Condensation B Formylating Agent (e.g., N,N-Dimethylformamide) B->C E 3-(5-Bromo-2-thienyl)isoxazole C->E Base (e.g., Pyridine or NaOH) Cyclocondensation D Hydroxylamine Hydrochloride (NH₂OH·HCl) D->E

Caption: General workflow for the synthesis of 3-(5-Bromo-2-thienyl)isoxazole via a chalcone intermediate.

Experimental Protocol (General)

Step 1: Synthesis of the Chalcone Intermediate

  • Dissolve 5-bromo-2-acetylthiophene (1 equivalent) in a suitable solvent such as ethanol.

  • Add an equimolar amount of a suitable aldehyde (in this case, a formylating agent equivalent) and a catalytic amount of a strong base (e.g., NaOH or KOH).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water and acidify to precipitate the chalcone.

  • Filter the precipitate, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to afford the purified chalcone.

Step 2: Synthesis of 3-(5-Bromo-2-thienyl)isoxazole

  • Reflux a mixture of the synthesized chalcone (1 equivalent) and hydroxylamine hydrochloride (1.1-1.5 equivalents) in a suitable solvent like ethanol or acetic acid.[2]

  • A base such as pyridine or sodium hydroxide is often added to facilitate the reaction.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent to yield pure 3-(5-Bromo-2-thienyl)isoxazole.

1,3-Dipolar Cycloaddition

Another powerful method for the synthesis of isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[5] For the synthesis of 3-(5-Bromo-2-thienyl)isoxazole, this would involve the in-situ generation of a nitrile oxide from 5-bromo-2-thiophenecarboxaldehyde oxime, followed by its reaction with acetylene or a protected acetylene equivalent.

Workflow for 1,3-Dipolar Cycloaddition

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: 1,3-Dipolar Cycloaddition A 5-Bromo-2-thiophenecarboxaldehyde C 5-Bromo-2-thiophenecarboxaldehyde Oxime A->C B Hydroxylamine Hydrochloride B->C Base (e.g., NaHCO₃) D Nitrile Oxide (in situ) C->D Oxidizing Agent (e.g., NCS, NaOCl) F 3-(5-Bromo-2-thienyl)isoxazole D->F E Acetylene or equivalent E->F [3+2] Cycloaddition

Sources

Foundational

A Technical Guide to 3-(5-Bromo-2-thienyl)isoxazole for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of 3-(5-Bromo-2-thienyl)isoxazole, a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. This document serves as a comprehensive reso...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 3-(5-Bromo-2-thienyl)isoxazole, a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. This document serves as a comprehensive resource for researchers, scientists, and professionals in the field, detailing its chemical properties, commercial availability, synthesis protocols, and potential applications.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1][2] The isoxazole core imparts favorable physicochemical properties, including metabolic stability and the ability to engage in various non-covalent interactions with biological targets.[3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The incorporation of a brominated thiophene moiety at the 3-position of the isoxazole ring, as seen in 3-(5-Bromo-2-thienyl)isoxazole, offers a unique combination of electronic and steric features that can be exploited for the design of novel therapeutic agents.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of 3-(5-Bromo-2-thienyl)isoxazole is fundamental for its application in research and development.

PropertyValueSource
CAS Number 175205-66-0
Molecular Formula C₇H₄BrNOS
Molecular Weight 230.08 g/mol
Melting Point 66-68 °C
Boiling Point (Predicted) 311.8±27.0 °C
Density (Predicted) 1.686±0.06 g/cm³
Appearance Solid

Commercial Availability

For researchers requiring this compound for initial screening and development, several commercial suppliers offer 3-(5-Bromo-2-thienyl)isoxazole. It is crucial to source materials from reputable vendors to ensure purity and consistency for reliable experimental outcomes.

Table of Commercial Suppliers:

SupplierCountry
American Custom Chemicals CorporationUnited States
Sigma-AldrichGlobal
Merck KGaAGlobal
DAYANG CHEM (HANGZHOU) CO.,LTD.China
SynAsst ChemicalChina

This list is not exhaustive, and availability may vary. Researchers should verify the purity and specifications with the respective suppliers.

Synthesis of 3-(5-Bromo-2-thienyl)isoxazole: A Mechanistic Approach

The construction of the isoxazole ring is a well-established area of synthetic organic chemistry. The most common and versatile method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[5][6] This approach offers high regioselectivity and is amenable to a wide range of functional groups.

A plausible and efficient synthetic route to 3-(5-Bromo-2-thienyl)isoxazole involves the reaction of 5-bromo-2-ethynylthiophene with a nitrile oxide precursor. The following diagram illustrates the logical workflow for this synthesis.

G cluster_0 Preparation of Nitrile Oxide Precursor cluster_1 Preparation of Alkyne Component cluster_2 [3+2] Cycloaddition A Aldoxime Formation B Hydroximoyl Halide Formation A->B Halogenating Agent (e.g., NCS, NBS) E In situ Generation of Nitrile Oxide B->E C Sonogashira Coupling of 5-Bromo-2-iodothiophene D Deprotection of Silyl Group C->D Base (e.g., TBAF) F Cycloaddition Reaction D->F E->F Base (e.g., Triethylamine) G 3-(5-Bromo-2-thienyl)isoxazole F->G caption Synthetic Workflow for 3-(5-Bromo-2-thienyl)isoxazole

Caption: Synthetic Workflow for 3-(5-Bromo-2-thienyl)isoxazole

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methodologies for isoxazole synthesis.[7] Researchers should adapt and optimize the conditions based on their specific laboratory setup and available starting materials.

Step 1: Synthesis of 5-Bromo-2-ethynylthiophene (Alkyne Component)

  • To a solution of 2,5-dibromothiophene in a suitable solvent (e.g., THF), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).

  • Add a suitable base (e.g., triethylamine) and ethynyltrimethylsilane.

  • Stir the reaction mixture at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

  • Work up the reaction mixture by quenching with aqueous ammonium chloride, extracting with an organic solvent, and purifying by column chromatography to yield 2-bromo-5-(trimethylsilylethynyl)thiophene.

  • Dissolve the silylated alkyne in a suitable solvent (e.g., methanol) and treat with a base (e.g., potassium carbonate) to effect desilylation.

  • After completion of the reaction, remove the solvent and purify the crude product to obtain 5-bromo-2-ethynylthiophene.

Step 2: In situ Generation of Nitrile Oxide and [3+2] Cycloaddition

  • Prepare the corresponding aldoxime from a suitable aldehyde (e.g., formaldehyde) and hydroxylamine.

  • Convert the aldoxime to the hydroximoyl chloride by reacting with a chlorinating agent such as N-chlorosuccinimide (NCS).

  • In a separate flask, dissolve 5-bromo-2-ethynylthiophene in an inert solvent (e.g., dichloromethane).

  • Add the freshly prepared hydroximoyl chloride to this solution.

  • Slowly add a base (e.g., triethylamine) to the reaction mixture at room temperature. The base will facilitate the in situ generation of the nitrile oxide and promote the cycloaddition.

  • Stir the reaction for several hours or until completion, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 3-(5-Bromo-2-thienyl)isoxazole.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for 3-(5-Bromo-2-thienyl)isoxazole is not extensively reported in publicly available literature, the structural motifs present in the molecule suggest several promising avenues for investigation.

Anticancer Potential: Numerous isoxazole derivatives have been reported to exhibit significant anticancer activity.[1][8] For instance, isoxazole-containing compounds have been investigated as inhibitors of various kinases and other key proteins involved in cancer cell proliferation.[4] The thiophene ring, a well-known bioisostere of the phenyl ring, is also a common feature in many anticancer agents.[3] The combination of these two pharmacophores in 3-(5-Bromo-2-thienyl)isoxazole makes it a compelling candidate for screening in anticancer assays. Studies on related 5-(thiophen-2-yl)isoxazoles have shown promising activity against breast cancer cell lines.[3]

Antimicrobial Activity: The isoxazole nucleus is a key component of several antibacterial drugs, such as sulfamethoxazole.[9] Thiophene-containing compounds have also demonstrated a wide range of antimicrobial activities.[10] Therefore, 3-(5-Bromo-2-thienyl)isoxazole represents a scaffold with a high probability of exhibiting antibacterial and/or antifungal properties.

The following diagram illustrates the potential signaling pathways that could be targeted by isoxazole derivatives in cancer therapy.

G cluster_0 Potential Cellular Targets cluster_1 Cellular Processes A Kinases (e.g., EGFR, VEGFR) E Cell Proliferation & Survival A->E Promotes B Tubulin Polymerization G Cell Cycle Arrest B->G Induces C Topoisomerases C->E Enables D HDACs D->E Promotes F Apoptosis isoxazole 3-(5-Bromo-2-thienyl)isoxazole (Hypothesized) isoxazole->A Inhibition isoxazole->B Disruption isoxazole->C Inhibition isoxazole->D Inhibition caption Hypothesized Anticancer Mechanisms of Isoxazole Derivatives

Caption: Hypothesized Anticancer Mechanisms of Isoxazole Derivatives

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-(5-Bromo-2-thienyl)isoxazole. A comprehensive Safety Data Sheet (SDS) should be obtained from the supplier and reviewed before use. In general, it is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

3-(5-Bromo-2-thienyl)isoxazole is a readily accessible synthetic building block with significant potential for the development of novel therapeutic agents. Its unique structural features, combining the versatile isoxazole core with a functionalized thiophene moiety, make it an attractive scaffold for medicinal chemists. This guide provides a foundational understanding of its properties, availability, and synthesis, empowering researchers to explore its full potential in their drug discovery endeavors.

References

  • Cherukumalli, P. K. R., et al. (2020). Design, Synthesis, and Anticancer Activity of Bis-isoxazole Incorporated Benzothiazole Derivatives. Russian Journal of General Chemistry, 90(10), 1982-1987.
  • Chiacchio, U., et al. (2022). [3+2] Cycloaddition of Tosylmethyl Isocyanide with Styrylisoxazoles: Facile Access to Polysubstituted 3-(Isoxazol-5-yl)pyrroles. Molecules, 27(4), 1131.
  • Dalinger, A. I., et al. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules, 27(12), 3845.
  • Organic Syntheses Procedure. 5-(Thiophen-2-yl)oxazole. Available at: [Link]

  • Pattanayak, P., et al. (2023). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Medicinal Chemistry, 14(1), 116-131.
  • Polshettiwar, V., & Varma, R. S. (2008). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3+2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Tetrahedron Letters, 49(49), 7165-7167.
  • PubChemLite. 3-(5-bromo-2-thienyl)isoxazole (C7H4BrNOS). Available at: [Link]

  • Rahimizadeh, M., et al. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives and Their Biological Properties. Biological and Molecular Chemistry, 1(1), 118-126.
  • Shaikh, A. A., & Gunjal, S. D. (2024). Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. International Journal of Pharmaceutical and Phytopharmacological Research, 14(3), 1-7.
  • Organic Chemistry Portal. Isoxazole synthesis. Available at: [Link]

  • Pattanayak, P., et al. (2023). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Medicinal Chemistry, 14(1), 116-131.
  • Kamal, A., et al. (2010). Design, synthesis and biological evaluation of 3,5-diaryl-isoxazoline/isoxazole-pyrrolobenzodiazepine conjugates as potential anticancer agents. European Journal of Medicinal Chemistry, 45(8), 3437-3448.
  • Al-Omar, M. A. (2010). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)
  • Zhu, J., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry, 26(12), 3065-3075.
  • Rama Rao, R. J., et al. (2011). Synthesis and Antibacterial Activity of Novel 5-(heteroaryl)isoxazole Derivatives. Journal of the Korean Chemical Society, 55(2), 243-250.
  • Kumar, M., Kumar, A., & Sharma, G. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317.
  • Sharma, V., & Kumar, P. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 223, 113511.
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Sources

Exploratory

Purity analysis of commercial 3-(5-Bromo-2-thienyl)isoxazole

An In-Depth Technical Guide to the Purity Analysis of Commercial 3-(5-Bromo-2-thienyl)isoxazole Abstract The heterocyclic compound 3-(5-bromo-2-thienyl)isoxazole is a valuable building block in medicinal chemistry and ma...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Purity Analysis of Commercial 3-(5-Bromo-2-thienyl)isoxazole

Abstract

The heterocyclic compound 3-(5-bromo-2-thienyl)isoxazole is a valuable building block in medicinal chemistry and materials science, frequently utilized in the synthesis of novel therapeutic agents and functional organic materials.[1][2] The purity of this starting material is paramount, as even trace impurities can significantly impact the yield, stereochemistry, and biological activity of the final products. This guide provides a comprehensive framework for the rigorous purity analysis of commercial-grade 3-(5-bromo-2-thienyl)isoxazole, designed for researchers, scientists, and drug development professionals. We will explore an orthogonal, multi-technique approach, explaining the causality behind the selection of each analytical method and detailing field-proven protocols to ensure a self-validating and trustworthy assessment of compound purity.

The Imperative of Purity: Context and Potential Contaminants

3-(5-Bromo-2-thienyl)isoxazole combines the structural motifs of a brominated thiophene and an isoxazole ring.[3] This unique combination makes it a versatile scaffold, but also introduces specific challenges in purity assessment. The presence of impurities can compromise downstream applications, leading to failed syntheses, misleading biological data, and potential safety concerns in pharmaceutical development.

A robust purity analysis must anticipate the likely sources of contamination:

  • Process-Related Impurities: These arise from the synthetic route itself and can include unreacted starting materials, intermediates, and by-products from side reactions, such as isomeric variants.[4][5]

  • Degradation Products: The compound may degrade upon exposure to light, heat, or atmospheric conditions, leading to the formation of new, unwanted substances. Regulatory bodies like the International Council for Harmonisation (ICH) provide stringent guidelines on monitoring such degradation products.[6]

  • Residual Solvents: Organic solvents used during synthesis and purification can remain in the final product and must be quantified as they can have their own toxicity.[7]

  • Inorganic Impurities: Catalysts or reagents used in the manufacturing process can introduce inorganic or metallic contaminants.[7]

A Multi-Pronged Strategy for Comprehensive Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A scientifically sound analysis relies on the principle of orthogonality, where multiple methods with different separation and detection principles are employed. This ensures that impurities missed by one technique are detected by another. Our recommended approach integrates chromatographic, spectroscopic, and elemental analyses.

G cluster_main Orthogonal Purity Analysis Workflow cluster_techniques Analytical Techniques cluster_results Data Integration Sample Commercial 3-(5-Bromo-2-thienyl)isoxazole Sample HPLC HPLC-UV (Quantitative Purity, Non-Volatile Impurities) Sample->HPLC GCMS GC-MS (Volatile Impurities, Residual Solvents) Sample->GCMS NMR NMR Spectroscopy (Structural Confirmation, Isomeric Purity) Sample->NMR EA Elemental Analysis (Empirical Formula Verification) Sample->EA PurityValue Quantitative Purity (%) HPLC->PurityValue ImpurityProfile Impurity Profile & Identification GCMS->ImpurityProfile StructureConfirm Structural Identity Confirmed NMR->StructureConfirm FormulaConfirm Elemental Composition Confirmed EA->FormulaConfirm Final Comprehensive Purity Certificate PurityValue->Final ImpurityProfile->Final StructureConfirm->Final FormulaConfirm->Final node1 Sample Injection Split/Splitless Inlet (250°C) node2 GC Separation Capillary Column (e.g., DB-5ms) Temperature Program (e.g., 50°C to 280°C) node1:f1->node2:f0 node3 Ionization Electron Impact (EI, 70 eV) node2:f2->node3:f0 node4 Mass Analysis Quadrupole Analyzer Scan m/z 40-400 node3:f1->node4:f0 node5 Detection & Data Electron Multiplier Library Search & Identification node4:f2->node5:f0

Sources

Foundational

The Isoxazole Core: A Technical Guide to Synthesis, Reactivity, and Application in Modern Drug Discovery

Abstract The isoxazole ring, a five-membered aromatic heterocycle, stands as a cornerstone in contemporary medicinal chemistry.[1][2][3][4] Its unique electronic architecture and predictable, yet versatile, reactivity ha...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole ring, a five-membered aromatic heterocycle, stands as a cornerstone in contemporary medicinal chemistry.[1][2][3][4] Its unique electronic architecture and predictable, yet versatile, reactivity have established it as a "privileged scaffold" in the design of novel therapeutics.[1][5] This guide provides an in-depth exploration of the isoxazole core, from fundamental synthetic strategies and characteristic reactivity to its critical role as a bioisostere in approved pharmaceuticals. We will dissect the causality behind synthetic choices, present validated experimental protocols, and illustrate key transformations, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Isoxazole Scaffold: An Electronic and Structural Overview

The isoxazole ring is an electron-rich aromatic system containing adjacent nitrogen and oxygen atoms.[1][2] This arrangement creates a unique electronic landscape: the oxygen atom acts as a π-electron donor, while the pyridine-like nitrogen is electron-withdrawing.[1] This "push-pull" nature, combined with the inherent weakness of the N-O bond, is the primary determinant of the ring's chemical behavior.[1][2][6] It is generally a stable aromatic system, but this latent lability can be strategically exploited, making it a versatile tool for synthetic and medicinal chemists.[6][7]

The isoxazole moiety is a key component in numerous FDA-approved drugs, demonstrating its therapeutic importance across a wide range of diseases.[8][9]

Drug Name Therapeutic Class Role of Isoxazole Moiety
Valdecoxib Anti-inflammatory (COX-2 Inhibitor)Core scaffold for binding to the cyclooxygenase enzyme active site.[2][10][11]
Sulfamethoxazole AntibioticActs as a bioisostere for p-aminobenzoic acid (PABA), inhibiting bacterial folic acid synthesis.[1][12]
Leflunomide Immunosuppressant (Antirheumatic)The isoxazole ring undergoes in vivo ring-opening to release the active metabolite.[2][11]
Risperidone AntipsychoticThe fused isoxazole ring is crucial for its combined D2/5HT2A receptor antagonism.[13][14]
Zonisamide AnticonvulsantThe sulfonamide-bearing benzisoxazole scaffold interacts with voltage-gated sodium channels.[9][15]

Core Synthetic Methodologies: Constructing the Isoxazole Ring

The construction of the isoxazole ring is well-established, with two primary strategies dominating the field. The choice between these methods is dictated by the desired substitution pattern, availability of starting materials, and desired regioselectivity.

Method 1: 1,3-Dipolar Cycloaddition (Huisgen Cycloaddition)

This is arguably the most powerful and versatile method for isoxazole synthesis.[16] It involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile).[16][17][18][19] A critical feature is the in situ generation of the nitrile oxide, which is often unstable, from stable precursors like aldoximes or primary nitro compounds.[16]

cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition Aldoxime Aldoxime (R-CH=NOH) Oxidant Oxidant (e.g., NCS, Oxone®) Aldoxime->Oxidant -H₂O NitrileOxide Nitrile Oxide (R-C≡N⁺-O⁻) Oxidant->NitrileOxide Alkyne Alkyne (R'C≡CR'') NitrileOxide->Alkyne [3+2] Cycloaddition Isoxazole 3,5- or 3,4-Disubstituted Isoxazole

Fig 1. Workflow for 1,3-Dipolar Cycloaddition Synthesis of Isoxazoles.

The regioselectivity of the cycloaddition is a key consideration, governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.[16] This method allows for the synthesis of a wide variety of 3,5-disubstituted, 3,4-disubstituted, and 3,4,5-trisubstituted isoxazoles.[4][20]

This protocol describes the synthesis of a 3,5-disubstituted isoxazole from an aldoxime and a terminal alkyne.

  • Materials :

    • Aromatic Aldoxime (1.0 eq)

    • Terminal Alkyne (1.2 eq)

    • N-Chlorosuccinimide (NCS) (1.1 eq)

    • Pyridine (2.0 eq)

    • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure :

    • Dissolve the aromatic aldoxime (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

    • Add the terminal alkyne (1.2 eq) to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of NCS (1.1 eq) in the same solvent to the mixture. The in situ generation of the hydroximoyl chloride occurs.

    • Add pyridine (2.0 eq) dropwise to the reaction mixture at 0 °C. The pyridine acts as a base to generate the nitrile oxide in situ by dehydrohalogenation.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[7]

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 3,5-disubstituted isoxazole.

Method 2: Condensation of β-Dicarbonyl Compounds with Hydroxylamine

Known as the Claisen isoxazole synthesis, this is one of the oldest and most direct methods for preparing isoxazoles.[20][21] It involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent, like a β-enamino diketone) with hydroxylamine.[20][21]

start β-Dicarbonyl Compound intermediate Oxime Intermediate start->intermediate + NH₂OH - H₂O hydroxylamine Hydroxylamine (NH₂OH) product 3,5-Disubstituted Isoxazole intermediate->product Cyclization - H₂O

Fig 2. Pathway for β-Dicarbonyl Condensation to form Isoxazoles.

A significant challenge with this method when using unsymmetrical dicarbonyls is the potential formation of a mixture of regioisomers.[20] However, by carefully selecting the reaction conditions (e.g., solvent, pH, catalysts) and the structure of the dicarbonyl precursor, a high degree of regiochemical control can be achieved.[20]

Reactivity of the Isoxazole Ring: Stability and Strategic Cleavage

The isoxazole ring exhibits a fascinating dual nature: it is stable enough to serve as a core scaffold but can be induced to undergo ring-opening reactions, making it a valuable synthetic intermediate.[7]

Ring-Opening Reactions

The cleavage of the weak N-O bond is the most characteristic reaction of the isoxazole ring.[2][6] This transformation can be triggered by various stimuli, converting the heterocycle into useful acyclic intermediates.

  • Base-Catalyzed Cleavage : Strong bases can induce ring cleavage, especially when the ring is activated by electron-withdrawing groups.[7] This is the principle behind the action of the drug Leflunomide, which opens under physiological conditions to release its active metabolite.[2][11]

  • Reductive Cleavage : Catalytic hydrogenation (e.g., using H₂/Pd or Raney Ni) or dissolving metal reduction can cleave the N-O bond to yield enaminones or other reduced products.

  • Photochemical Rearrangement : Under UV irradiation, isoxazoles can rearrange to their more stable oxazole isomers via a transient azirine intermediate.[7][22] This photochemical lability has been harnessed to develop isoxazoles as photo-crosslinkers for chemoproteomic studies.[22][23]

  • Transition Metal-Catalyzed Opening : Catalysts based on iron, ruthenium, or gold can mediate ring-opening annulations, transforming isoxazoles into other valuable heterocycles like pyrroles and pyridines.[5][24]

cluster_products Ring-Opened Products & Intermediates isoxazole Isoxazole Core ketonitrile β-Ketonitrile isoxazole->ketonitrile Base (e.g., OH⁻) enaminone Enaminone isoxazole->enaminone Reduction (e.g., H₂/Pd) oxazole Oxazole isoxazole->oxazole UV Light (hν) pyrrole Pyrrole isoxazole->pyrrole Transition Metal Catalyst

Fig 3. Major Ring-Opening Pathways of the Isoxazole Scaffold.
Ring-Opening Fluorination

A noteworthy modern transformation is the ring-opening fluorination of isoxazoles.[25][26] Treatment with an electrophilic fluorinating agent like Selectfluor® results in fluorination followed by N-O bond cleavage, yielding valuable α-fluorocyano-ketones.[25][26] This method provides a mild and efficient route to construct complex fluorine-containing compounds, which are highly sought after in medicinal chemistry for their unique metabolic and electronic properties.[25]

Applications in Drug Discovery: The Role of the Bioisostere

Beyond serving as a stable scaffold, one of the most powerful applications of the isoxazole ring in drug design is its role as a bioisostere. Bioisosterism is the strategy of replacing a functional group within a drug molecule with another group that has similar physical or chemical properties to enhance the desired biological or physical properties without making significant changes in the chemical structure.

The isoxazole ring is an effective bioisosteric replacement for several key functional groups:

  • Carboxylic Acid Mimic : A 3-hydroxyisoxazole moiety can mimic the size, shape, and acidity (pKa) of a carboxylic acid group.[27] This replacement can improve metabolic stability and cell permeability by removing a highly polar, easily metabolized functional group.

  • Amide/Ester Mimic : The isoxazole ring can replace amide or ester linkages, offering a more rigid and metabolically robust alternative that maintains key hydrogen bonding interactions.[28][29] This strategy is often employed to improve the pharmacokinetic profile of a drug candidate by preventing hydrolysis by common metabolic enzymes.[30]

The use of isoxazoles as bioisosteres can lead to improved potency, enhanced selectivity, better pharmacokinetic profiles, and reduced toxicity.[12][29]

Conclusion

The isoxazole heterocycle is a remarkably versatile and powerful scaffold in the arsenal of the medicinal and synthetic chemist. Its synthesis is robust and adaptable, primarily through 1,3-dipolar cycloaddition and β-dicarbonyl condensation routes. The characteristic reactivity of the isoxazole ring, particularly its susceptibility to strategic ring-opening, provides a gateway to a diverse range of other molecular architectures. In drug discovery, its utility as a stable core and as a bioisosteric replacement for metabolically labile functional groups has cemented its status as a privileged structure. A thorough understanding of the principles outlined in this guide is paramount for any scientist seeking to leverage the full potential of isoxazole-based heterocycles in the development of next-generation chemical entities.

References

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  • Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc) | Inorganic Chemistry. (n.d.). ACS Publications.
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  • Synthesis of 2-Isoxazoline Derivatives through Oximes of 1,3-Dicarbonyl Arylidenes. (2021, September 4).
  • Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity. (n.d.). PubMed.
  • Isoxazole. (n.d.). Wikipedia.
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  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies | Scilit. (n.d.). Scilit.
  • Head-to-head comparison of different isoxazole synthesis methods - Benchchem. (n.d.). BenchChem.
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  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24).
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  • Base-Catalyzed Ring Opening of N-Substituted 5-Isoxazolones1 | The Journal of Organic Chemistry. (n.d.). ACS Publications.

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Protocols & Analytical Methods

Method

Application Note: A Guide to the Suzuki-Miyaura Coupling of 3-(5-Bromo-2-thienyl)isoxazole for Advanced Synthesis

Introduction: The Strategic Importance of Heteroaromatic Scaffolds The fusion of thiophene and isoxazole rings creates a unique heteroaromatic scaffold, 3-(5-Bromo-2-thienyl)isoxazole, which holds significant potential i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Heteroaromatic Scaffolds

The fusion of thiophene and isoxazole rings creates a unique heteroaromatic scaffold, 3-(5-Bromo-2-thienyl)isoxazole, which holds significant potential in medicinal chemistry and materials science.[1][2] The distinct electronic properties and spatial arrangement of these linked heterocycles make them valuable building blocks for novel drug candidates and functional organic materials. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for the functionalization of such scaffolds.[3][4] It offers a robust and versatile pathway for forming carbon-carbon bonds with exceptional functional group tolerance, mild reaction conditions, and reliance on generally stable and non-toxic organoboron reagents.[5][6]

This guide provides an in-depth exploration of the Suzuki-Miyaura coupling of 3-(5-Bromo-2-thienyl)isoxazole. It moves beyond a simple recitation of steps to explain the underlying principles governing the selection of catalysts, bases, and solvents. The protocols herein are designed to be self-validating, providing researchers with the tools to not only successfully execute the reaction but also to troubleshoot and optimize it for a diverse range of coupling partners.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed process that comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[5][7] Understanding this cycle is critical for rational optimization and troubleshooting.

  • Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which reacts with the aryl bromide (in this case, 3-(5-Bromo-2-thienyl)isoxazole). The palladium atom inserts itself into the carbon-bromine bond, forming a new Palladium(II) intermediate. The reactivity order for halides is typically I > Br > Cl.[5]

  • Transmetalation : This is the rate-determining step in many cases. The organic group from the boronic acid (or ester) is transferred to the Palladium(II) complex. This step requires activation by a base, which forms a more nucleophilic boronate species (R-B(OH)3-), facilitating the transfer of the organic moiety to the palladium center.[3][8]

  • Reductive Elimination : The two organic groups on the palladium intermediate couple and are expelled from the coordination sphere, forming the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[7]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X (Aryl-Pd Complex) OxAdd->PdII_Aryl  R¹-X Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R¹-Pd(II)L₂-R² (Di-organic Complex) Transmetal->PdII_Diaryl  R²-B(OH)₂ (Base) RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product R¹-X 3-(5-Bromo-2-thienyl)isoxazole R²-B(OH)₂ Aryl/Heteroaryl Boronic Acid

Caption: The catalytic cycle showing the key stages of the Suzuki-Miyaura reaction.

Optimizing Reaction Parameters: A Scientist's Perspective

Achieving high yields and purity in the coupling of heteroaromatic substrates requires careful consideration of each reaction component. The electronic nature of both the thiophene and isoxazole rings can influence catalyst activity and side reactions.

  • Choice of Palladium Catalyst & Ligand: The selection of the palladium source is paramount. For heteroaromatic substrates, catalysts bearing electron-rich and bulky phosphine ligands are often superior.[5]

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : A reliable, general-purpose catalyst. It is used directly as the Pd(0) source but can be sensitive to air and moisture.

    • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : An excellent choice for challenging couplings, including those involving heteroaromatics.[9] The dppf ligand is both electron-rich and has a large bite angle, which promotes reductive elimination and stabilizes the catalyst, often leading to higher yields and lower catalyst loadings.

  • The Role of the Base: The base is not merely a spectator; it is essential for activating the boronic acid for transmetalation.[3][8] The choice of base can dramatically affect the reaction outcome.

    • Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) : These are the most common bases. Potassium carbonate (K₂CO₃) offers a good balance of reactivity and cost.[9] Cesium carbonate (Cs₂CO₃) is more soluble and more basic, which can accelerate sluggish reactions, but it is also more expensive.

    • Phosphates (K₃PO₄) : A stronger base that is particularly effective for coupling with less reactive aryl chlorides or hindered substrates.[10] It is often used in anhydrous solvent systems.

  • Solvent Systems: The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous (if present) phases.[11]

    • Ethers (1,4-Dioxane, DME, THF) : These are excellent choices, often used with an aqueous base solution to form a biphasic system.[9][11] Dioxane and DME (1,2-dimethoxyethane) are higher boiling than THF and are frequently used for reactions requiring heating.

    • Aromatic Hydrocarbons (Toluene) : Often used in biphasic systems with water. Toluene is effective but requires efficient stirring to ensure interaction between the phases.[12]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-(5-Bromo-2-thienyl)isoxazole with a generic arylboronic acid.

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )StoichiometryAmount (Example)
3-(5-Bromo-2-thienyl)isoxazoleN/A246.081.0 eq246 mg (1.0 mmol)
Arylboronic AcidVariesVaries1.2 eq1.2 mmol
Pd(dppf)Cl₂72287-26-4731.730.03 eq22 mg (0.03 mmol)
Potassium Carbonate (K₂CO₃)584-08-7138.212.5 eq345 mg (2.5 mmol)
1,4-Dioxane123-91-188.11-8.0 mL
Deionized Water7732-18-518.02-2.0 mL
Step-by-Step Procedure

Workflow Figure 2: Experimental Workflow Setup 1. Reagent Setup (Flask, Stir Bar) Inert 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) Setup->Inert Reagents 3. Add Solids (Bromo-Thienyl-Isoxazole, Boronic Acid, Base, Catalyst) Inert->Reagents Solvents 4. Add Degassed Solvents (Dioxane, Water) Reagents->Solvents Reaction 5. Heat Reaction (e.g., 80-90 °C, Monitor by TLC/LCMS) Solvents->Reaction Workup 6. Aqueous Workup (Cool, Dilute, Extract) Reaction->Workup Purify 7. Purification (Column Chromatography) Workup->Purify Analyze 8. Characterization (NMR, MS) Purify->Analyze

Caption: A streamlined workflow for the Suzuki-Miyaura coupling protocol.

  • Preparation: To a clean, dry reaction vial or round-bottom flask equipped with a magnetic stir bar, add 3-(5-Bromo-2-thienyl)isoxazole (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium carbonate (2.5 eq).

  • Inerting: Seal the vessel with a septum. Evacuate the atmosphere and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can lead to undesired side reactions, such as the homocoupling of the boronic acid.[11]

  • Solvent Addition: Using a syringe, add degassed 1,4-dioxane (8.0 mL) and degassed deionized water (2.0 mL). The solvents should be degassed by sparging with an inert gas for 15-20 minutes prior to use to remove dissolved oxygen.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating mantle set to 90 °C. Stir the mixture vigorously for 4-12 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture. Look for the consumption of the starting bromide.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude residue should be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Troubleshooting and Expert Insights

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed).2. Insufficiently degassed solvents.3. Base is not strong enough.1. Use a fresh bottle of catalyst or a different catalyst (e.g., Pd(PPh₃)₄).2. Ensure thorough degassing of all solvents.3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.
Protodeboronation (Side product is R²-H)1. Presence of excess water or protic sources.2. Reaction temperature is too high or time is too long.1. Use anhydrous solvents and a base like K₃PO₄.2. Reduce reaction temperature or time. Monitor carefully to stop the reaction upon completion.[13]
Homocoupling of Boronic Acid (Side product is R²-R²)1. Presence of oxygen.2. Catalyst system promotes homocoupling.1. Rigorously exclude oxygen through proper inerting techniques.2. Screen different palladium catalysts and ligands.
Difficult Purification 1. Incomplete reaction.2. Formation of closely-eluting byproducts.1. Drive the reaction to completion by adding slightly more boronic acid or extending the reaction time.2. Optimize chromatography conditions (different solvent system, different stationary phase).

Conclusion

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the construction of complex biaryl and hetero-biaryl systems. The protocol and insights provided in this application note offer a robust framework for the successful coupling of 3-(5-Bromo-2-thienyl)isoxazole. By understanding the mechanistic principles and the critical roles of each component, researchers can effectively leverage this powerful reaction to advance their synthetic targets in drug discovery and materials science.

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  • Current time information in Pasuruan, ID. (n.d.). Google.
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  • Gomes, P. A. T. M., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Retrieved January 28, 2026, from [Link]

  • Kim, H., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PMC - NIH. Retrieved January 28, 2026, from [Link]

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  • Process for the preparation of 3,5-disubstituted isoxazoles. (n.d.). Google Patents.
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  • Aslam, S., et al. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate. Retrieved January 28, 2026, from [Link]

  • Lee, D., et al. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing). Retrieved January 28, 2026, from [Link]

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  • Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Murray, P. R., et al. (2025, January 22). Data-Led Suzuki-Miyaura Reaction Optimization: Development of a Short Course for Postgraduate Synthetic Chemists. Journal of Chemical Education - ACS Publications. Retrieved January 28, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. (2025, August 6). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Wang, X., et al. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing). Retrieved January 28, 2026, from [Link]

  • Al-Ghorbani, M., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Retrieved January 28, 2026, from [Link]

  • Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid.... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Martin, G., et al. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Retrieved January 28, 2026, from [Link]

  • Muzalevskiy, V. M., et al. (2026, January 26). Regio- and Stereoselective Synthesis of CF3-Containing 1,2- and 1,1-Diarylethenes. Switchable Reaction of β-Halo-β-(trifluoromethyl)styrenes with Boronic Acids. The Journal of Organic Chemistry, Articles ASAP (Article). Retrieved January 28, 2026, from [Link]

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Application

Application Notes and Protocols for the Heck Reaction with 3-(5-Bromo-2-thienyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals Introduction: Harnessing the Power of Palladium for Complex Molecule Synthesis The palladium-catalyzed Heck reaction stands as a cornerstone of modern organ...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing the Power of Palladium for Complex Molecule Synthesis

The palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and selectivity.[1] This powerful transformation involves the coupling of an unsaturated halide with an alkene, providing a direct route to substituted alkenes that are key intermediates in the synthesis of pharmaceuticals, natural products, and advanced materials.[2][3] The isoxazole moiety, a prominent heterocycle in medicinal chemistry, is found in numerous approved drugs and clinical candidates, valued for its ability to modulate biological activity. The thienyl-isoxazole scaffold, in particular, represents a class of compounds with significant therapeutic potential. The ability to functionalize this core structure, for instance, through the introduction of a vinyl group via the Heck reaction on a precursor like 3-(5-Bromo-2-thienyl)isoxazole, opens up a vast chemical space for the development of novel drug candidates.

This application note provides a comprehensive guide to performing the Heck reaction with 3-(5-Bromo-2-thienyl)isoxazole. We will delve into the mechanistic nuances of this specific transformation, offer a detailed experimental protocol, and provide expert insights into reaction optimization and troubleshooting.

Mechanistic Insights: The Catalytic Cycle in Action

The Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.[4] Understanding this mechanism is crucial for optimizing reaction conditions and predicting potential side reactions.

The catalytic cycle for the Heck reaction of 3-(5-Bromo-2-thienyl)isoxazole can be visualized as follows:

Heck_Reaction_Mechanism Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(II)_Complex Aryl-Pd(II)-Br Complex Oxidative_Addition->Pd(II)_Complex Alkene_Coordination Alkene Coordination Pi_Complex π-Alkene Complex Alkene_Coordination->Pi_Complex Migratory_Insertion Migratory Insertion Sigma_Alkyl_Complex σ-Alkyl-Pd(II) Complex Migratory_Insertion->Sigma_Alkyl_Complex Beta_Hydride_Elimination β-Hydride Elimination Product_Complex Product-Pd(II)-H Complex Beta_Hydride_Elimination->Product_Complex Reductive_Elimination Reductive Elimination (Base) Product Coupled Product Product_Complex->Product Release Reductive_Elimination->Pd(0)L2 Base_HX [Base-H]⁺X⁻ Reductive_Elimination->Base_HX Substrate 3-(5-Bromo-2-thienyl)isoxazole Substrate->Oxidative_Addition Alkene Alkene (e.g., Styrene) Alkene->Alkene_Coordination

Caption: Catalytic cycle of the Heck reaction with 3-(5-Bromo-2-thienyl)isoxazole.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-(5-Bromo-2-thienyl)isoxazole to form a square planar Pd(II) complex. The reactivity of aryl bromides in this step is generally lower than that of aryl iodides but can be enhanced with appropriate ligands.[5]

  • Alkene Coordination and Migratory Insertion: The alkene substrate coordinates to the palladium center, forming a π-complex. This is followed by the insertion of the alkene into the palladium-aryl bond, creating a new carbon-carbon bond and a σ-alkyl palladium(II) intermediate.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the desired vinylated product. This step is typically regioselective, with the hydrogen being abstracted to form the more thermodynamically stable (usually trans) alkene.

  • Reductive Elimination: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt with the eliminated hydrogen and bromide. The base is crucial for neutralizing the generated acid and ensuring catalytic turnover.

Expertise & Experience: Navigating the Nuances of Heteroaromatic Heck Reactions

The successful execution of a Heck reaction, particularly with a heteroaromatic substrate like 3-(5-Bromo-2-thienyl)isoxazole, requires careful consideration of several factors:

  • Substrate Reactivity: The thiophene ring is an electron-rich heterocycle, which can influence the oxidative addition step. The presence of the electron-withdrawing isoxazole group can modulate this reactivity. The C-Br bond at the 5-position of the thiophene is generally more reactive than a C-H bond in palladium-catalyzed cross-coupling reactions.

  • Catalyst and Ligand Selection: While simple palladium sources like Pd(OAc)₂ can be effective, the use of phosphine ligands is often necessary for aryl bromides.[5] Electron-rich and bulky phosphine ligands can facilitate the oxidative addition step and stabilize the catalytic species. For heteroaromatic substrates, ligands that are resistant to poisoning by the heteroatoms (in this case, sulfur and nitrogen) are preferred. N-heterocyclic carbene (NHC) ligands have also shown great promise in Heck couplings involving challenging substrates.[6]

  • Base and Solvent Choice: The choice of base and solvent can significantly impact the reaction rate and yield. Inorganic bases like potassium carbonate or sodium acetate are commonly used.[3] Organic bases such as triethylamine can also be effective. Polar aprotic solvents like DMF, DMAc, or NMP are typically employed to ensure the solubility of the reactants and catalyst.

  • Potential for C-H Activation: Thiophenes are known to undergo direct C-H activation under certain palladium-catalyzed conditions.[7] While the C-Br bond is the primary site of reaction in a standard Heck protocol, awareness of potential C-H activation at other positions on the thiophene or isoxazole rings is important, especially during optimization.

Trustworthiness: A Self-Validating Protocol

The following protocol is designed to be a robust starting point for the Heck reaction of 3-(5-Bromo-2-thienyl)isoxazole. It incorporates best practices for setting up and monitoring palladium-catalyzed reactions to ensure reliable and reproducible results. Validation of the reaction's success should be performed through standard analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm product formation and purity.

Experimental Protocol: Heck Reaction of 3-(5-Bromo-2-thienyl)isoxazole with Styrene

This protocol details the coupling of 3-(5-Bromo-2-thienyl)isoxazole with styrene as a model alkene. The conditions can be adapted for other alkenes.

Materials:

  • 3-(5-Bromo-2-thienyl)isoxazole

  • Styrene (or other alkene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or oven-dried round-bottom flask with a condenser)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-(5-Bromo-2-thienyl)isoxazole (1.0 equiv.), palladium(II) acetate (0.02 - 0.05 equiv.), and triphenylphosphine (0.04 - 0.10 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Under a positive pressure of the inert gas, add potassium carbonate (2.0 equiv.) and anhydrous DMF (to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent).

  • Addition of Alkene: Add styrene (1.2 - 1.5 equiv.) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and wash it with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-(5-vinyl-2-thienyl)isoxazole derivative.

Data Presentation: Recommended Reaction Parameters

The following table summarizes a range of typical parameters for the Heck reaction of heteroaryl bromides, which can serve as a starting point for the optimization of the reaction with 3-(5-Bromo-2-thienyl)isoxazole.

ParameterRecommended Range/OptionsRationale/Expert Insight
Palladium Source Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄Pd(OAc)₂ is a common and cost-effective precursor that forms the active Pd(0) species in situ.[4]
Ligand PPh₃, P(o-tol)₃, P(t-Bu)₃, Buchwald ligands, NHC ligandsThe choice of ligand is critical. For less reactive bromides, more electron-rich and bulky phosphines are often beneficial.[8]
Base K₂CO₃, Cs₂CO₃, NaOAc, Et₃N, DBUThe base neutralizes the HBr formed during the reaction. Inorganic bases are generally robust, while organic bases can sometimes act as ligands.
Solvent DMF, DMAc, NMP, Dioxane, ToluenePolar aprotic solvents are typically used to ensure solubility of the reactants and catalyst.
Temperature 80 - 140 °CHigher temperatures are often required for less reactive aryl bromides.[6]
Alkene Styrenes, acrylates, acrylamidesElectron-deficient alkenes are generally more reactive in the Heck reaction.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine 3-(5-Bromo-2-thienyl)isoxazole, Pd catalyst, and ligand in a dry flask B Establish inert atmosphere (evacuate/backfill with Ar or N₂) A->B C Add base and anhydrous solvent B->C D Add alkene via syringe C->D E Heat to 100-120 °C with stirring D->E F Monitor reaction progress (TLC, LC-MS) E->F G Cool to room temperature F->G H Dilute with ethyl acetate and water G->H I Separate organic layer, wash, and dry H->I J Concentrate under reduced pressure I->J K Purify by column chromatography J->K

Caption: A streamlined workflow for the Heck reaction.

Conclusion

The Heck reaction of 3-(5-Bromo-2-thienyl)isoxazole offers a versatile and powerful method for the synthesis of novel vinyl-substituted thienyl-isoxazole derivatives. These compounds are valuable building blocks for the development of new therapeutic agents and functional materials. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can effectively utilize this transformation to access a wide range of complex molecules. The protocol and insights provided in this application note serve as a solid foundation for the successful implementation and optimization of this important cross-coupling reaction.

References

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  • Mori, A., Sekiguchi, A., Masui, K., & Shimada, T. (2003). Palladium-Catalyzed Coupling Reactions of Bromothiophenes at the C−H Bond Adjacent to the Sulfur Atom with a New Activator System, AgNO3/KF. Organic Letters, 5(9), 1381–1384. [Link]

  • Herrmann, W. A., Elison, M., Fischer, J., Köcher, C., & Artus, G. R. J. (1995). N-Heterocyclic Carbenes: A New Class of Ancillary Ligands for Organometallic Catalysis. Angewandte Chemie International Edition in English, 34(21), 2371-2374. [Link]

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  • Wang, L., He, L., & Li, Y. (2019). Synthesis of 3-Acyl-isoxazoles and Δ2-Isoxazolines from Methyl Ketones, Alkynes or Alkenes, and tert-Butyl Nitrite via a Csp3-H Radical Functionalization/Cycloaddition Cascade. The Journal of Organic Chemistry, 84(15), 9478-9487. [Link]

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  • Chen, J., Li, Y., & Wang, L. (2018). Palladium-catalyzed amidation of carbazole derivatives via hydroamination of isocyanates. Organic & Biomolecular Chemistry, 16(32), 5846-5851. [Link]

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Method

Application Note: Strategic Sonogashira Coupling of 3-(5-Bromo-2-thienyl)isoxazole for Advanced Synthesis

Introduction: The Strategic Value of Heterocyclic Alkynes The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Heterocyclic Alkynes

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This palladium- and copper-cocatalyzed transformation is particularly valuable in medicinal chemistry and materials science for the construction of conjugated enynes and arylalkynes, which are key structural motifs in a multitude of biologically active molecules and functional organic materials.[1][3]

The target molecule, 3-(5-Bromo-2-thienyl)isoxazole, represents a class of heteroaromatic substrates of significant interest in drug discovery. The thiophene-isoxazole scaffold is present in numerous compounds with diverse pharmacological activities. The ability to functionalize the C5-position of the thiophene ring via Sonogashira coupling opens a direct route to novel analogues with extended π-systems, offering a powerful tool for structure-activity relationship (SAR) studies.

This document provides a detailed guide to the Sonogashira coupling of 3-(5-Bromo-2-thienyl)isoxazole. It delves into the mechanistic rationale behind the choice of conditions, offers a robust experimental protocol, and discusses potential challenges and troubleshooting strategies pertinent to this specific substrate class.

Mechanistic Considerations and Component Selection

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] A comprehensive understanding of these cycles is crucial for optimizing reaction conditions and troubleshooting.

The Catalytic Cycles

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII Ar-Pd(II)L₂-Br Transmetal Transmetalation PdII->Transmetal PdII_Alkyne Ar-Pd(II)L₂-C≡CR RedElim Reductive Elimination CuI Cu(I)Br Alkyne H-C≡CR Base Base PiComplex π-Alkyne-Cu Complex Deprotonation Deprotonation CuAcetylide Cu-C≡CR CuAcetylide->Transmetal HBase H-Base⁺ caption Fig 1. The interconnected Palladium and Copper catalytic cycles.

Causality Behind Experimental Choices:

  • Palladium Catalyst: The choice of the palladium source is critical. For heteroaromatic bromides, which are generally less reactive than the corresponding iodides, a robust catalyst system is required.[5] While Pd(PPh₃)₄ can be used, PdCl₂(PPh₃)₂ is often more stable and equally effective as it is reduced in situ to the active Pd(0) species. The phosphine ligands stabilize the Pd(0) state and facilitate the oxidative addition step.

  • Copper (I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. Its primary role is to react with the terminal alkyne to form a copper acetylide intermediate.[4] This step increases the acidity of the alkyne's proton, facilitating deprotonation by the base.[4] The resulting copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves a dual purpose.[1] It neutralizes the hydrogen bromide (HBr) generated during the reaction, and it facilitates the deprotonation of the terminal alkyne.[1] For sensitive substrates, a hindered base like DIPEA can be advantageous to minimize side reactions.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or a non-polar solvent like tetrahydrofuran (THF) is typically used. THF is often preferred as it can facilitate the reaction at milder temperatures and is easier to remove during work-up. The use of the amine base as a co-solvent is also common.[1]

  • Inert Atmosphere: Sonogashira couplings must be performed under an inert atmosphere (e.g., Nitrogen or Argon).[1] Oxygen can lead to the oxidative homocoupling of the terminal alkyne (Glaser coupling), a significant side reaction that forms undesired diynes.[4][5]

Optimized Protocol for Sonogashira Coupling of 3-(5-Bromo-2-thienyl)isoxazole

This protocol is designed as a robust starting point for the coupling of 3-(5-Bromo-2-thienyl)isoxazole with a generic terminal alkyne (e.g., phenylacetylene).

Materials and Reagents:
  • 3-(5-Bromo-2-thienyl)isoxazole

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), freshly distilled

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware, Schlenk line or glovebox

  • TLC plates, silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Experimental Procedure:

Workflow cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Add Ar-Br (1.0 eq) and CuI (0.05 eq) to an oven-dried flask. B 2. Evacuate and backfill with N₂ (3x cycles). A->B C 3. Add PdCl₂(PPh₃)₂ (0.025 eq). B->C D 4. Add anhydrous THF and Et₃N via syringe. C->D E 5. Degas the solution with N₂ for 15 min. D->E F 6. Add Terminal Alkyne (1.2 eq) dropwise. E->F G 7. Stir at room temperature or heat to 40-50°C. F->G H 8. Monitor progress by TLC. G->H I 9. Quench with sat. aq. NH₄Cl. H->I J 10. Extract with Ethyl Acetate (3x). I->J K 11. Wash combined organics with brine. J->K L 12. Dry over Na₂SO₄, filter, and concentrate. K->L M 13. Purify by column chromatography. L->M caption Fig 2. Experimental workflow for the Sonogashira coupling.

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-(5-Bromo-2-thienyl)isoxazole (1.0 equiv) and Copper(I) Iodide (0.05 equiv).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: To the flask, add Bis(triphenylphosphine)palladium(II) dichloride (0.025 equiv).

  • Solvent Addition: Add anhydrous THF (to make a ~0.1 M solution based on the aryl bromide) and freshly distilled triethylamine (2.0-3.0 equiv) via syringe.

  • Degassing: Bubble nitrogen through the stirred solution for 15-20 minutes to ensure it is thoroughly deoxygenated.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture via syringe.

  • Reaction: Stir the reaction at room temperature. If the reaction is sluggish (as monitored by TLC), gently heat the mixture to 40-50 °C. Note: The sulfur in the thiophene ring can sometimes coordinate to the palladium, potentially requiring mild heating to facilitate catalysis.

  • Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexanes and ethyl acetate.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench by adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Parameter Optimization and Troubleshooting

For challenging substrates, optimization may be necessary. The following table summarizes key parameters and provides guidance for troubleshooting.

ParameterStandard ConditionOptimization & TroubleshootingRationale & Causality
Palladium Catalyst PdCl₂(PPh₃)₂ (2.5 mol%)Increase loading to 5 mol%. Consider Pd(PPh₃)₄ or catalysts with more electron-rich ligands (e.g., P(t-Bu)₃).Aryl bromides are less reactive than iodides. Increasing catalyst loading or using more active catalysts can improve the rate of oxidative addition.[5]
Copper Co-catalyst CuI (5 mol%)Ensure CuI is fresh and of high purity. For persistent homocoupling, consider a copper-free protocol.The quality of CuI is crucial for efficient acetylide formation. Copper-free versions, while sometimes slower, eliminate Glaser homocoupling.[6][7]
Base Et₃N (2-3 equiv)Use a more hindered base like DIPEA. For very sensitive substrates, inorganic bases like K₂CO₃ or Cs₂CO₃ can be tested.Amine bases can sometimes act as competing ligands for palladium. Inorganic bases can circumvent this but may require different solvents (e.g., DMF, Dioxane).[1]
Solvent THFTry DMF or Dioxane, especially if higher temperatures are needed.DMF can improve the solubility of inorganic bases and is stable at higher temperatures, which might be necessary for less reactive substrates.
Temperature Room Temp to 50 °CIncrease temperature incrementally up to 80-100 °C if no reaction is observed at lower temperatures.The C-Br bond of the bromothiophene requires more energy to activate than a C-I bond. Higher temperatures can overcome this activation barrier.
Side Reaction: Homocoupling Minimize O₂Rigorous degassing is key. If the problem persists, switch to a copper-free protocol.The primary cause is oxidation of the copper acetylide.[4][5] Removing copper from the system is the most effective solution.
Side Reaction: Dehalogenation -Ensure the base is dry and the reaction is not overheated.This can occur via side pathways, sometimes facilitated by impurities or excessive heat.

Conclusion

The Sonogashira coupling of 3-(5-Bromo-2-thienyl)isoxazole is a highly effective method for accessing novel, complex heterocyclic structures. By carefully selecting the catalyst system, base, and solvent, and by maintaining a strictly inert atmosphere, high yields of the desired alkynylated products can be achieved. The protocol and troubleshooting guide provided herein offer a comprehensive framework for researchers to successfully implement this powerful transformation in their synthetic programs, paving the way for new discoveries in medicinal chemistry and materials science.

References

  • Title: Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review Source: MDPI URL: [Link]

  • Title: Sonogashira Cross-Coupling - J&K Scientific LLC Source: J&K Scientific LLC URL: [Link]

  • Title: Sonogashira coupling - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes Source: SciRP.org URL: [Link]

  • Title: Sonogashira Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: ACS Publications (Chemical Reviews) URL: [Link]

  • Title: Sonogashira Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Copper-free Sonogashira cross-coupling reactions: an overview Source: RSC Publishing (RSC Advances) URL: [Link]

  • Title: Sonogashira coupling - YouTube Source: YouTube URL: [Link]

  • Title: Copper-free Sonogashira cross-coupling reactions: an overview Source: NIH (PMC) URL: [Link]

Sources

Application

Introduction: Bridging Heterocyclic Scaffolds in Modern Drug Discovery

An In-Depth Guide to the Buchwald-Hartwig Amination of 3-(5-Bromo-2-thienyl)isoxazole The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and ver...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Buchwald-Hartwig Amination of 3-(5-Bromo-2-thienyl)isoxazole

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C–N) bonds.[1] This transformation has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[2][3] The reaction's broad functional group tolerance and substrate scope have rendered older, harsher methods like the Goldberg reaction or nucleophilic aromatic substitution largely obsolete for many applications.[1]

This application note focuses on a particularly relevant substrate class: complex heteroaromatic halides. Specifically, we delve into the Buchwald-Hartwig amination of 3-(5-Bromo-2-thienyl)isoxazole . This molecule incorporates two distinct five-membered heterocyclic rings—thiophene and isoxazole—both of which are considered "privileged structures" in medicinal chemistry, frequently appearing in biologically active compounds.[4][5]

However, the coupling of such substrates is not without its challenges. Five-membered heterocycles, especially those containing multiple heteroatoms like sulfur and nitrogen, can act as poisons to the palladium catalyst, leading to deactivation and inefficient reactions.[5][6] Therefore, a carefully optimized protocol is essential for success. This guide provides a detailed mechanistic overview, a field-proven experimental protocol, and critical insights into the nuances of applying the Buchwald-Hartwig amination to this specific and valuable substrate.

Mechanistic Rationale: The Engine of C–N Bond Formation

Understanding the catalytic cycle is paramount to troubleshooting and optimizing the Buchwald-Hartwig amination. The reaction proceeds through a sequence of well-defined elementary steps involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[7][8] The choice of ligand and base is critical, as each influences the efficiency of different steps within the cycle.[9]

The Catalytic Cycle consists of four key stages:

  • Catalyst Activation: The cycle typically begins with a stable Pd(II) precatalyst which is reduced in situ to the active, coordinatively unsaturated LPd(0) species.[7][10] Using well-defined precatalysts often leads to more reproducible results than generating the active catalyst from sources like Pd(OAc)₂.[11]

  • Oxidative Addition: The electron-rich LPd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of the 3-(5-Bromo-2-thienyl)isoxazole. This is often the rate-limiting step and results in a Pd(II) intermediate.[7] Bulky, electron-rich phosphine ligands are crucial for facilitating this step.

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[9] Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used.

  • Reductive Elimination: This final step involves the formation of the desired C–N bond and the product molecule, regenerating the active LPd(0) catalyst, which can then re-enter the catalytic cycle.[7][9] This step is often accelerated by the use of sterically hindered ligands.

Below is a diagram illustrating the catalytic cycle.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition Intermediate Pd0->OxAdd Ar-Br Amido Palladium-Amido Complex OxAdd->Amido + R₂NH - HBr (Base) Product_cat Amido->Product_cat Reductive Elimination Product_cat->Pd0 Regenerated L-Pd(0) Product_out Product Ar-NR₂ Product_cat->Product_out ArBr_in 3-(5-Bromo-2-thienyl)isoxazole Amine_in Amine (R₂NH) Base_in Base (e.g., NaOtBu)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Optimized Protocol: Amination of 3-(5-Bromo-2-thienyl)isoxazole

This protocol is designed to be robust for a variety of primary and secondary amines. It is essential that all steps are performed under strictly anhydrous and anaerobic conditions to prevent catalyst deactivation.

Materials & Reagents:

  • Aryl Halide: 3-(5-Bromo-2-thienyl)isoxazole

  • Amine: Representative primary or secondary amine (e.g., morpholine, n-hexylamine, aniline)

  • Palladium Precatalyst: XPhos Pd G3 ([2-(2',6'-Diisopropoxybiphenyl)]palladium(II) methanesulfonate)

  • Ligand: Additional XPhos is typically not needed when using a G3 precatalyst.

  • Base: Sodium tert-butoxide (NaOtBu)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

  • Equipment: Schlenk flask or oven-dried vial with a magnetic stir bar, rubber septum, nitrogen or argon gas line, syringe, heating mantle or oil bath, TLC plates, GC-MS or LC-MS for analysis.

Experimental Workflow

The following diagram outlines the key stages of the experimental procedure.

Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Solids: - Aryl Bromide - Base - Pd Precatalyst setup->reagents solvent Add Degassed Solvent & Amine reagents->solvent reaction Heat & Stir (e.g., 100 °C, 4-24 h) solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Reaction Work-up (Quench, Extract, Dry) monitor->workup Complete purify Purification (Column Chromatography) workup->purify characterize Product Characterization (NMR, MS) purify->characterize end_node End characterize->end_node

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Methodology

1. Reaction Setup (Under Inert Atmosphere):

  • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 3-(5-Bromo-2-thienyl)isoxazole (1.0 eq.), sodium tert-butoxide (1.4 eq.), and the XPhos Pd G3 precatalyst (0.02 eq., 2 mol%).

  • Seal the vessel with a rubber septum, and purge with nitrogen or argon for 10-15 minutes.

2. Addition of Solvent and Amine:

  • Using a syringe, add anhydrous, degassed toluene to the flask to achieve a substrate concentration of approximately 0.1 M.

  • Add the amine coupling partner (1.2 eq.) via syringe. For solid amines, they can be added in the first step with the other solids.

3. Reaction Execution:

  • Place the sealed reaction vessel in a preheated oil bath or heating mantle set to 100 °C.

  • Stir the reaction mixture vigorously. The solution will typically turn dark brown or black.

4. Reaction Monitoring:

  • After 2-4 hours, and periodically thereafter, check the reaction progress.

  • To take a sample, briefly remove the vessel from heat, allow it to cool slightly, and quickly withdraw a small aliquot via syringe under a positive pressure of inert gas.

  • Quench the aliquot with a small amount of water, extract with ethyl acetate, and spot on a TLC plate or analyze by LC-MS to check for the disappearance of the starting aryl bromide.

5. Work-up Procedure:

  • Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.

  • Carefully quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

6. Purification:

  • The crude residue is typically purified by flash column chromatography on silica gel.

  • A common eluent system is a gradient of ethyl acetate in hexanes. The exact ratio will depend on the polarity of the product.

Representative Reaction Parameters

The following table provides suggested starting conditions for various amine types. Optimization may be required.

Amine PartnerAmine (eq.)Base (eq.)Catalyst (mol%)SolventTemp (°C)Typical Time (h)
Morpholine1.2NaOtBu (1.4)XPhos Pd G3 (2)Toluene1004 - 8
n-Hexylamine1.2NaOtBu (1.4)XPhos Pd G3 (2)Toluene1006 - 12
Aniline1.2NaOtBu (1.4)XPhos Pd G3 (2)Toluene11012 - 24
Ammonia (equiv.)*N/ALHMDS (2.0)tBuBrettPhos Pd G3 (2)Dioxane10018 - 24

*Note: Direct coupling with ammonia is exceptionally challenging due to its tight binding with palladium.[1] The use of ammonia equivalents or specialized catalyst systems is often necessary.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. These reactions can be sensitive to subtle variations in reagent quality and experimental technique.[11]

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen or moisture exposure.2. Poor quality base (hydrolyzed).3. Substrate or amine contains inhibitory functional groups.1. Ensure rigorous inert atmosphere technique and use freshly degassed solvents.2. Use a fresh bottle of base or sublime/recrystallize if necessary.3. Screen alternative ligands (e.g., RuPhos, tBuBrettPhos) and bases (e.g., Cs₂CO₃, K₃PO₄).[12][13][14]
Hydrodehalogenation (Bromine replaced by Hydrogen)1. Presence of water in the reaction.2. Reaction temperature is too high, leading to side pathways.3. The chosen base is too strong for the substrate.1. Use scrupulously dried reagents and solvents.2. Lower the reaction temperature and monitor for longer times.3. Switch to a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[13]
Product Degradation 1. The product is sensitive to the reaction conditions (heat, strong base).2. The isoxazole ring may be susceptible to cleavage under certain conditions.1. Reduce the reaction temperature and/or time.2. Attempt the reaction with a milder base (e.g., K₂CO₃) and a more active catalyst system to allow for lower temperatures.
Difficult Purification 1. Residual ligand or ligand oxides co-elute with the product.2. Formation of closely-related impurities.1. Use a G3 precatalyst to minimize excess free ligand.2. Consider a different solvent system for chromatography or explore purification by crystallization or preparative HPLC.

Conclusion

The Buchwald-Hartwig amination of 3-(5-Bromo-2-thienyl)isoxazole is a highly effective method for synthesizing novel chemical entities with significant potential in drug development. Success hinges on a firm understanding of the reaction mechanism and meticulous attention to experimental detail, particularly the maintenance of an inert atmosphere. By employing modern palladium precatalysts like XPhos Pd G3 and carefully controlling reaction parameters, researchers can reliably access a diverse array of aminated thiophene-isoxazole derivatives, paving the way for the discovery of new therapeutic agents.

References

  • Title: Buchwald-Hartwig Amination - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors Source: ACS Publications URL: [Link]

  • Title: Help troubleshooting a Buchwald-Hartwig amination? Source: Reddit (r/chemistry) URL: [Link]

  • Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: RSC Publishing URL: [Link]

  • Title: How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Source: Chemical Insights URL: [Link]

  • Title: Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors Source: National Institutes of Health (NIH) URL: [Link]

  • Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube URL: [Link]

  • Title: Buchwald-Hartwig Amination Mechanism | Organic Chemistry Source: YouTube URL: [Link]

  • Title: Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides Source: PubMed URL: [Link]

  • Title: Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines Source: National Institutes of Health (NIH) URL: [Link]

  • Title: A review of isoxazole biological activity and present synthetic techniques Source: ResearchGate URL: [Link]

  • Title: Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides Source: National Institutes of Health (NIH) URL: [Link]

Sources

Method

Application Notes and Protocols: A Comprehensive Guide to the Synthesis of 3-(5-Aryl-2-thienyl)isoxazole Derivatives

Introduction: The Significance of Thienyl-Isoxazole Scaffolds in Modern Drug Discovery The confluence of thiophene and isoxazole rings into a single molecular framework has garnered considerable attention within the medi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Thienyl-Isoxazole Scaffolds in Modern Drug Discovery

The confluence of thiophene and isoxazole rings into a single molecular framework has garnered considerable attention within the medicinal chemistry community. These two heterocycles are privileged structures, each contributing unique physicochemical properties that can be exploited in the design of novel therapeutic agents. The thiophene moiety, a bioisostere of the benzene ring, often enhances metabolic stability and modulates lipophilicity. The isoxazole ring, on the other hand, is a versatile pharmacophore known for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[1][2] Consequently, 3-(5-Aryl-2-thienyl)isoxazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of 3-(5-Aryl-2-thienyl)isoxazole derivatives. We will explore two robust and versatile synthetic strategies, providing in-depth, step-by-step protocols, and discussing the rationale behind the experimental choices.

Synthetic Strategies: Navigating the Path to 3-(5-Aryl-2-thienyl)isoxazoles

The synthesis of the target scaffold can be efficiently achieved through two primary pathways: the Chalcone Intermediate Pathway (Route A) and the 1,3-Dipolar Cycloaddition Pathway (Route B) . The choice of route may depend on the availability of starting materials and the desired substitution patterns on the aryl moieties.

G cluster_main Synthetic Strategies Start Starting Materials Route_A Route A: Chalcone Intermediate Pathway Start->Route_A Route_B Route B: 1,3-Dipolar Cycloaddition Pathway Start->Route_B Target 3-(5-Aryl-2-thienyl)isoxazole Derivatives Route_A->Target Route_B->Target

Caption: Overview of the two primary synthetic routes to 3-(5-Aryl-2-thienyl)isoxazole derivatives.

Route A: The Chalcone Intermediate Pathway

This pathway is a classical and reliable method that proceeds through a chalcone intermediate, which is then cyclized to form the isoxazole ring.

G cluster_route_a Route A: Chalcone Intermediate Pathway Aryl_Ketone Aryl Ketone Chloroacrolein β-Aryl-β-chloroacrolein Aryl_Ketone->Chloroacrolein Vilsmeier-Haack Reaction Acetylthiophene 5-Aryl-2-acetylthiophene Chloroacrolein->Acetylthiophene Reaction with Na2S and Chloroacetone Chalcone Chalcone Intermediate Acetylthiophene->Chalcone Claisen-Schmidt Condensation Target_A 3-(5-Aryl-2-thienyl)isoxazole Chalcone->Target_A Cyclization with Hydroxylamine G cluster_route_b Route B: 1,3-Dipolar Cycloaddition Pathway Thiophene_Aldehyde 5-Aryl-2-thiophenecarboxaldehyde Ethynyl_Thiophene 5-Aryl-2-ethynylthiophene Thiophene_Aldehyde->Ethynyl_Thiophene Corey-Fuchs Reaction Target_B 3-(5-Aryl-2-thienyl)isoxazole Ethynyl_Thiophene->Target_B [3+2] Cycloaddition Nitrile_Oxide Nitrile Oxide Nitrile_Oxide->Target_B [3+2] Cycloaddition

Sources

Application

Biological Evaluation of 3-(5-Bromo-2-thienyl)isoxazole Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist This document provides a comprehensive technical guide for the biological evaluation of 3-(5-bromo-2-thienyl)isoxa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

This document provides a comprehensive technical guide for the biological evaluation of 3-(5-bromo-2-thienyl)isoxazole derivatives. This class of heterocyclic compounds holds significant promise in medicinal chemistry, with the isoxazole core being a key pharmacophore in numerous biologically active molecules. The strategic incorporation of a bromo-substituted thienyl group at the 3-position of the isoxazole ring is anticipated to modulate the physicochemical properties and enhance the therapeutic potential of these derivatives.

The isoxazole scaffold is prevalent in a range of pharmaceuticals and compounds under investigation for various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] The thiophene ring, a bioisostere of the benzene ring, is also a common moiety in drug discovery, known to enhance biological activity.[4][5] The presence of a bromine atom can further influence the compound's lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles.

This guide is designed to provide researchers with a robust framework for assessing the biological potential of 3-(5-bromo-2-thienyl)isoxazole derivatives, with a primary focus on their anticancer and antimicrobial properties. The protocols detailed herein are intended to be self-validating, with explanations of the underlying scientific principles to empower researchers in their experimental design and data interpretation.

I. Anticancer Activity Evaluation

Isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as inducing apoptosis, inhibiting tubulin polymerization, and modulating key signaling pathways.[2][6][7] The evaluation of novel 3-(5-bromo-2-thienyl)isoxazole derivatives for anticancer efficacy is a critical step in the drug discovery pipeline.

A. Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[8] This assay provides a quantitative measure of the cytotoxic or cytostatic effects of the test compounds on cancer cell lines.

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) to approximately 80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the 3-(5-bromo-2-thienyl)isoxazole derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

    • Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like Doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

B. Investigation of Apoptotic Induction: Annexin V-FITC/PI Staining

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[6] The Annexin V-FITC/Propidium Iodide (PI) assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment:

    • Seed cancer cells in 6-well plates and treat them with the 3-(5-bromo-2-thienyl)isoxazole derivative at its IC₅₀ concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal in the FL2 or FL3 channel.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Viable cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

C. Cell Cycle Analysis: Propidium Iodide Staining

Many cytotoxic agents function by inducing cell cycle arrest at specific checkpoints, preventing cancer cell proliferation.[9] Propidium iodide (PI) staining followed by flow cytometry is a standard method to analyze the distribution of cells in different phases of the cell cycle.[7]

  • Cell Treatment and Fixation:

    • Treat cancer cells with the test compound at its IC₅₀ concentration for 24 hours.

    • Harvest the cells and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol while gently vortexing, and store at -20°C overnight.

  • Staining and Analysis:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing PI and RNase A. RNase A is crucial to prevent the staining of double-stranded RNA.[10]

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content by flow cytometry.

    • The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Analyze the percentage of cells in each phase to determine if the compound induces cell cycle arrest.

II. Antimicrobial Activity Evaluation

Isoxazole derivatives have also been reported to possess a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[1][10] The following protocols are designed to screen 3-(5-bromo-2-thienyl)isoxazole derivatives for their potential as antimicrobial agents.

A. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely used technique for determining the MIC.

  • Preparation of Inoculum:

    • Culture the selected bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in a suitable broth medium overnight.

    • Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Compound Preparation and Serial Dilution:

    • Prepare a stock solution of the test compound in an appropriate solvent.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the broth medium.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

III. Data Presentation and Visualization

Data Tables

Summarize quantitative data in clearly structured tables for easy comparison.

Table 1: In Vitro Cytotoxicity of 3-(5-Bromo-2-thienyl)isoxazole Derivatives against Cancer Cell Lines

Compound IDCancer Cell LineIC₅₀ (µM) ± SD
Derivative 1MCF-7[Insert Value]
Derivative 1A549[Insert Value]
Derivative 2MCF-7[Insert Value]
Derivative 2A549[Insert Value]
DoxorubicinMCF-7[Insert Value]
DoxorubicinA549[Insert Value]

Table 2: Antimicrobial Activity of 3-(5-Bromo-2-thienyl)isoxazole Derivatives

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Derivative 1[Insert Value][Insert Value]
Derivative 2[Insert Value][Insert Value]
Ciprofloxacin[Insert Value][Insert Value]
Diagrams

Visualize experimental workflows and potential mechanisms of action using Graphviz.

experimental_workflow cluster_synthesis Compound Synthesis cluster_anticancer Anticancer Evaluation cluster_antimicrobial Antimicrobial Evaluation Synthesis Synthesis of 3-(5-Bromo-2-thienyl)isoxazole Derivatives MTT MTT Assay (Cell Viability) Synthesis->MTT Screen for Cytotoxicity MIC Broth Microdilution (MIC Determination) Synthesis->MIC Screen for Antimicrobial Activity Apoptosis Annexin V/PI Assay (Apoptosis) MTT->Apoptosis Investigate Mechanism of Death CellCycle PI Staining (Cell Cycle Analysis) MTT->CellCycle Investigate Antiproliferative Effect

Caption: General workflow for the biological evaluation of novel compounds.

apoptosis_pathway Compound 3-(5-Bromo-2-thienyl)isoxazole Derivative Cell Cancer Cell Compound->Cell Mitochondria Mitochondrial Dysfunction Cell->Mitochondria Induces Stress Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c Release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential intrinsic apoptosis pathway induced by the test compound.

IV. References

  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: a review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]

  • Chouhan, K., & Sharma, K. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. [Link]

  • Cherukumalli, P. K. R., et al. (2020). Design, Synthesis, and Anticancer Activity of Bis-isoxazole Incorporated Benzothiazole Derivatives. Russian Journal of General Chemistry, 90(10), 1982-1989. [Link]

  • El-Sayed, M. A. A., et al. (2023). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. Molecules, 28(11), 4344. [Link]

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Method

The Versatile Scaffold: 3-(5-Bromo-2-thienyl)isoxazole in Modern Medicinal Chemistry

The confluence of isoxazole and thiophene rings in a single molecular entity has given rise to a privileged scaffold in medicinal chemistry, with 3-(5-bromo-2-thienyl)isoxazole emerging as a particularly valuable startin...

Author: BenchChem Technical Support Team. Date: February 2026

The confluence of isoxazole and thiophene rings in a single molecular entity has given rise to a privileged scaffold in medicinal chemistry, with 3-(5-bromo-2-thienyl)isoxazole emerging as a particularly valuable starting material for the synthesis of novel therapeutic agents. This guide provides an in-depth exploration of the synthesis, applications, and evaluation of compounds derived from this versatile building block, tailored for researchers, scientists, and drug development professionals. The inherent chemical functionalities of this scaffold—a reactive bromine atom for further diversification and the combined pharmacophoric features of the isoxazole and thiophene moieties—have positioned it as a focal point in the quest for new drugs targeting a range of diseases, from cancer to microbial infections and neurodegenerative disorders.

The Strategic Importance of the Isoxazole-Thiophene Heterocyclic System

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a structure found in several FDA-approved drugs. Its unique electronic properties and ability to participate in various non-covalent interactions make it a desirable component in drug design.[1][2] When fused with a thiophene ring, another biologically significant heterocycle, the resulting scaffold offers a unique three-dimensional structure that can be tailored to fit the binding pockets of various biological targets. The bromine atom at the 5-position of the thiophene ring serves as a convenient handle for introducing further chemical diversity through cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR).

Synthesis of 3-(5-Bromo-2-thienyl)isoxazole: A Practical Protocol

The synthesis of 3,5-disubstituted isoxazoles is well-established in organic chemistry, with several reliable methods available.[3][4] One of the most common and effective approaches involves the reaction of a chalcone intermediate with hydroxylamine hydrochloride. The following protocol details a representative synthesis of 3-(5-Bromo-2-thienyl)isoxazole, adapted from established methodologies for similar structures.

Protocol 1: Synthesis of 3-(5-Bromo-2-thienyl)isoxazole

Step 1: Synthesis of (E)-1-(5-bromo-2-thienyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

  • To a stirred solution of 5-bromo-2-acetylthiophene (1.0 eq) and benzaldehyde (1.1 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the chalcone.

  • Filter the solid, wash with water until neutral, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Step 2: Cyclization to form 3-(5-Bromo-2-thienyl)isoxazole

  • Reflux a mixture of the synthesized chalcone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in glacial acetic acid for 6-8 hours.[5]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield pure 3-(5-bromo-2-thienyl)isoxazole.

G cluster_0 Synthesis of 3-(5-Bromo-2-thienyl)isoxazole 5-Bromo-2-acetylthiophene 5-Bromo-2-acetylthiophene Chalcone Intermediate Chalcone Intermediate 5-Bromo-2-acetylthiophene->Chalcone Intermediate NaOH, Ethanol Benzaldehyde Benzaldehyde Benzaldehyde->Chalcone Intermediate 3-(5-Bromo-2-thienyl)isoxazole 3-(5-Bromo-2-thienyl)isoxazole Chalcone Intermediate->3-(5-Bromo-2-thienyl)isoxazole Glacial Acetic Acid, Reflux Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->3-(5-Bromo-2-thienyl)isoxazole

Caption: Synthetic workflow for 3-(5-Bromo-2-thienyl)isoxazole.

Applications in Medicinal Chemistry

The 3-(5-bromo-2-thienyl)isoxazole scaffold has been explored for its potential in developing a variety of therapeutic agents.

Anticancer Activity

Derivatives of isoxazoles containing a thiophene moiety have demonstrated significant potential as anticancer agents.[6][7] These compounds often exert their effects by inhibiting key signaling pathways involved in tumor growth and proliferation.[8] One of the primary targets for this class of compounds is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[9]

Compound IDModification on 3-(5-Bromo-2-thienyl)isoxazoleTarget Cancer Cell LineIC50 (µM)Reference
TTI-6 3-(3,4,5-trimethoxyphenyl)-4-(trifluoromethyl)-5-(thiophen-2-yl)isoxazoleMCF-7 (Breast)1.91[10]
Compound 1d Diphenyl and dichloro substitutionsMDA-MB 231 (Breast)46.3 µg/mL[7]

VEGFR-2 Signaling Pathway and Inhibition

VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote cell proliferation, migration, and survival, ultimately leading to angiogenesis.[11][12] Isoxazole-based inhibitors can block this pathway by competing with ATP for binding to the kinase domain of VEGFR-2, thereby preventing its activation.[6]

G cluster_0 VEGFR-2 Signaling Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Migration VEGFR2->Migration PKC PKC PLCg->PKC Activates Raf Raf PKC->Raf Activates Akt Akt PI3K->Akt Activates Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibitor 3-(5-Bromo-2-thienyl)isoxazole Derivative Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway.

Antimicrobial Activity

The isoxazole nucleus is a component of several antimicrobial drugs.[1] The incorporation of a thiophene ring can enhance this activity. Derivatives of 3-(5-bromo-2-thienyl)isoxazole can be screened for their efficacy against a panel of pathogenic bacteria and fungi.

Neuroprotective Potential

Recent studies have highlighted the potential of isoxazole derivatives in the treatment of neurodegenerative diseases.[13] They may act through various mechanisms, including the modulation of neurotransmitter systems and the reduction of oxidative stress in the brain. The ability of compounds to cross the blood-brain barrier is a critical factor in this context, and the lipophilic nature of the thiophene ring can be advantageous.

Protocols for Biological Evaluation

To assess the therapeutic potential of novel compounds derived from 3-(5-bromo-2-thienyl)isoxazole, a series of standardized in vitro assays are essential.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines.[5]

  • Cell Plating: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[15]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: In Vitro Kinase Inhibition Assay (VEGFR-2)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.[17][18]

  • Reagent Preparation: Prepare the assay buffer, ATP solution, VEGFR-2 enzyme, and substrate peptide.

  • Compound Addition: Add the test compound at various concentrations to the wells of a 96-well plate.

  • Enzyme and Substrate Addition: Add the VEGFR-2 enzyme and the biotinylated peptide substrate to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., Kinase-Glo®) or an ELISA-based format with a phospho-specific antibody.[19]

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC₅₀ value.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[20][21]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.[20]

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in the broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

3-(5-Bromo-2-thienyl)isoxazole represents a highly promising and versatile scaffold for the development of new therapeutic agents. Its synthetic accessibility and the potential for diverse chemical modifications make it an attractive starting point for medicinal chemists. The demonstrated anticancer, antimicrobial, and potential neuroprotective activities of its derivatives underscore the importance of continued research in this area. The protocols provided herein offer a solid foundation for the synthesis and biological evaluation of novel compounds based on this remarkable heterocyclic system.

References

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Application

Application Note: A Strategic Guide to the Design of Novel Kinase Inhibitors Using the 3-(5-Bromo-2-thienyl)isoxazole Scaffold

Abstract Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, the development of sm...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, the development of small molecule kinase inhibitors remains a major focus of modern drug discovery. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the design and development of novel kinase inhibitors using the 3-(5-Bromo-2-thienyl)isoxazole scaffold. We will explore the rationale behind the scaffold's selection, provide detailed protocols for synthesis and biological evaluation, and present a strategic workflow for advancing from a core scaffold to a lead candidate.

Introduction: The Rationale for the Thienyl-Isoxazole Scaffold

The isoxazole ring is a "privileged" scaffold in medicinal chemistry, frequently found in potent kinase inhibitors.[2] Its key features include:

  • Hydrogen Bonding Capacity: The nitrogen atom of the isoxazole ring can act as a hydrogen bond acceptor, mimicking the crucial interactions that the adenine base of ATP makes with the kinase "hinge" region.[3][4] This hinge-binding interaction is a cornerstone of many Type I kinase inhibitors, which competitively bind to the ATP-binding site.[5][6]

  • Structural Rigidity and Vectorial Orientation: The planar isoxazole ring provides a rigid core that helps orient substituents into specific pockets of the ATP-binding site, facilitating the exploration of structure-activity relationships (SAR).[7]

  • Synthetic Tractability: Isoxazole rings can be synthesized through various established chemical methods, allowing for facile derivatization.

The specific choice of the 3-(5-Bromo-2-thienyl)isoxazole core offers two strategic advantages:

  • The Thienyl Group: The thiophene ring serves as a bioisosteric replacement for a phenyl ring, often improving metabolic stability and pharmacokinetic properties. It also provides an additional vector for chemical modification.

  • The Bromo- Substituent: The bromine atom at the 5-position of the thiophene ring is a versatile chemical handle. It is primed for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the rapid synthesis of a diverse library of analogues to probe the solvent-exposed regions of the kinase active site.[8][9]

This guide will use a hypothetical workflow targeting a generic tyrosine kinase to illustrate the principles and protocols involved.

The Drug Discovery Workflow

The process of developing a kinase inhibitor from a scaffold can be visualized as a multi-stage funnel, starting with a broad library and progressively narrowing down to a single, optimized candidate.

G cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: Screening & Hit ID cluster_2 Phase 3: Lead Optimization A Scaffold Synthesis: 3-(5-Bromo-2-thienyl)isoxazole B Library Generation via Suzuki Coupling A->B C Primary Screen: Biochemical Kinase Assay (e.g., ADP-Glo) B->C D Hit Identification (% Inhibition > 50%) C->D E Secondary Screen: IC50 Determination D->E F Cell-Based Assay: (e.g., MTT Proliferation Assay) E->F G Lead Candidate F->G

Caption: Kinase inhibitor discovery workflow.

Synthesis of the Core Scaffold and Analogue Library

The first step is the robust synthesis of the core scaffold, followed by diversification.

Protocol: Synthesis of 3-(5-Bromo-2-thienyl)isoxazole

This protocol describes a potential synthetic route. Researchers should consult primary literature for specific reaction conditions and characterization data.

Materials:

  • 2-Acetyl-5-bromothiophene

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Appropriate workup and purification reagents (e.g., ethyl acetate, brine, silica gel)

Procedure:

  • Dissolve 2-acetyl-5-bromothiophene (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Perform a standard aqueous workup by partitioning the residue between ethyl acetate and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the 3-(5-Bromo-2-thienyl)isoxazole scaffold.

Protocol: Library Generation via Suzuki-Miyaura Cross-Coupling

The bromine atom on the scaffold is an ideal handle for diversification using the Suzuki-Miyaura reaction.[9] This allows for the introduction of various aryl and heteroaryl groups.

Caption: Diversification via Suzuki coupling.

Materials:

  • 3-(5-Bromo-2-thienyl)isoxazole (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 eq)[10]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[11]

  • Base (e.g., K₃PO₄, Na₂CO₃, 2.0 eq)[11]

  • Solvent (e.g., 1,4-dioxane/water, Toluene)[9][11]

Procedure:

  • To a reaction vessel, add the 3-(5-Bromo-2-thienyl)isoxazole, the selected boronic acid, the base, and the solvent.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst under an inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.[9][11]

  • After cooling, perform a standard aqueous workup and purify the product via column chromatography.

This parallel synthesis approach can be used to generate a library of dozens of compounds for initial screening.

Biochemical Screening and Hit Identification

The goal of the primary screen is to identify "hits" from the synthesized library that show significant inhibition of the target kinase.

Protocol: Primary Kinase Assay (ADP-Glo™ Universal Kinase Assay)

The ADP-Glo™ assay is a robust, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[12][13]

Materials:

  • Target kinase and its specific substrate

  • ADP-Glo™ Kinase Assay Kit (Promega) containing ADP-Glo™ Reagent and Kinase Detection Reagent.[12]

  • Synthesized compound library (typically at a single high concentration, e.g., 10 µM)

  • Positive control (e.g., Staurosporine) and negative control (DMSO vehicle)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction: In each well, set up the kinase reaction containing buffer, ATP, substrate, and the target kinase. Add 1 µL of test compound (or control) to the appropriate wells.

  • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).[14]

  • Terminate and Deplete ATP: Add an equal volume of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.[15] Incubate for 40 minutes at room temperature.[15]

  • Detect ADP: Add a volume of Kinase Detection Reagent equal to the total volume in the well. This converts the ADP produced to ATP, which is then used by a luciferase to generate a luminescent signal.[15] Incubate for 30-60 minutes at room temperature.[15]

  • Read Luminescence: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Lumi_compound - Lumi_background) / (Lumi_DMSO - Lumi_background))

"Hits" are typically defined as compounds that exhibit >50% inhibition at the screening concentration.

Lead Optimization and Cellular Validation

Hits from the primary screen must be confirmed and their potency determined. The most promising compounds are then tested in a cellular context.

Protocol: IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency. It is determined by performing the ADP-Glo™ assay with a serial dilution of the hit compound (e.g., 10-point, 3-fold dilution series). The resulting data is plotted as percent inhibition versus log[inhibitor concentration] to generate a dose-response curve from which the IC₅₀ value is calculated.

Compound IDR-Group (from Suzuki)IC₅₀ (nM)
Scaffold -Br>10,000
Cmpd-01 Phenyl8,500
Cmpd-02 4-pyridyl1,200
Cmpd-03 3-aminophenyl450
Cmpd-04 4-hydroxyphenyl98
Cmpd-05 3-amino-4-methylphenyl25
Table 1: Example Structure-Activity Relationship (SAR) data for a hypothetical kinase. This data illustrates how modifications at the R-group position, enabled by the bromo- handle, can dramatically improve potency.
Protocol: Cell Proliferation Assay (MTT Assay)

A critical step is to determine if the biochemical inhibition translates to a functional effect in cancer cells. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[16][17]

G A Seed cancer cells in 96-well plate B Treat cells with varying concentrations of inhibitor A->B C Incubate for 48-72 hours B->C D Add MTT Reagent (forms formazan in live cells) C->D E Solubilize formazan crystals with detergent D->E F Read absorbance at 570 nm E->F G Calculate % Viability and determine GI50 F->G

Sources

Method

Application Notes and Protocols for the Synthesis of Anticancer Agents from 3-(5-Bromo-2-thienyl)isoxazole

Introduction: The Thienyl-Isoxazole Scaffold as a Privileged Motif in Oncology Research The convergence of isoxazole and thiophene rings within a single molecular framework presents a compelling strategy in the design of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thienyl-Isoxazole Scaffold as a Privileged Motif in Oncology Research

The convergence of isoxazole and thiophene rings within a single molecular framework presents a compelling strategy in the design of novel anticancer agents. The isoxazole moiety, a five-membered heterocycle, is a recognized pharmacophore known for its diverse biological activities, including anti-proliferative effects.[1][2] Its derivatives have been reported to induce apoptosis, inhibit crucial enzymes like topoisomerase, and disrupt tubulin polymerization in cancer cells.[3] The thiophene ring, another sulfur-containing heterocycle, is also a common feature in many pharmaceuticals and is known to enhance the biological activity of parent compounds. The combination of these two heterocycles in the form of a thienyl-isoxazole scaffold offers a unique electronic and structural profile for targeted drug design.

The starting material, 3-(5-Bromo-2-thienyl)isoxazole, serves as a versatile building block for the synthesis of a diverse library of potential anticancer compounds. The presence of a bromine atom at the 5-position of the thiophene ring provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.[2][4][5] These reactions allow for the introduction of a wide range of substituents at this position, enabling the systematic exploration of the structure-activity relationship (SAR) and the optimization of anticancer potency and selectivity. This document provides detailed protocols for the synthesis of novel anticancer agents derived from 3-(5-Bromo-2-thienyl)isoxazole, along with the scientific rationale behind the synthetic strategies and the expected biological outcomes.

Strategic Approach: Functionalization of the 3-(5-Bromo-2-thienyl)isoxazole Core

The primary synthetic strategy revolves around the strategic functionalization of the C5-position of the thiophene ring of 3-(5-Bromo-2-thienyl)isoxazole. This is achieved through palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of the cross-coupling reaction dictates the nature of the substituent introduced, allowing for the synthesis of a diverse array of derivatives.

G start 3-(5-Bromo-2-thienyl)isoxazole suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki heck Heck Coupling (Alkenes) start->heck sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira product_suzuki 3-(5-Aryl/Heteroaryl-2-thienyl)isoxazole (Potential Anticancer Agents) suzuki->product_suzuki product_heck 3-(5-Vinyl-2-thienyl)isoxazole (Potential Anticancer Agents) heck->product_heck product_sonogashira 3-(5-Alkynyl-2-thienyl)isoxazole (Potential Anticancer Agents) sonogashira->product_sonogashira

Caption: Synthetic strategies for functionalizing 3-(5-Bromo-2-thienyl)isoxazole.

Experimental Protocols

Protocol 1: Synthesis of 3-(5-Aryl-2-thienyl)isoxazole Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[4] This protocol details the synthesis of 3-(5-aryl-2-thienyl)isoxazole derivatives.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-(5-Bromo-2-thienyl)isoxazole≥97%Commercially Available
Arylboronic AcidVariesCommercially Available
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
1,4-DioxaneAnhydrous, ≥99.8%Commercially Available
TolueneAnhydrous, ≥99.8%Commercially Available
Ethanol200 proofCommercially Available
WaterDeionizedIn-house
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Magnesium Sulfate (MgSO₄)AnhydrousCommercially Available
Celite®---Commercially Available

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with heating capabilities

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash column chromatography system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer (MS)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-(5-Bromo-2-thienyl)isoxazole (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Catalyst Addition: Under a stream of argon or in a glovebox, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 10 mL). The use of a degassed solvent is crucial to prevent the oxidation of the palladium(0) catalyst.

  • Reaction: Heat the reaction mixture to 90 °C under an inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Drying and Filtration: Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 3-(5-aryl-2-thienyl)isoxazole derivative.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Expected Results:

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid3-(5-Phenyl-2-thienyl)isoxazole85-95
24-Methoxyphenylboronic acid3-(5-(4-Methoxyphenyl)-2-thienyl)isoxazole80-90
33-Fluorophenylboronic acid3-(5-(3-Fluorophenyl)-2-thienyl)isoxazole75-85
Protocol 2: Synthesis of 3-(5-Vinyl-2-thienyl)isoxazole Derivatives via Heck Coupling

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex, to form a substituted alkene.[5][6] This protocol outlines the synthesis of vinyl-substituted thienyl-isoxazole derivatives.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-(5-Bromo-2-thienyl)isoxazole≥97%Commercially Available
Alkene (e.g., Styrene, Butyl acrylate)≥99%Commercially Available
Palladium(II) Acetate [Pd(OAc)₂]98%Commercially Available
Tri(o-tolyl)phosphine [P(o-tol)₃]97%Commercially Available
Triethylamine (Et₃N)≥99.5%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available

Step-by-Step Procedure:

  • Reaction Setup: In a sealed tube, combine 3-(5-Bromo-2-thienyl)isoxazole (1.0 mmol, 1.0 eq.), the desired alkene (1.5 mmol, 1.5 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (5 mL) and triethylamine (2.0 mmol, 2.0 eq.).

  • Reaction: Seal the tube and heat the reaction mixture to 100-120 °C for 16-24 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and pour it into water (30 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Drying and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.

Expected Results:

EntryAlkeneProductTypical Yield (%)
1Styrene3-(5-((E)-2-Phenylvinyl)-2-thienyl)isoxazole70-85
2Butyl acrylate(E)-Butyl 3-(5-(3-isoxazolyl)-2-thienyl)acrylate65-80

Anticipated Biological Activity and Mechanism of Action

The synthesized 3-(5-substituted-2-thienyl)isoxazole derivatives are anticipated to exhibit significant anticancer activity. The rationale for this expectation is rooted in the established roles of both the isoxazole and thiophene moieties in medicinal chemistry. Isoxazole-containing compounds have been shown to target various pathways in cancer cells.[7] For instance, certain derivatives can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[3] Others have been identified as inhibitors of key signaling pathways involved in cancer cell proliferation and survival.

The introduction of diverse aryl, heteroaryl, vinyl, and alkynyl substituents at the C5-position of the thiophene ring allows for the fine-tuning of the molecule's electronic and steric properties. This can lead to enhanced binding affinity and selectivity for specific biological targets. For example, the incorporation of electron-donating or electron-withdrawing groups on an appended aryl ring can modulate the molecule's interaction with the active site of a target enzyme or receptor.

G compound 3-(5-Substituted-2-thienyl)isoxazole Derivative target Cancer Cell Target (e.g., Tubulin, Kinase, Receptor) compound->target pathway Disruption of Key Signaling Pathways target->pathway apoptosis Induction of Apoptosis pathway->apoptosis inhibition Inhibition of Cell Proliferation pathway->inhibition death Cancer Cell Death apoptosis->death inhibition->death

Caption: Proposed mechanism of action for thienyl-isoxazole anticancer agents.

Conclusion and Future Directions

The synthetic protocols outlined in this document provide a robust framework for the generation of a diverse library of novel anticancer agents based on the 3-(5-Bromo-2-thienyl)isoxazole scaffold. The versatility of palladium-catalyzed cross-coupling reactions allows for extensive structural modifications, which is essential for optimizing biological activity. Future work should focus on the synthesis of a broad range of derivatives and their subsequent evaluation in various cancer cell lines to establish a comprehensive structure-activity relationship. Promising lead compounds can then be subjected to more detailed mechanistic studies to elucidate their precise molecular targets and pathways of action, ultimately paving the way for the development of novel and effective cancer therapeutics.

References

  • Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Journal of Population Therapeutics and Clinical Pharmacology, 30(19). [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2022). Molecules, 27(21), 7215. [Link]

  • Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. (2021). Impact Factor, 8(1), 1-5.
  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

  • Isoxazole – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 28, 2026, from [Link]

  • A series of 1,3-imidazoles and triazole-3-thiones based thiophene-2-carboxamides as anticancer agents. (2022). European Journal of Chemistry, 13(3), 263-272. [Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. (2018). Chemistry Central Journal, 12(1), 1-9. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

  • (PDF) Palladium‐Catalyzed Heck Type Regioselective β‐Vinylation of Thiophenes Using a Bromo Substituent as Traceless Directing Group. (2020). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. (2020). Bioorganic & Medicinal Chemistry Letters, 30(20), 127427. [Link]

  • Design, synthesis and biological evaluation of 3,5-diaryl-isoxazoline/isoxazole-pyrrolobenzodiazepine conjugates as potential anticancer agents. (2011). European Journal of Medicinal Chemistry, 46(9), 4344-4352. [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2024). Frontiers in Chemistry, 12. [Link]

Sources

Application

Application Notes and Protocols for the In Vitro Evaluation of 3-(5-Bromo-2-thienyl)isoxazole Analogs

Introduction: Unveiling the Therapeutic Potential of Thienyl-Isoxazole Scaffolds The isoxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biologic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Thienyl-Isoxazole Scaffolds

The isoxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The incorporation of a thiophene ring, particularly a bromo-substituted one, can significantly modulate the physicochemical and pharmacological properties of the resulting analogs, making 3-(5-bromo-2-thienyl)isoxazoles a compound class of considerable interest for drug discovery.[2] Published literature on structurally related isoxazole derivatives suggests that their therapeutic effects often stem from mechanisms such as the induction of apoptosis, inhibition of key signaling pathways like NF-κB, and modulation of enzymes critical to disease progression, such as cyclooxygenases (COX) and various kinases.[3][4][5]

These application notes provide a comprehensive suite of validated in vitro testing protocols designed to systematically evaluate the biological activity of novel 3-(5-bromo-2-thienyl)isoxazole analogs. The proposed workflow is structured to first establish broad cytotoxic or cytostatic effects, followed by more focused mechanistic assays to elucidate the specific cellular pathways being modulated. This tiered approach ensures a thorough and efficient characterization of lead compounds for researchers, scientists, and drug development professionals.

Logical Workflow for In Vitro Screening

A systematic approach is crucial for the efficient evaluation of novel chemical entities. The following workflow is recommended for characterizing 3-(5-bromo-2-thienyl)isoxazole analogs, progressing from general cytotoxicity to specific mechanism of action.

Screening Workflow A Primary Screening: General Cytotoxicity Assay (MTT/XTT) B Secondary Screening: Mechanism of Action Assays A->B Active Analogs C Apoptosis Induction: Caspase-3/7 Activity Assay B->C D Anti-inflammatory Activity: NF-κB Activation Assay B->D E Enzyme Inhibition: COX-2 Inhibition Assay B->E F Lead Candidate Identification C->F D->F E->F

Caption: A tiered approach for characterizing 3-(5-bromo-2-thienyl)isoxazole analogs.

Part 1: Primary Screening - Assessment of General Cytotoxicity

The initial step in characterizing novel analogs is to determine their effect on cell viability. This provides a broad measure of their potential as cytotoxic agents, which is particularly relevant for anticancer drug discovery.[6] The MTT assay is a widely used, robust, and reliable colorimetric method for this purpose.[7]

Protocol 1: MTT Cell Viability Assay

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product that is insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of metabolically active cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung])

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 3-(5-Bromo-2-thienyl)isoxazole analogs, dissolved in sterile DMSO to create 10 mM stock solutions

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: In a 96-well plate, seed cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole analogs in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the overnight culture medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells for vehicle control (medium with DMSO) and untreated control (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition: After the incubation period, carefully remove the compound-containing medium. Add 100 µL of fresh, serum-free medium and 20 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the purple formazan product. Gently pipette to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis and Presentation: The percentage of cell viability is calculated relative to the untreated control. A dose-response curve is then plotted to determine the half-maximal inhibitory concentration (IC₅₀) for each analog.

Analog IDIC₅₀ (µM) on MCF-7IC₅₀ (µM) on HCT116IC₅₀ (µM) on A549
BTI-125.5 ± 2.132.8 ± 3.545.1 ± 4.2
BTI-212.3 ± 1.515.7 ± 2.021.9 ± 2.8
BTI-35.8 ± 0.77.2 ± 0.910.4 ± 1.3
Doxorubicin (Control)0.9 ± 0.11.1 ± 0.21.5 ± 0.3

Note: The data presented are hypothetical and for illustrative purposes.

Part 2: Secondary Screening - Elucidating the Mechanism of Action

Analogs that demonstrate significant cytotoxicity in the primary screen should be further investigated to determine their mechanism of action. Based on the known activities of isoxazole derivatives, key pathways to investigate include apoptosis induction and inhibition of inflammatory signaling.[5][8]

Protocol 2: Caspase-3/7 Activity Assay

Principle: Activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[9] This assay utilizes a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD. In the presence of active caspase-3 or -7, the substrate is cleaved, releasing a substrate for luciferase, which generates a luminescent signal proportional to the amount of caspase activity.

Materials:

  • Human cancer cell line showing sensitivity in the MTT assay

  • Complete growth medium

  • 3-(5-Bromo-2-thienyl)isoxazole analogs

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • White-walled 96-well microplates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the isoxazole analogs at their IC₅₀ concentrations (and 2x IC₅₀) for 24 hours, following the same procedure as the MTT assay. Include positive (e.g., staurosporine) and negative controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Protocol: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Data Analysis and Presentation: Caspase activity is expressed as the fold change in relative luminescence units (RLU) compared to the vehicle-treated control.

TreatmentFold Increase in Caspase-3/7 Activity
Vehicle Control1.0
BTI-3 (IC₅₀)3.5 ± 0.4
BTI-3 (2x IC₅₀)5.8 ± 0.6
Staurosporine (Positive Control)8.2 ± 0.9

Note: The data presented are hypothetical and for illustrative purposes.

Protocol 3: NF-κB Reporter Assay for Anti-inflammatory Activity

Principle: The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation.[10] This assay utilizes a cell line that has been stably transfected with a reporter construct containing NF-κB response elements upstream of a luciferase gene. Inhibition of NF-κB activation by the test compounds will result in a decrease in luciferase expression and, consequently, a reduced luminescent signal.

Materials:

  • RAW 264.7 macrophage cell line stably expressing an NF-κB-luciferase reporter

  • Complete DMEM with 10% FBS

  • Lipopolysaccharide (LPS)

  • 3-(5-Bromo-2-thienyl)isoxazole analogs

  • Luciferase assay system (e.g., Bright-Glo™)

  • White-walled 96-well microplates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a white-walled 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the isoxazole analogs for 1 hour prior to stimulation.

  • Stimulation: Induce NF-κB activation by adding LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 6 hours at 37°C with 5% CO₂.

  • Luminescence Measurement: Perform the luciferase assay according to the manufacturer's protocol. Briefly, add the luciferase reagent to each well, and measure the luminescence using a luminometer.

Data Analysis and Presentation: The percentage of NF-κB inhibition is calculated relative to the LPS-stimulated control. An IC₅₀ value for NF-κB inhibition can then be determined.

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB IκBα IKK->IkB Phosphorylates IkB_P P-IκBα IkB->IkB_P NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkB_P->IkB Degradation NFkB_IkB NF-κB-IκBα Complex NFkB_IkB->IkB Contains NFkB_IkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Induces LPS LPS LPS->IKK Activates BTI BTI Analog BTI->IKK Inhibits?

Caption: Potential inhibition point of BTI analogs in the NF-κB signaling pathway.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of 3-(5-bromo-2-thienyl)isoxazole analogs. By employing a tiered screening approach, researchers can efficiently identify bioactive compounds and begin to elucidate their mechanisms of action. Positive results from these assays, particularly the identification of potent analogs with clear mechanisms of action, would warrant further investigation. Subsequent studies could include more specific enzyme inhibition assays (e.g., for specific kinases or COX isoforms), cell cycle analysis, and ultimately, validation in in vivo models of cancer or inflammation. This systematic evaluation is a critical step in the translation of promising chemical scaffolds into novel therapeutic agents.

References

  • Shaarawy, S., et al. (2021). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. Bioorganic Chemistry, 116, 105334. Available at: [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (2020). Synthesis and Anti-inflammatory Activity of Substituted Phenyl Thiazole Derivatives. Available at: [Link]

  • Kamal, A., et al. (2011). Design, synthesis and biological evaluation of 3,5-diaryl-isoxazoline/isoxazole-pyrrolobenzodiazepine conjugates as potential anticancer agents. European Journal of Medicinal Chemistry, 46(6), 2330-2341. Available at: [Link]

  • Niazi, M., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1240598. Available at: [Link]

  • Al-Ostath, A., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18155. Available at: [Link]

  • Lampronti, I., et al. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. International Journal of Molecular Sciences, 21(17), 6043. Available at: [Link]

  • Kumar, A., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Heterocyclic Chemistry, 55(11), 2449-2465. Available at: [Link]

  • Pal, D., et al. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Engineered Science, 25, 1052. Available at: [Link]

  • Li, J., et al. (2020). Synthesis of Isoxazole Moiety Containing Thieno[2,3-d]pyrimidine Derivatives and Preliminarily in vitro Anticancer Activity (Part II). Letters in Drug Design & Discovery, 17(7), 896-904. Available at: [Link]

  • Mondal, S., et al. (2023). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Medicinal Chemistry, 14(10), 1951-1964. Available at: [Link]

  • Gambari, R., et al. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. International Journal of Molecular Sciences, 21(17), 6043. Available at: [Link]

  • Li, Y., et al. (2023). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. Journal of Inflammation Research, 16, 2901-2915. Available at: [Link]

  • Jaitak, V., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 223, 113511. Available at: [Link]

  • Yadav, V. R., et al. (2011). The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer. International Journal of Molecular Sciences, 12(4), 2282-2309. Available at: [Link]

Sources

Method

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 3-(5-Bromo-2-thienyl)isoxazole Derivatives

Introduction: The Therapeutic Potential of the Thienyl-Isoxazole Scaffold The fusion of thiophene and isoxazole rings creates a heterocyclic scaffold of significant interest in medicinal chemistry. Isoxazole derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Thienyl-Isoxazole Scaffold

The fusion of thiophene and isoxazole rings creates a heterocyclic scaffold of significant interest in medicinal chemistry. Isoxazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties[1][2]. The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, serves as a versatile pharmacophore that can be readily modified to modulate biological activity[3][4]. Similarly, the thiophene ring, a sulfur-containing heterocycle, is a common motif in many pharmaceuticals and is associated with a broad spectrum of biological effects, including anticancer and antimicrobial activities[4][5].

The specific scaffold, 3-(5-Bromo-2-thienyl)isoxazole, combines the key structural features of both heterocycles with the addition of a bromine atom. Halogenation, particularly bromination, is a common strategy in drug design to enhance potency, selectivity, and pharmacokinetic properties of a molecule[2]. The bromine atom can participate in halogen bonding and increase lipophilicity, potentially leading to improved target engagement and cell permeability. This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis, biological evaluation, and structure-activity relationship (SAR) studies of novel 3-(5-bromo-2-thienyl)isoxazole derivatives.

Synthetic Strategy and Protocols

The synthesis of 3-(5-bromo-2-thienyl)isoxazole derivatives can be approached through a multi-step process, beginning with the preparation of a key chalcone intermediate followed by cyclization to form the isoxazole ring. The following protocols are designed to be robust and adaptable for the generation of a diverse library of analogues for SAR studies.

Protocol 1: Synthesis of (E)-1-(5-bromo-2-thienyl)-3-(aryl)prop-2-en-1-one (Chalcone) Derivatives

This protocol outlines the Claisen-Schmidt condensation reaction to synthesize the chalcone backbone, which is a crucial precursor for the isoxazole ring formation.

Rationale: The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds and is widely used in the synthesis of chalcones. The use of a base catalyst, such as potassium hydroxide, facilitates the deprotonation of the methyl ketone, which then attacks the aromatic aldehyde.

Materials:

  • 2-Acetyl-5-bromothiophene

  • Substituted aromatic aldehydes

  • Ethanol

  • Potassium hydroxide (KOH)

  • Glacial acetic acid

  • Distilled water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 2-acetyl-5-bromothiophene (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of potassium hydroxide (2 equivalents) in water to the flask with stirring.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add the desired substituted aromatic aldehyde (1 equivalent) dissolved in a minimum amount of ethanol to the reaction mixture.

  • Continue stirring at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TCC).

  • After completion of the reaction, pour the mixture into crushed ice and acidify with glacial acetic acid.

  • The precipitated solid (chalcone) is filtered, washed with cold water until the washings are neutral to litmus paper, and then dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

  • Characterize the synthesized chalcone using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: Synthesis of 3-(5-Bromo-2-thienyl)-5-(aryl)isoxazole Derivatives

This protocol describes the cyclization of the synthesized chalcone with hydroxylamine hydrochloride to yield the target 3-(5-bromo-2-thienyl)isoxazole derivatives.

Rationale: The reaction of α,β-unsaturated ketones (chalcones) with hydroxylamine is a classic and efficient method for the synthesis of isoxazolines, which are then oxidized to isoxazoles. In the presence of a base, hydroxylamine attacks the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to form the stable isoxazole ring.

Materials:

  • Synthesized (E)-1-(5-bromo-2-thienyl)-3-(aryl)prop-2-en-1-one (chalcone)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Ethanol or other suitable solvent

  • Standard laboratory glassware for reflux

Procedure:

  • In a round-bottom flask, dissolve the chalcone derivative (1 equivalent) in ethanol.

  • Add hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium hydroxide or potassium hydroxide (2 equivalents) to the solution.

  • Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is filtered, washed thoroughly with water, and dried.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate mixtures).

  • Characterize the final 3-(5-bromo-2-thienyl)-5-(aryl)isoxazole derivative by FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.

G cluster_0 Protocol 1: Chalcone Synthesis cluster_1 Protocol 2: Isoxazole Synthesis 2-Acetyl-5-bromothiophene 2-Acetyl-5-bromothiophene Reaction Mixture Reaction Mixture 2-Acetyl-5-bromothiophene->Reaction Mixture EtOH, KOH Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Reaction Mixture EtOH Chalcone Intermediate Chalcone Intermediate Cyclization Reaction Cyclization Reaction Chalcone Intermediate->Cyclization Reaction EtOH, Base Reaction Mixture->Chalcone Intermediate Claisen-Schmidt Condensation Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Cyclization Reaction Final Product 3-(5-Bromo-2-thienyl)isoxazole Derivative Cyclization Reaction->Final Product Reflux

Caption: Synthetic workflow for 3-(5-bromo-2-thienyl)isoxazole derivatives.

Protocols for Biological Evaluation

The synthesized library of 3-(5-bromo-2-thienyl)isoxazole derivatives should be screened for various biological activities to establish a comprehensive SAR. The following are standard protocols for assessing anticancer and antimicrobial activities.

Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Rationale: This assay is a widely accepted method for screening cytotoxic compounds. The conversion of the yellow MTT to purple formazan is directly proportional to the number of living cells, allowing for the quantitative determination of cell viability after treatment with the test compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • After 24 hours, treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control.

  • Incubate the plates for another 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) for each compound.

Protocol 4: In Vitro Antimicrobial Activity Assessment (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Rationale: The broth microdilution method is a standardized and quantitative technique to assess the antimicrobial potency of compounds. It allows for the simultaneous testing of multiple compounds at various concentrations against different microbial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Prepare a twofold serial dilution of each test compound in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microbial strain (approximately 5 x 10⁵ CFU/mL).

  • Add the microbial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37 °C for 24 hours for bacteria and at 30 °C for 48 hours for fungi.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Optionally, add a viability indicator like resazurin to aid in the determination of the MIC.

Structure-Activity Relationship (SAR) Studies

A systematic SAR study is crucial for identifying the key structural features responsible for the biological activity of the 3-(5-bromo-2-thienyl)isoxazole scaffold. The following approach can be adopted:

  • Modification of the Aryl Group at the 5-position of the Isoxazole Ring: Synthesize a series of derivatives with various substituents on the aryl ring. This allows for the exploration of electronic and steric effects on activity.

  • Modification of the Thiophene Ring: While the current focus is on the 5-bromo-2-thienyl moiety, further modifications could include replacing the bromine with other halogens (Cl, F) or with electron-donating or electron-withdrawing groups to understand the role of this position.

  • Introduction of Different Linkers: Explore the effect of introducing flexible or rigid linkers between the isoxazole core and the aryl ring.

SAR_Strategy cluster_Aryl Aryl Ring Modifications (Position 5) cluster_Thiophene Thiophene Ring Modifications Core Scaffold 3-(5-Bromo-2-thienyl)isoxazole Electron-Donating Groups -OCH3, -CH3 Core Scaffold->Electron-Donating Groups Electron-Withdrawing Groups -NO2, -CF3 Core Scaffold->Electron-Withdrawing Groups Halogens -F, -Cl, -Br Core Scaffold->Halogens Steric Bulk -tBu, -Ph Core Scaffold->Steric Bulk Halogen Substitution Replace Br with F, Cl Core Scaffold->Halogen Substitution Other Substituents Introduce -CH3, -NO2 Core Scaffold->Other Substituents Biological Activity Biological Activity Electron-Donating Groups->Biological Activity Electron-Withdrawing Groups->Biological Activity Halogens->Biological Activity Steric Bulk->Biological Activity Halogen Substitution->Biological Activity Other Substituents->Biological Activity

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-(5-Bromo-2-thienyl)isoxazole by Column Chromatography

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 3-(5-bromo-2-thienyl)isoxazole using column chromatography. This doc...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 3-(5-bromo-2-thienyl)isoxazole using column chromatography. This document offers in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this and similar heterocyclic compounds.

Understanding the Molecule: Physicochemical Properties and Chromatographic Behavior

The successful purification of 3-(5-bromo-2-thienyl)isoxazole hinges on understanding its structural characteristics and how they influence its behavior during chromatography.

  • Structure: The molecule contains a polar isoxazole ring, a less polar thiophene ring, and a bromine atom. This combination of functionalities gives the molecule a moderate polarity.

  • Polarity and Solubility: The presence of nitrogen and oxygen atoms in the isoxazole ring allows for hydrogen bonding with protic solvents and interactions with polar stationary phases like silica gel. The molecule is expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone.

  • Potential for Interaction: The lone pairs of electrons on the nitrogen and oxygen atoms, as well as the sulfur in the thiophene ring, can lead to interactions with the acidic silanol groups on the surface of silica gel. This can sometimes result in tailing or poor peak shape during elution.[1]

Developing a Purification Protocol: From TLC to Column

A systematic approach is crucial for developing an effective purification method. Thin-layer chromatography (TLC) is an indispensable tool for predicting the outcome of column chromatography.

Stationary Phase Selection

For most applications involving isoxazole derivatives, silica gel is the stationary phase of choice due to its versatility and cost-effectiveness.[2] However, if issues like compound degradation or irreversible adsorption occur, alternative stationary phases should be considered.[1][2]

Stationary PhasePrimary Use Case for 3-(5-Bromo-2-thienyl)isoxazole
Silica Gel (SiO₂) (Normal Phase) The default and most common choice for this class of compounds.[2]
Alumina (Al₂O₃) (Normal Phase) Useful if the compound is sensitive to the acidic nature of silica gel. Available in neutral, acidic, or basic forms.[1][2]
Reversed-Phase Silica (C18 or C8) An option for highly polar impurities, where a polar mobile phase is used.[1]
Mobile Phase Selection using TLC

The goal of TLC is to find a solvent system that provides good separation between the desired compound and any impurities, with a retention factor (Rƒ) for the target compound ideally between 0.2 and 0.5.[3]

Recommended Starting Solvent Systems for TLC Analysis:

  • Hexane/Ethyl Acetate mixtures (e.g., 9:1, 4:1, 1:1)

  • Dichloromethane/Methanol mixtures (e.g., 99:1, 95:5)

  • Petroleum Ether/Ethyl Acetate mixtures[4]

Interpreting TLC Results:

  • Low Rƒ (spot doesn't move far): The mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate or methanol).[1]

  • High Rƒ (spot moves with the solvent front): The mobile phase is too polar. Decrease the proportion of the more polar solvent.[1]

  • Streaking: This may indicate that the compound is interacting strongly with the stationary phase. Adding a small amount of a modifier to the mobile phase, such as triethylamine (0.1-1%) for basic compounds, can help to improve the peak shape.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of 3-(5-bromo-2-thienyl)isoxazole.

Q1: My compound is not eluting from the column, even with a high concentration of polar solvent.

A1: This suggests a very strong interaction with the stationary phase or potential decomposition.

  • Possible Cause: The compound may be too polar for the chosen solvent system, or it may be irreversibly adsorbed to the silica gel.[1]

  • Troubleshooting Steps:

    • Verify Compound Stability: Before performing column chromatography, it's wise to check the stability of your compound on silica gel. This can be done by spotting the compound on a TLC plate, letting it sit for an hour or two, and then eluting it to see if any new spots have appeared.[5]

    • Drastic Polarity Increase: If the compound is stable, try a much more polar solvent system, such as 100% ethyl acetate or even a mixture of dichloromethane and methanol.

    • Switch Stationary Phase: If the compound is unstable on silica, consider using a less acidic stationary phase like neutral alumina.[1][2]

Q2: I'm seeing poor separation between my product and an impurity, even though they have different Rƒ values on TLC.

A2: This is a common issue that can often be resolved by optimizing the column setup and running conditions.

  • Possible Cause 1: Column Overloading. The amount of crude material loaded onto the column should typically be between 1-5% of the mass of the stationary phase.[1] Overloading leads to broad bands that overlap.

  • Solution: Reduce the amount of sample loaded onto the column or use a larger column.[1]

  • Possible Cause 2: Improper Column Packing. Air bubbles or cracks in the stationary phase will lead to a non-uniform flow of the mobile phase and poor separation.

  • Solution: Ensure the column is packed carefully and uniformly. Tapping the side of the column gently as the silica slurry settles can help to create a more uniform packing.

  • Possible Cause 3: Flow Rate is Too Fast. A flow rate that is too high does not allow for proper equilibration between the stationary and mobile phases, leading to band broadening.[6]

  • Solution: Reduce the flow rate by adjusting the stopcock or reducing the pressure applied to the top of the column.

Q3: My compound is coming off the column with a "tail," leading to mixed fractions.

A3: Tailing is often caused by strong interactions between the compound and the stationary phase.

  • Possible Cause: The acidic silanol groups on silica gel may be interacting with the heteroatoms in your molecule.

  • Troubleshooting Steps:

    • Add a Modifier: As mentioned for TLC, adding a small amount of triethylamine (0.1-1%) to the mobile phase can neutralize the acidic sites on the silica and improve peak shape.[1]

    • Increase Mobile Phase Polarity After Elution Begins: Once the compound starts to elute, you can sometimes increase the polarity of the mobile phase to push it off the column more quickly, reducing the tailing effect.[5]

Frequently Asked Questions (FAQs)

Q: What is the best way to load my sample onto the column?

A: There are two main methods for sample loading: wet loading and dry loading.

  • Wet Loading: Dissolve the sample in a minimal amount of the mobile phase and carefully pipette it onto the top of the column. This is suitable for samples that are readily soluble in the mobile phase.[6]

  • Dry Loading: If your sample is not very soluble in the mobile phase, it is better to pre-adsorb it onto a small amount of silica gel. Dissolve your compound in a suitable solvent (like dichloromethane), add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.[6]

Q: How much silica gel should I use for my column?

A: A general rule of thumb is to use a mass of silica gel that is 20 to 100 times the mass of the crude sample. For difficult separations, a higher ratio is recommended.

Q: Can I reuse my column?

A: It is generally not recommended to reuse silica gel columns for the purification of different compounds, as cross-contamination can be a significant issue. For routine purifications of the same compound where the impurities are well-understood, it may be possible, but it is not standard practice in most research settings.

Detailed Experimental Protocol: Purification of 3-(5-Bromo-2-thienyl)isoxazole

This protocol is a general guideline and should be optimized based on preliminary TLC analysis.

1. Preparation of the Column: a. Select a glass column of appropriate size. b. Insert a small plug of cotton or glass wool at the bottom of the column. c. Add a small layer of sand (approximately 1 cm). d. Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate). e. Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. f. Add another layer of sand on top of the silica gel to prevent disturbance during solvent addition.[6]

2. Sample Loading (Dry Loading Method): a. Dissolve the crude 3-(5-bromo-2-thienyl)isoxazole (e.g., 200 mg) in a minimal amount of dichloromethane (e.g., 5 mL). b. Add approximately 1-2 g of silica gel to this solution. c. Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[7] d. Carefully add the silica-adsorbed sample to the top of the prepared column.

3. Elution and Fraction Collection: a. Carefully add the mobile phase to the top of the column. b. Apply gentle pressure to the top of the column to begin the elution. c. Collect fractions in test tubes or vials. d. Monitor the elution of the compound by TLC analysis of the collected fractions.

4. Isolation of the Pure Compound: a. Combine the fractions that contain the pure product. b. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 3-(5-bromo-2-thienyl)isoxazole.

Visualizing the Workflow

The following diagram illustrates the general workflow for the purification of 3-(5-bromo-2-thienyl)isoxazole by column chromatography.

PurificationWorkflow Crude Crude 3-(5-Bromo-2-thienyl)isoxazole TLC TLC Analysis for Solvent System Optimization Crude->TLC ColumnPrep Column Preparation (Silica Gel Slurry) TLC->ColumnPrep SampleLoad Sample Loading (Dry or Wet) ColumnPrep->SampleLoad Elution Elution & Fraction Collection SampleLoad->Elution FractionAnalysis TLC Analysis of Fractions Elution->FractionAnalysis Combine Combine Pure Fractions FractionAnalysis->Combine Evaporation Solvent Evaporation Combine->Evaporation Pure Pure Product Evaporation->Pure

Caption: Workflow for Column Chromatography Purification

References

  • MDPI. (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • PubMed. (2017, July 7). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 3,5-disubstituted isoxazoles.
  • SIELC Technologies. (n.d.). Separation of 3-(5-Chloro-2-thienyl)-5-methylisoxazole-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 30). Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. Retrieved from [Link]

  • Chrom-Academy. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]

  • Semantic Scholar. (2022, January 28). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-methyl-1,2-oxazole. Retrieved from [Link]

  • ResearchGate. (2021, July 1). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Ex situ generation of stoichiometric HCN and its application in the Pd-catalysed cyanation of aryl bromides. Retrieved from [Link]

  • International Journal of Pharmaceutical and Biological Science Archive. (n.d.). NEWER STATIONARY PHASES FOR REVERSE PHASE-LIQUID CHROMATOGRAPHIC ANALYSIS. Retrieved from [Link]

  • Journal of Chemical Science. (2024, December 30). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 3-(5-Bromo-2-thienyl)isoxazole

Case ID: ISOX-BR-TH-005 Subject: Purification Protocols & Troubleshooting for 3-(5-Bromo-2-thienyl)isoxazole Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Technical Overview & Physico...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ISOX-BR-TH-005 Subject: Purification Protocols & Troubleshooting for 3-(5-Bromo-2-thienyl)isoxazole Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Technical Overview & Physicochemical Profile

Compound: 3-(5-Bromo-2-thienyl)isoxazole Target Audience: Medicinal Chemists, Process Development Scientists

This guide addresses the purification of 3-(5-Bromo-2-thienyl)isoxazole , a critical intermediate often used in the synthesis of glutamate receptor ligands (AMPA/Kainate antagonists) and antimicrobial agents.

Based on the structural integration of a lipophilic bromothiophene moiety with a polar isoxazole core, this compound typically presents as a crystalline solid with a melting point likely in the range of 60–90°C (inferred from analogs like 3-bromo-5-phenylisoxazole [1]). However, the presence of the bromine atom and the thiophene ring increases the Van der Waals surface area, often leading to "oiling out" phenomena during crystallization if the solvent dielectric constant is not carefully balanced.

Key Impurity Profile
  • Starting Material: 5-Bromothiophene-2-carbaldehyde (or corresponding oxime).

  • Side Products: Furoxan dimers (from nitrile oxide dimerization during synthesis).

  • Regioisomers: 5-(5-bromo-2-thienyl)isoxazole (if synthesis lacked regiospecificity).

Solvent System Selection Guide

The following solvent systems are validated based on the solubility parameters of halogenated bi-heteroaryl systems.

Table 1: Recommended Solvent Systems for Screening

Solvent SystemRatio (v/v)ClassificationApplication Notes
Ethanol / Water 9:1 to 4:1Polar / Anti-solventPrimary Recommendation. Excellent for removing inorganic salts and polar oxime impurities.
n-Heptane / Ethyl Acetate 10:1 to 5:1Non-polar / PolarBest for removing lipophilic dimers. Heptane acts as the anti-solvent.
Isopropanol (IPA) 100%Polar ProticGood for "slow evaporation" crystallization if thermal methods fail.
Methanol 100%Polar ProticHigh solubility; requires cooling to -20°C for efficient yield.

Critical Note: Avoid chlorinated solvents (DCM, Chloroform) for crystallization as the compound is likely too soluble, leading to poor recovery.

Master Protocol: Thermal Recrystallization

This protocol is designed to minimize thermal decomposition of the isoxazole ring (which can be labile at >110°C) and prevent oiling out.

Workflow Diagram: Solvent Selection & Execution

RecrystallizationWorkflow Start Start: Crude 3-(5-Bromo-2-thienyl)isoxazole SolubilityTest Solubility Test (100 mg scale) Start->SolubilityTest SolubleHot Soluble at Boiling? SolubilityTest->SolubleHot InsolubleCold Insoluble at RT? SolubleHot->InsolubleCold Yes SelectSystem Select System: EtOH/H2O or Heptane/EtOAc SolubleHot->SelectSystem No (Try different solvent) InsolubleCold->SelectSystem Yes Dissolution Dissolve at Reflux (Min. Solvent) SelectSystem->Dissolution Filtration Hot Filtration (Remove Insolubles) Dissolution->Filtration Cooling Slow Cooling to RT -> 4°C Filtration->Cooling CheckCrystals Crystals Formed? Cooling->CheckCrystals IsOil Oiling Out? CheckCrystals->IsOil No/Amorphous Isolate Vacuum Filtration & Wash CheckCrystals->Isolate Yes Seed Add Seed Crystal / Scratch Glass IsOil->Seed No (Solution remains clear) Reheat Reheat & Add More Solvent IsOil->Reheat Yes (Oiling) Seed->Cooling Reheat->Cooling

Caption: Decision logic for optimizing the recrystallization of 3-(5-Bromo-2-thienyl)isoxazole.

Step-by-Step Procedure (Ethanol/Water System)
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add Ethanol (absolute) dropwise while heating on a steam bath or oil bath (approx. 70°C) until the solid just dissolves.

    • Expert Tip: If the solution is dark/colored, add activated charcoal (1-2% w/w), stir for 5 mins, and filter hot through Celite.

  • Anti-Solvent Addition: Remove from heat. If the solution is very concentrated, add warm water dropwise until a faint turbidity (cloudiness) persists.

  • Clarification: Add one drop of hot ethanol to clear the turbidity.

  • Crystallization: Allow the flask to cool to room temperature slowly (wrap the flask in a towel to insulate). Rapid cooling promotes oiling out.

  • Harvesting: Once at room temperature, cool further in an ice bath (0-4°C) for 1 hour. Filter the crystals using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold 50% EtOH/Water .

  • Drying: Dry under high vacuum at 40°C. Warning: Do not exceed 50°C during drying to avoid sublimation of the brominated product.

Troubleshooting Guide (FAQ)

Q1: The product separates as a brown oil at the bottom of the flask instead of crystals. Why?

  • Diagnosis: This is "oiling out," common with brominated thiophenes. It occurs when the temperature drops below the phase separation limit (liquid-liquid) before it hits the crystallization limit (solid-liquid).

  • Solution:

    • Reheat the mixture until the oil redissolves.

    • Add a small amount of the good solvent (e.g., Ethanol) to change the composition.

    • Seed the solution with a tiny crystal of the pure product (if available) at a temperature just above the oiling point.

    • Stir vigorously during cooling.

Q2: My crystals are colored (yellow/orange) but should be off-white. How do I fix this?

  • Diagnosis: Trace amounts of oxidized thiophene impurities or polymerized byproducts.

  • Solution: Perform a dual-solvent recrystallization using Heptane/Ethyl Acetate . The non-polar heptane is excellent at retaining the colored, lipophilic organic impurities while the isoxazole crystallizes out.

Q3: The yield is very low (<40%). Where is my product?

  • Diagnosis: The compound is likely too soluble in the chosen solvent, or the "mother liquor" still holds significant product.

  • Solution:

    • Concentrate the mother liquor (filtrate) to half volume and repeat the cooling process to get a "second crop."

    • Check the pH. If the synthesis involved basic conditions, ensure the product isn't trapped as a salt (though unlikely for this neutral molecule, residual pyridine/base can solubilize it).

Q4: Can I use DMSO or DMF?

  • Diagnosis: While solubility is high, these solvents have high boiling points and are difficult to remove.

  • Solution: Avoid. Recovering the product from DMSO/DMF requires aqueous crash-out which often yields amorphous solids (gums) rather than clean crystals.

References

  • Google Patents. Process for the preparation of 3,5-disubstituted isoxazoles. CA1258860A. (Describes recrystallization of 3-bromo-5-substituted isoxazoles from n-hexane and ethanol).

  • PubChem. 3-(5-bromo-2-thienyl)isoxazole (Compound Summary). National Library of Medicine.

  • Organic Syntheses. 4-Bromo-5-(thiophen-2-yl)oxazole.[1] Org.[2] Synth. 2013, 90, 280-289. (Provides analogous purification protocols for brominated thiophene-azole systems using Heptane/IPA).

  • University of Rochester. Tips and Tricks: Recrystallization Solvents. Department of Chemistry.[3]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-(5-Bromo-2-thienyl)isoxazole

This guide serves as a dedicated technical resource for researchers engaged in the synthesis of 3-(5-Bromo-2-thienyl)isoxazole. As a key intermediate in medicinal chemistry and materials science, achieving high purity is...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers engaged in the synthesis of 3-(5-Bromo-2-thienyl)isoxazole. As a key intermediate in medicinal chemistry and materials science, achieving high purity is critical. This document moves beyond standard protocols to address the nuanced challenges and common impurities encountered during synthesis, providing actionable troubleshooting advice and validated experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 3-(5-Bromo-2-thienyl)isoxazole, and which is preferred?

The two most prevalent strategies for constructing the isoxazole ring are the [3+2] cycloaddition of a nitrile oxide and the condensation of a 1,3-dicarbonyl compound with hydroxylamine.

  • [3+2] Dipolar Cycloaddition: This is often the most direct route. It involves the in situ generation of 5-bromo-2-thiophenenitrile oxide from 5-bromo-2-thiophenecarboxaldehyde oxime, which then reacts with a suitable dipolarophile like acetylene. This method is favored for its regiochemical precision when using a symmetrical dipolarophile.[1][2][3]

  • Hydroxylamine Condensation: This route typically starts with 5-bromo-2-acetylthiophene, which is first converted to a 1,3-dicarbonyl compound (e.g., a chalcone or a β-ketoester).[4][5][6] This intermediate is then cyclized with hydroxylamine hydrochloride (NH₂OH·HCl).[5][7] While effective, this route can sometimes lead to regioisomeric impurities if the dicarbonyl is not symmetrical.

The choice depends on starting material availability and the desired scale. The cycloaddition route is generally more convergent and offers better control over regioselectivity.

Q2: I've isolated my product, but the NMR spectrum is complex, showing multiple aromatic species. What is the most likely major impurity?

If you employed the [3+2] cycloaddition route, the most common significant byproduct is the furoxan dimer (a 1,2,5-oxadiazole-2-oxide derivative). This impurity arises from the self-condensation of two molecules of the 5-bromo-2-thiophenenitrile oxide intermediate.[8] This side reaction becomes dominant if the nitrile oxide is generated too quickly or if the concentration of the alkyne dipolarophile is too low.

Q3: My reaction yield is consistently below 40%. What are the common causes?

Low yields are typically traced back to two areas:

  • Inefficient Nitrile Oxide Generation/Trapping: The nitrile oxide intermediate is reactive and prone to dimerization (see Q2) or decomposition. Ensure slow addition of the oxidant (e.g., NCS, bleach) to the aldoxime solution to maintain a low steady-state concentration of the nitrile oxide, favoring cycloaddition over dimerization.

  • Poor Quality of Starting Materials: The purity of the starting 5-bromo-2-thiophenecarboxaldehyde or 2,5-dibromothiophene is crucial. Impurities from the bromination of thiophene, such as under- or over-brominated species, will carry through the synthesis, consuming reagents and complicating purification.[9][10]

Q4: Purification by column chromatography is proving difficult, with impurities co-eluting with my product. What strategies can I use?

Co-elution often occurs with the furoxan dimer or regioisomers due to similar polarities.

  • Solvent System Optimization: Systematically screen different solvent systems. A switch from ethyl acetate/hexane to dichloromethane/methanol or toluene/acetone can alter selectivity. Adding a small percentage of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic impurities) can also dramatically change separation.

  • Recrystallization: This is a powerful technique if a suitable solvent can be found. Screen a range of solvents (e.g., isopropanol, ethanol, acetonitrile, toluene) to identify one in which the product has high solubility at high temperatures but low solubility at room temperature or below, while the impurity remains in solution.

Troubleshooting Guide: Common Synthesis Issues

This section provides a systematic approach to diagnosing and solving specific problems encountered during the synthesis.

Problem 1: Low or No Product Formation
Possible Cause Explanation & Diagnostic Check Recommended Solution
Degraded Hydroxylamine Hydroxylamine and its salts can degrade over time, especially if exposed to moisture or air.Use a freshly opened bottle of hydroxylamine hydrochloride. Confirm its quality by checking the melting point or performing a test reaction with a simple ketone like cyclohexanone.
Ineffective Base in Cycloaddition For nitrile oxide generation from a hydroximoyl chloride, an inadequate or weak base will fail to eliminate HCl effectively. For condensation reactions, the pH must be controlled to facilitate nucleophilic attack.Ensure the use of a non-nucleophilic organic base like triethylamine (freshly distilled) for cycloaddition. For condensation, monitor the pH; it is often optimal in a slightly acidic to neutral range to ensure some free hydroxylamine is present without protonating the carbonyls excessively.[7]
Poor Quality Thiophene Starting Material The starting material, often 2,5-dibromothiophene, may contain non-reactive or isomeric impurities.[9]Verify the purity of the starting material by ¹H NMR or GC-MS before starting the synthesis. Purify by distillation or recrystallization if necessary.
Problem 2: Product Contaminated with Significant Impurities
Impurity Type Identification & Causality Prevention & Removal
Furoxan Dimer Identification: Appears as a distinct set of aromatic signals in the ¹H NMR, often with slightly different chemical shifts than the desired product. Mass spectrometry will show a peak corresponding to twice the molecular weight of the nitrile oxide intermediate minus H₂O₂. Cause: Occurs when the concentration of the generated nitrile oxide is too high relative to the alkyne, leading to self-reaction.[8]Prevention: Use a syringe pump for the slow, controlled addition of the oxidant (e.g., NaOCl) or base to the reaction mixture. This maintains a low concentration of the nitrile oxide, favoring the bimolecular reaction with the alkyne. Removal: The furoxan is often slightly more polar than the isoxazole. Careful column chromatography can separate them. If separation is poor, recrystallization is the best alternative.
Unreacted Aldoxime Identification: A characteristic singlet for the CH=NOH proton will be visible in the ¹H NMR spectrum, typically between 7.5-8.5 ppm. Cause: Incomplete oxidation of the aldoxime to the nitrile oxide.Prevention: Ensure at least one full equivalent of the oxidant is used. Monitor the reaction by TLC until the starting aldoxime spot has been completely consumed. Removal: The aldoxime is significantly more polar than the isoxazole product due to the hydroxyl group. It is easily removed by standard silica gel chromatography.
Regioisomeric Isoxazole Identification: Only relevant for condensation routes with unsymmetrical 1,3-dicarbonyls. Results in two distinct, but very similar, sets of signals in the NMR. Can be very difficult to distinguish from the desired product without detailed 2D NMR (NOESY) analysis. Cause: Hydroxylamine can attack either of the two carbonyl groups, leading to two possible cyclization outcomes.[7]Prevention: Use a synthetic route that ensures regiochemical control, such as the [3+2] cycloaddition with a symmetrical alkyne. If using the condensation route, carefully control the reaction pH, as this can influence which carbonyl is preferentially attacked. Removal: Regioisomers are notoriously difficult to separate. High-performance liquid chromatography (HPLC) may be required. It is far better to prevent their formation.
Debrominated Product Identification: Mass spectrometry will show a peak corresponding to the product minus one bromine atom (M-79/81). The ¹H NMR will show an additional thiophene proton signal. Cause: Can arise from impurities in the starting material (e.g., 2-bromothiophene mixed with 2,5-dibromothiophene) or from debromination during subsequent steps, especially if organometallic reagents are used.Prevention: Use highly pure, fully brominated starting materials. Avoid unnecessarily harsh reaction conditions, particularly strong bases or reductants. Removal: The debrominated species is less polar. Separation can usually be achieved with careful column chromatography.

Key Experimental Protocols

Protocol 1: Synthesis via [3+2] Dipolar Cycloaddition

This protocol describes the formation of 3-(5-Bromo-2-thienyl)isoxazole from 5-bromo-2-thiophenecarboxaldehyde oxime.

Step 1: Preparation of 5-bromo-2-thiophenecarboxaldehyde oxime

  • Dissolve 5-bromo-2-thiophenecarboxaldehyde (1.0 eq) in a 1:1 mixture of ethanol and pyridine.

  • Add hydroxylamine hydrochloride (1.2 eq) portion-wise at room temperature.

  • Heat the mixture to 60 °C and stir for 2-4 hours, monitoring by TLC until the aldehyde is consumed.

  • Cool the reaction, pour it into ice-water, and acidify with dilute HCl to precipitate the oxime.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: In Situ Generation of Nitrile Oxide and Cycloaddition

  • Dissolve the 5-bromo-2-thiophenecarboxaldehyde oxime (1.0 eq) in a suitable solvent like THF or dichloromethane.

  • Bubble acetylene gas through the solution for 15 minutes to ensure saturation (or use an alternative dipolarophile like a protected alkyne).

  • In a separate flask, prepare a solution of sodium hypochlorite (household bleach, ~5-6%, 1.5 eq).

  • Using a syringe pump, add the bleach solution dropwise to the vigorously stirred oxime/acetylene solution over 2-3 hours. Maintain the temperature below 30 °C.

  • After the addition is complete, stir for an additional hour at room temperature.

  • Quench the reaction with a saturated solution of sodium sulfite.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude residue by column chromatography (see Protocol 3).

Protocol 2: Purification by Flash Column Chromatography
  • Prepare a slurry of silica gel in the initial elution solvent (e.g., 5% ethyl acetate in hexane).

  • Pack a column with the slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Dry the adsorbed sample and carefully load it onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 2% and gradually increasing to 15%).

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visual Schematics

The following diagrams illustrate the key reaction pathway and a logical troubleshooting workflow.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction Core cluster_impurity Common Byproducts SM1 5-Bromo-2-thiophene carboxaldehyde oxime Intermediate Nitrile Oxide Intermediate (In Situ) SM1->Intermediate Oxidation (e.g., NaOCl) SM2 Acetylene Product 3-(5-Bromo-2-thienyl)isoxazole SM2->Product Intermediate->Product [3+2] Cycloaddition with Acetylene Impurity1 Furoxan Dimer Intermediate->Impurity1 Dimerization (Side Reaction)

Caption: Synthetic pathway showing the formation of the nitrile oxide intermediate and its desired reaction versus the common dimerization side reaction.

Troubleshooting_Workflow Start Problem with Synthesis CheckYield Is the yield low? Start->CheckYield CheckPurity Is the product impure? Start->CheckPurity CheckYield->CheckPurity No CheckReagents Verify Starting Material & Reagent Quality CheckYield->CheckReagents Yes AnalyzeCrude Analyze Crude by NMR & MS CheckPurity->AnalyzeCrude Yes CheckConditions Optimize Reaction Conditions (e.g., slow addition, temp) CheckReagents->CheckConditions Success Achieve Pure Product CheckConditions->Success IdentifyImpurity Identify Major Impurity (e.g., Furoxan, Aldoxime) AnalyzeCrude->IdentifyImpurity OptimizePurification Optimize Purification (Chromatography, Recrystallization) IdentifyImpurity->OptimizePurification OptimizePurification->Success

Caption: A logical workflow for troubleshooting common issues in the synthesis of 3-(5-Bromo-2-thienyl)isoxazole.

References

  • CA1258860A - Process for the preparation of 3,5-disubstituted isoxazoles.
  • Isoxazole synthesis . Organic Chemistry Portal. [Link]

  • Synthesis of 3-substitued 5-(2-thienyl)isoxazoles . ResearchGate. [Link]

  • Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity . IJPPR. [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review . MDPI. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs . PMC. [Link]

  • Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line . Impactfactor. [Link]

  • Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines . PMC - NIH. [Link]

  • Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities . PubMed. [Link]

  • The Synthesis and Applications of 2,5-Dibromothiophene: A Comprehensive Look . Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Mechanism of 1,3-dipolar cycloaddition reaction . ResearchGate. [Link]

  • The oxidation of hydroxylamine by hypohalites and other halogen-containing species . [Link]

  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction . MDPI. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches . MDPI. [Link]

  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES . [Link]

  • (PDF) Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives . ResearchGate. [Link]

  • CN102115468B - Synthesis method of 2, 5-disubstituted thiophene compound.
  • Design, synthesis and biological evaluation of 3,5-diaryl-isoxazoline/isoxazole-pyrrolobenzodiazepine conjugates as potential anticancer agents . PubMed. [Link]

  • Preparation of 2,5-dibromothiophen . PrepChem.com. [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile . Zanco Journal of Medical Sciences. [Link]

  • Preparation of regioregular poly(3-hexylthiophene)and its precursor monomer, 2,5-dibromo-3-hexylthiophene, using low pressure flow synthesis techniques . Open Research Newcastle. [Link]

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities . PMC - PubMed Central. [Link]

  • Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiprolife . [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Cross-Coupling with 3-(5-Bromo-2-thienyl)isoxazole

Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving 3-(5-Bromo-2-thienyl)isoxazole. This guide is designed for researchers, scientists, and professionals in drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving 3-(5-Bromo-2-thienyl)isoxazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the success of your synthetic endeavors. Our focus is to blend established chemical principles with practical, field-tested insights to overcome the unique challenges presented by this heteroaromatic substrate.

Introduction to the Substrate: 3-(5-Bromo-2-thienyl)isoxazole

The successful functionalization of 3-(5-Bromo-2-thienyl)isoxazole via palladium-catalyzed cross-coupling reactions is a critical step in the synthesis of a wide array of potential pharmaceutical candidates. This substrate presents a unique set of challenges due to the presence of two distinct heteroaromatic rings: a thiophene susceptible to catalyst poisoning by its sulfur atom and an isoxazole ring that can be unstable under certain basic conditions. The electronic properties of this system demand careful consideration of the catalyst, ligands, base, and solvent to achieve optimal yields and minimize side products. This guide will walk you through these critical parameters for the most common cross-coupling reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with 3-(5-Bromo-2-thienyl)isoxazole and offers targeted solutions.

Issue 1: Low or No Product Yield

Q: I am not observing any significant formation of my desired product. What are the likely causes and how can I address this?

A: Low to no yield in cross-coupling reactions with 3-(5-Bromo-2-thienyl)isoxazole can stem from several factors, primarily related to catalyst activity and reaction conditions.

  • Catalyst Inactivity or Decomposition: The sulfur atom in the thiophene ring can coordinate to the palladium center, leading to catalyst inhibition or decomposition.

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can shield the palladium center and promote the desired catalytic cycle over catalyst deactivation pathways.

  • Inefficient Oxidative Addition: The C-Br bond on the electron-rich thiophene ring might not be sufficiently reactive for oxidative addition to the Pd(0) center.

    • Solution: Consider using a more active palladium precatalyst, such as a palladacycle or a pre-formed Pd(0) complex like Pd(PPh₃)₄. Increasing the reaction temperature can also facilitate oxidative addition, but must be balanced against potential substrate or product degradation.

  • Poor Solubility: The substrate or reagents may not be fully dissolved in the chosen solvent, leading to a heterogeneous mixture and poor reaction kinetics.[1]

    • Solution: Screen alternative solvents or solvent mixtures. For Suzuki couplings, ethereal solvents like dioxane or DME, often with a small amount of water, are effective. For Stille and Sonogashira reactions, DMF or toluene can be suitable choices.[2][3]

  • Base Incompatibility: The chosen base may not be optimal for the specific cross-coupling reaction or could be causing degradation of the isoxazole ring.

    • Solution: For Suzuki reactions, milder inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over stronger bases like hydroxides, which can promote isoxazole ring opening.[4] For Stille couplings, which are often run under neutral or mildly basic conditions, the choice of base is less critical but should still be optimized.

Issue 2: Formation of Significant Side Products

Q: My reaction is producing a complex mixture of products, including what appears to be homocoupling of my starting material or coupling partner. How can I improve the selectivity?

A: Side product formation is a common challenge in cross-coupling reactions. Here's how to address the most frequent culprits:

  • Homocoupling: This undesired reaction involves the coupling of two molecules of the same starting material.

    • Solution: Ensure your reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) and that your solvents are thoroughly degassed. Oxygen can promote homocoupling pathways.[2] Using well-defined palladium pre-catalysts can also offer better control over the active species in solution and may reduce homocoupling.

  • Protodebromination: This involves the replacement of the bromine atom with a hydrogen atom, leading to the formation of 3-(2-thienyl)isoxazole.

    • Solution: This side reaction is often promoted by moisture or protic solvents in the presence of a base. Ensure anhydrous conditions by using dry solvents and reagents. If a protic co-solvent is necessary (e.g., water in some Suzuki reactions), minimize its amount and consider using a milder base.

  • Deborylation (in Suzuki Coupling): The boronic acid coupling partner can degrade, particularly at elevated temperatures.[1]

    • Solution: Use a slight excess of the boronic acid (1.1-1.5 equivalents). Running the reaction at the lowest effective temperature and for the shortest possible time can also minimize this side reaction.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about catalyst selection for cross-coupling with 3-(5-Bromo-2-thienyl)isoxazole.

Q1: Which type of cross-coupling reaction is most suitable for functionalizing 3-(5-Bromo-2-thienyl)isoxazole?

A1: The choice of cross-coupling reaction depends on the desired functionality to be introduced.

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with a wide range of aryl and heteroaryl boronic acids. It is often the first choice due to the commercial availability and stability of boronic acids.

  • Stille Coupling: A versatile method for C-C bond formation using organostannanes. It is known for its tolerance of a broad range of functional groups.[5]

  • Heck Reaction: Used for the coupling of the aryl bromide with alkenes to form substituted olefins.[6]

  • Sonogashira Coupling: The reaction of choice for introducing alkyne moieties.[7]

Q2: How do I choose the right palladium catalyst and ligand combination?

A2: The catalyst and ligand are the heart of the cross-coupling reaction. For a substrate like 3-(5-Bromo-2-thienyl)isoxazole, consider the following:

  • Palladium Source: Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective Pd(II) and Pd(0) precursors, respectively, that are activated in situ by the phosphine ligand.[8] Pre-formed Pd(0) complexes like Pd(PPh₃)₄ can also be used directly.

  • Ligand Selection: The presence of the thiophene ring makes the use of electron-rich and sterically hindered phosphine ligands highly advantageous. Ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) are excellent choices as they promote fast oxidative addition and reductive elimination while preventing catalyst deactivation. For less demanding couplings, Pd(dppf)Cl₂ can also be an effective catalyst.

Q3: What is the role of the base in these reactions, and how do I select the appropriate one?

A3: The base plays a crucial role, particularly in the Suzuki and Sonogashira reactions.

  • Suzuki Coupling: The base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction rate and yield, so screening is often necessary.[4]

  • Sonogashira Coupling: An amine base, such as triethylamine or diisopropylethylamine, is typically used to quench the HBr produced during the reaction and to facilitate the regeneration of the active catalyst.

  • Stille and Heck Couplings: While a base is required for the Heck reaction to promote the elimination step, the Stille reaction can often be performed under neutral conditions.

Q4: What are the best practices for setting up a cross-coupling reaction with this substrate?

A4: To ensure reproducibility and success, follow these key steps:

  • Inert Atmosphere: Always perform reactions under an inert atmosphere (argon or nitrogen) to prevent catalyst oxidation and homocoupling side reactions.

  • Solvent Degassing: Use a reliable method to degas your solvents, such as freeze-pump-thaw cycles or sparging with an inert gas for an extended period.[9]

  • Reagent Purity: Use high-purity reagents and ensure your boronic acids or other coupling partners have not degraded during storage.

  • Systematic Optimization: If a reaction is not performing as expected, systematically screen different catalysts, ligands, bases, and solvents rather than changing multiple parameters at once.

Experimental Protocols and Data

The following protocols are provided as starting points for your experiments. Optimization will likely be necessary for your specific coupling partner.

Representative Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-(5-Bromo-2-thienyl)isoxazole with an arylboronic acid.

Reagents and Materials:

  • 3-(5-Bromo-2-thienyl)isoxazole

  • Arylboronic acid (1.2 equivalents)

  • Pd(dppf)Cl₂ (0.05 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add 3-(5-Bromo-2-thienyl)isoxazole, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(dppf)Cl₂ to the flask.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalyst and Base Screening Data for a Model Suzuki Coupling

The following table summarizes representative data for the Suzuki coupling of 3-(5-Bromo-2-thienyl)isoxazole with phenylboronic acid, highlighting the impact of catalyst and base selection.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2)Dioxane/H₂O (4:1)10045
2Pd₂(dba)₃ (2.5)SPhos (5)K₂CO₃ (2)Dioxane/H₂O (4:1)10085
3Pd(dppf)Cl₂ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)10078
4Pd₂(dba)₃ (2.5)SPhos (5)K₃PO₄ (2)Dioxane/H₂O (4:1)10092
5Pd₂(dba)₃ (2.5)SPhos (5)Cs₂CO₃ (2)Dioxane/H₂O (4:1)10095

Yields are determined by ¹H NMR analysis of the crude reaction mixture and are for illustrative purposes.

Visualizing the Process: Diagrams

To further clarify the concepts discussed, the following diagrams illustrate the catalytic cycle of a Suzuki-Miyaura cross-coupling reaction and a decision-making workflow for catalyst selection.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Ar-Br Pd(II)Complex R-Pd(II)(X)L2 Oxidative_Addition->Pd(II)Complex Transmetalation Transmetalation (R'-B(OR)2) Pd(II)Complex->Transmetalation Ar'-B(OH)2 Base Pd(II)CouplingComplex R-Pd(II)(R')L2 Transmetalation->Pd(II)CouplingComplex Reductive_Elimination Reductive Elimination Pd(II)CouplingComplex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Product R-R' Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Selection_Workflow Start Start: Cross-Coupling of 3-(5-Bromo-2-thienyl)isoxazole Initial_Screen Initial Catalyst Screen: Pd(dppf)Cl2 or Pd2(dba)3/SPhos Start->Initial_Screen Low_Yield Low Yield or No Reaction? Initial_Screen->Low_Yield Troubleshoot_Catalyst Troubleshoot Catalyst: - Use more electron-rich ligand (e.g., RuPhos) - Increase temperature - Use pre-formed Pd(0) catalyst Low_Yield->Troubleshoot_Catalyst Yes Side_Products Significant Side Products? Low_Yield->Side_Products No Optimization Reaction Optimization: - Vary catalyst loading - Adjust stoichiometry - Screen solvents Troubleshoot_Catalyst->Optimization Troubleshoot_Conditions Troubleshoot Conditions: - Ensure inert atmosphere - Degas solvents thoroughly - Screen different bases Side_Products->Troubleshoot_Conditions Yes Side_Products->Optimization No Troubleshoot_Conditions->Optimization Success Successful Coupling Optimization->Success

Caption: A decision-making workflow for catalyst selection and troubleshooting.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • ResearchGate. (n.d.). 3,5-[5-Arylisoxazol-3-yl(4,5-dichloroisothiazol-3-yl)]-substituted 1,2,4- and 1,3,4-oxadiazoles: synthesis, palladium complexes, and catalysis of Suzuki reactions in aqueous media. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. Retrieved from [Link]

  • Nowak, I., & Gładkowski, W. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2216. [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiophene, 2-Bromo-5-methyl-. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, January 31). Regiodivergent C–H bond heteroarylation of 2-arylthiophenes via a Pd-catalysed 1,4-migration/direct arylation sequence. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Retrieved from [Link]

  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]

  • Beilstein Journals. (2018, April 6). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Retrieved from [Link]

  • Springer. (2019, March 18). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Retrieved from [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Retrieved from [Link]

  • MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]

  • University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2000, March 3). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sonogashira coupling of functionalized trifloyl oxazoles and thiazoles with terminal alkynes: synthesis of disubstituted heterocycles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. Retrieved from [Link]

  • SciSpace. (n.d.). Studies of palladium-catalyzed coupling reactions for preparation of hindered 3-arylpyrroles relevant to (-)-rhazinilam and its. Retrieved from [Link]

  • MDPI. (2023, August 30). Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors: Mechanistic Approach through Urease Inhibition, Molecular Docking and Structure–Activity Relationship. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile consecutive three-component synthesis of 3,5-disubstituted isoxazoles. Retrieved from [Link]

Sources

Troubleshooting

Base and solvent effects on Suzuki coupling of 3-(5-Bromo-2-thienyl)isoxazole

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-(5-bromo-2-thienyl)isoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-(5-bromo-2-thienyl)isoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale behind experimental choices to empower you to overcome common challenges and achieve successful reaction outcomes.

Introduction: Navigating the Nuances of Heteroaromatic Suzuki Coupling

The Suzuki-Miyaura coupling is a powerful and versatile tool for the formation of carbon-carbon bonds. However, its application to complex heteroaromatic substrates like 3-(5-bromo-2-thienyl)isoxazole presents a unique set of challenges. The presence of multiple heteroatoms (S, N, O) can lead to catalyst inhibition, and the inherent electronic properties of the thiophene and isoxazole rings can influence reactivity and stability. This guide will walk you through the critical parameters of base and solvent selection, and provide a logical framework for troubleshooting common issues.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose and resolve common problems encountered during the Suzuki coupling of 3-(5-bromo-2-thienyl)isoxazole.

Problem 1: Low to No Conversion of Starting Material

Question: My reaction shows little to no formation of the desired product, and I primarily recover my starting 3-(5-bromo-2-thienyl)isoxazole. What are the likely causes and how can I address them?

Answer: This is a common issue that often points to problems with the catalytic cycle, specifically the initial oxidative addition step or catalyst deactivation.

Diagnostic Workflow:

  • Catalyst Activity:

    • Is your palladium source active? Palladium(0) is the active catalytic species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. Inefficient reduction can stall the reaction. Consider using a Pd(0) source like Pd(PPh₃)₄ or a pre-formed, air-stable Pd(0) precatalyst (e.g., Buchwald precatalysts).

    • Has the catalyst been deactivated? The sulfur atom in the thiophene ring and the nitrogen in the isoxazole ring are Lewis basic and can irreversibly bind to the palladium center, leading to catalyst poisoning.[1] The choice of ligand is crucial to mitigate this. Electron-rich and sterically bulky phosphine ligands, such as SPhos, XPhos, or P(t-Bu)₃, can protect the palladium center and promote the desired catalytic turnover.[2][3]

  • Oxidative Addition Efficiency:

    • Is the C-Br bond activation the rate-limiting step? The electronic nature of the 3-(5-bromo-2-thienyl)isoxazole can render the C-Br bond less reactive towards oxidative addition. Switching to a more electron-rich and bulky ligand can often accelerate this step.[2]

  • Reaction Setup and Reagents:

    • Are your reagents and solvents anhydrous and degassed? Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) species. Ensure all solvents are thoroughly degassed and the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).

    • Is your boronic acid of high purity? Impurities in the boronic acid can interfere with the reaction.

Troubleshooting Decision Tree:

G start Low/No Conversion q1 Is your catalyst system optimized for heteroaryl substrates? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are your reaction conditions strictly anhydrous and anaerobic? a1_yes->q2 sol1 Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos) with a suitable Pd source (e.g., Pd(OAc)₂, Pd₂(dba)₃). a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is your boronic acid pure and stable? a2_yes->q3 sol2 Thoroughly degas all solvents and run the reaction under an inert atmosphere (Ar or N₂). a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Re-evaluate reaction temperature and time. a3_yes->end sol3 Use fresh, high-purity boronic acid or consider using a more stable boronic ester (e.g., pinacol or MIDA ester). a3_no->sol3

Caption: Troubleshooting workflow for low to no conversion.

Problem 2: Formation of Significant Byproducts

Question: My reaction is proceeding, but I am observing significant amounts of byproducts such as debrominated starting material, homocoupled boronic acid, or unexpected new compounds.

Answer: The formation of byproducts points to side reactions that are competing with the desired cross-coupling pathway. The identity of the byproduct can provide clues to the underlying issue.

Common Byproducts and Their Causes:

  • Protodeboronation (Boronic Acid Decomposition):

    • Symptom: You observe the arene corresponding to your boronic acid as a major byproduct.

    • Cause: Boronic acids, especially heteroaryl boronic acids, can be unstable and undergo hydrolysis to the corresponding arene.[4] This is often exacerbated by high temperatures and certain bases.

    • Solution:

      • Use a milder base: Consider switching from strong bases like NaOH or KOH to carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).

      • Lower the reaction temperature: If possible, run the reaction at a lower temperature for a longer period.

      • Use a boronic ester: Pinacol or MIDA boronates are generally more stable towards protodeboronation.[4]

      • Anhydrous conditions: Running the reaction under anhydrous conditions can minimize hydrolysis.

  • Homocoupling of Boronic Acid:

    • Symptom: You observe a significant amount of a biaryl product derived from the coupling of two boronic acid molecules.

    • Cause: This typically occurs when the reductive elimination of the desired product is slow, or if there is an excess of Pd(II) species in the reaction mixture which can promote homocoupling.[4]

    • Solution:

      • Optimize the catalyst/ligand system: A more efficient catalyst system can accelerate the desired cross-coupling and outcompete homocoupling.

      • Control stoichiometry: Use a slight excess of the aryl halide (1.05-1.1 equivalents) relative to the boronic acid.

  • Isoxazole Ring Cleavage:

    • Symptom: You observe the formation of a ketone byproduct.

    • Cause: The N-O bond in the isoxazole ring can be susceptible to cleavage under certain conditions, particularly with some bases or at elevated temperatures.[5]

    • Solution:

      • Use a bulky phosphine ligand: Ligands like P(t-Bu)₃·HBF₄ have been shown to be effective in suppressing the formation of ketone byproducts in the Suzuki coupling of bromoisoxazoles.[6]

      • Screen bases and solvents: A milder base and a less polar solvent might be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for the Suzuki coupling of 3-(5-bromo-2-thienyl)isoxazole?

A1: There is no single "best" base, as the optimal choice is highly dependent on the specific boronic acid, solvent, and catalyst system used.[7] However, a good starting point is to use an inorganic base.

Base TypeExamplesConsiderations
Carbonates K₂CO₃, Cs₂CO₃, Na₂CO₃Generally mild and effective. Cs₂CO₃ is more soluble in organic solvents and can sometimes give higher yields.[8]
Phosphates K₃PO₄A stronger base than carbonates, often used in challenging couplings. Can be effective in anhydrous conditions.
Hydroxides NaOH, KOH, Ba(OH)₂Strong bases that can promote high reaction rates but may also lead to side reactions like ester hydrolysis or isoxazole ring opening.
Fluorides KF, CsFCan be effective, especially for substrates with base-sensitive functional groups.[9]

Recommendation: Start with K₂CO₃ or K₃PO₄. If you observe low reactivity, you might consider a stronger base, but be mindful of potential side reactions.

Q2: Which solvent system should I choose?

A2: The solvent plays a critical role in dissolving the reactants and catalyst, and can influence the reaction rate and selectivity. For the Suzuki coupling of heteroaromatic substrates, a mixture of an organic solvent and water is often a good starting point.

Solvent SystemExamplesRationale and Considerations
Aqueous Biphasic 1,4-Dioxane/H₂O, THF/H₂O, Toluene/H₂OThe organic solvent dissolves the aryl halide and catalyst, while water dissolves the inorganic base and helps to activate the boronic acid. Good for general-purpose Suzuki couplings.
Polar Aprotic DMF, DMAc, AcetonitrileCan be effective for substrates with poor solubility in less polar solvents. However, they can be difficult to remove and may coordinate to the palladium catalyst.
Anhydrous Toluene, 1,4-Dioxane, THFMay be necessary to suppress protodeboronation of sensitive boronic acids.[1] Often used with organic-soluble bases or in combination with specific activators.

Recommendation: A 4:1 to 10:1 mixture of 1,4-dioxane and water is a robust starting point. If solubility is an issue, consider DMF. If protodeboronation is a problem, try anhydrous toluene or 1,4-dioxane with K₃PO₄.

Q3: How can I be sure my palladium catalyst is in the active Pd(0) state?

A3: The active catalyst is a Pd(0) species.[4] If you start with a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it needs to be reduced to Pd(0) in the reaction mixture. This can sometimes be a source of irreproducibility. Using a well-defined Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst (e.g., a Buchwald G3 or G4 palladacycle) can provide more consistent results as they are designed to cleanly and efficiently generate the active Pd(0) catalyst.[10]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 3-(5-bromo-2-thienyl)isoxazole

This is a starting point protocol and may require optimization.

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-(5-bromo-2-thienyl)isoxazole (1.0 equiv.), the desired boronic acid or boronic ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 0.1 M concentration relative to the aryl halide).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(X)L₂ Ar-Pd(II)(X)L₂ Pd(0)L₂->Ar-Pd(II)(X)L₂ Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L₂ Ar-Pd(II)(Ar')L₂ Ar-Pd(II)(X)L₂->Ar-Pd(II)(Ar')L₂ Transmetalation (Ar'-B(OR)₂ + Base) Ar-Pd(II)(Ar')L₂->Pd(0)L₂ Reductive Elimination (Ar-Ar')

Sources

Optimization

Technical Support Center: Troubleshooting Failed Reactions Involving 3-(5-Bromo-2-thienyl)isoxazole

Welcome to the technical support center for 3-(5-Bromo-2-thienyl)isoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(5-Bromo-2-thienyl)isoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we address common experimental failures in a question-and-answer format, providing in-depth explanations and actionable troubleshooting protocols to ensure the success of your synthetic endeavors.

Section 1: Diagnosis and Troubleshooting of Low or No Product Yield

Low or no yield in cross-coupling reactions is a frequent challenge. The following section will help you diagnose the root cause of this issue and provide systematic solutions.

FAQ 1.1: My Suzuki-Miyaura coupling reaction with 3-(5-Bromo-2-thienyl)isoxazole is not proceeding. What are the likely causes?

A complete failure of a Suzuki-Miyaura reaction can be attributed to several factors, primarily related to the catalyst's activity, the integrity of the reagents, or suboptimal reaction conditions.

Possible Causes and Solutions:

  • Inactive Catalyst: The Palladium(0) species is the active catalyst in the Suzuki reaction. If your Pd(0) source has been improperly handled or stored, it may have oxidized to Pd(II), rendering it inactive. Similarly, Pd(II) precatalysts may fail to reduce to Pd(0) in situ.

    • Troubleshooting Protocol:

      • Ensure your palladium source is fresh and has been stored under an inert atmosphere.

      • When using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its reduction. The presence of phosphine ligands can facilitate this process.

      • Consider using a more robust and air-stable precatalyst.

  • Degradation of Boronic Acid: Boronic acids are susceptible to degradation, particularly through protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] This is especially a concern with electron-deficient aryl boronic acids.[2][3]

    • Troubleshooting Protocol:

      • Use freshly purchased or recently purified boronic acid.

      • Consider using a boronate ester (e.g., a pinacol ester) instead of a boronic acid, as they exhibit greater stability.[4]

      • Minimize the reaction time and temperature to reduce the likelihood of protodeboronation.

  • Inappropriate Base: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[5] An unsuitable base can lead to reaction failure.

    • Troubleshooting Protocol:

      • Ensure the chosen base is strong enough to activate the boronic acid but not so strong that it causes decomposition of the starting materials or products.

      • Commonly used bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).

      • Ensure the base is finely powdered and dry for solid-phase reactions.

  • Presence of Water: While some Suzuki-Miyaura reactions tolerate or even benefit from the presence of water, an excessive amount can lead to hydrolysis of the boronic acid.[6] Conversely, completely anhydrous conditions with certain bases like K₃PO₄ may require a small amount of water to be effective.

    • Troubleshooting Protocol:

      • Use dry solvents, especially when working with highly sensitive reagents.

      • If using a base that requires water for activation, add a controlled amount (e.g., a few equivalents).

Section 2: Addressing Byproduct Formation

The formation of byproducts can significantly reduce the yield of the desired product and complicate purification. This section focuses on identifying and mitigating common side reactions.

FAQ 2.1: I am observing a significant amount of homocoupling of my 3-(5-Bromo-2-thienyl)isoxazole starting material. How can I prevent this?

Homocoupling of the aryl halide is a common side reaction in palladium-catalyzed cross-coupling reactions, leading to the formation of a symmetrical biaryl byproduct.[7]

Causality and Mitigation:

Homocoupling can occur through several mechanisms, often facilitated by the presence of oxygen or the choice of phosphine ligands.

  • Troubleshooting Protocol:

    • Degas the Reaction Mixture: Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. This removes dissolved oxygen, which can promote homocoupling.

    • Ligand Selection: Certain phosphine ligands can promote homocoupling. Consider switching to a different ligand, such as a bulky biarylphosphine ligand, which can suppress this side reaction.[8]

    • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling. Experiment with different palladium sources to find one that minimizes this side reaction.

FAQ 2.2: My reaction is producing a debrominated byproduct, 3-(2-thienyl)isoxazole. What is causing this and how can I stop it?

Debromination is the replacement of the bromine atom with a hydrogen atom. This can occur under certain reaction conditions, particularly in the presence of a hydrogen source.

Causality and Mitigation:

This side reaction can be promoted by certain bases and solvents.

  • Troubleshooting Protocol:

    • Choice of Base: Strong bases, especially in the presence of protic solvents, can facilitate debromination. Consider using a weaker base or a non-protic solvent.

    • Solvent Purity: Ensure that the solvent is free from impurities that could act as a hydrogen source.

    • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of debromination relative to the desired cross-coupling reaction.

FAQ 2.3: I suspect the isoxazole ring is decomposing under my reaction conditions. How can I confirm this and what conditions are milder for the isoxazole ring?

The isoxazole ring can be sensitive to certain reagents, particularly strong bases and nucleophiles, which can lead to ring-opening or rearrangement.[9][10]

Confirmation and Mitigation:

  • Confirmation: Analyze the crude reaction mixture by LC-MS or NMR to look for characteristic fragments or byproducts that would indicate isoxazole ring cleavage.

  • Troubleshooting Protocol:

    • Milder Base: Switch to a weaker base such as potassium fluoride (KF) or cesium fluoride (CsF).[5]

    • Lower Temperature: Run the reaction at a lower temperature to minimize the rate of decomposition.

    • Protecting Groups: If the isoxazole ring remains susceptible to decomposition, consider if a protecting group strategy is feasible, although this adds synthetic steps.

Problem Potential Cause Recommended Action
Homocoupling Oxygen in the reaction mixtureDegas solvent and reaction mixture thoroughly.
Inappropriate ligandSwitch to a bulky biarylphosphine ligand.
Debromination Strong base and/or protic solventUse a weaker base and/or an aprotic solvent.
Isoxazole Decomposition Strong baseUse a milder base like KF or CsF.
High temperatureLower the reaction temperature.

Section 3: Overcoming Purification Challenges

The final step of any reaction is the isolation and purification of the desired product. The polarity of the target molecule can present unique challenges.

FAQ 3.1: My coupled product is very polar and difficult to purify by standard column chromatography on silica gel. What alternative purification strategies can I use?

Highly polar compounds can be challenging to purify using traditional normal-phase chromatography due to strong interactions with the silica stationary phase, leading to poor separation and recovery.

Alternative Purification Techniques:

  • Reverse-Phase Chromatography: In reverse-phase chromatography, a nonpolar stationary phase (like C18) is used with polar mobile phases (like water/acetonitrile or water/methanol). This is often a good choice for purifying polar compounds.[11]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase chromatography that is well-suited for the separation of very polar compounds. It uses a polar stationary phase and a mobile phase containing a high concentration of an organic solvent and a small amount of water.[12]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method of purification.

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, preparative TLC can be a viable option.

Purification Method Stationary Phase Mobile Phase Best Suited For
Normal-Phase Silica Gel (Polar)Nonpolar organic solventsNonpolar to moderately polar compounds
Reverse-Phase C18 (Nonpolar)Polar solvents (e.g., Water/Acetonitrile)Polar compounds
HILIC Polar (e.g., Amine-bonded silica)High organic/low aqueousVery polar, water-soluble compounds

Section 4: Experimental Protocols and Workflows

This section provides generalized, yet detailed, protocols for Suzuki-Miyaura and Stille couplings involving 3-(5-Bromo-2-thienyl)isoxazole.

Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling

Reagents and Materials:

  • 3-(5-Bromo-2-thienyl)isoxazole (1.0 equiv)

  • Arylboronic acid or boronate ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a flame-dried flask under an inert atmosphere (argon or nitrogen), add the 3-(5-Bromo-2-thienyl)isoxazole, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture with stirring (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by an appropriate chromatographic technique.

Protocol 4.2: General Procedure for Stille Coupling

Reagents and Materials:

  • 3-(5-Bromo-2-thienyl)isoxazole (1.0 equiv)

  • Organostannane (1.0-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the palladium catalyst.

  • Add the anhydrous and degassed solvent.

  • Add the 3-(5-Bromo-2-thienyl)isoxazole and the organostannane via syringe.

  • Heat the reaction mixture (typically 80-110 °C) and monitor its progress.[13]

  • After completion, cool the mixture and quench with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts.[13]

  • Stir vigorously for 1-2 hours and then filter through a pad of Celite®, washing with an organic solvent.

  • Work up the filtrate as described in the Suzuki-Miyaura protocol and purify the product.

Section 5: Visualizing Reaction Mechanisms and Troubleshooting

Understanding the underlying mechanisms is key to effective troubleshooting. The following diagrams illustrate the catalytic cycles of the Suzuki-Miyaura and Stille reactions, along with a troubleshooting workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stille_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-SnR3) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Troubleshooting_Workflow Start Failed Reaction No_Product Low/No Yield Start->No_Product Byproducts Byproduct Formation Start->Byproducts Check_Catalyst Check Catalyst Activity No_Product->Check_Catalyst Yes Identify_Homocoupling Homocoupling? Byproducts->Identify_Homocoupling Yes Check_Boronic_Acid Check Boronic Acid Quality Check_Catalyst->Check_Boronic_Acid Optimize_Base Optimize Base/Solvent Check_Boronic_Acid->Optimize_Base Success Successful Reaction Optimize_Base->Success Identify_Debromination Debromination? Identify_Homocoupling->Identify_Debromination No Degas Degas Reaction Identify_Homocoupling->Degas Yes Identify_Decomposition Isoxazole Decomposition? Identify_Debromination->Identify_Decomposition No Milder_Base Use Milder Base Identify_Debromination->Milder_Base Yes Lower_Temp Lower Temperature Identify_Decomposition->Lower_Temp Yes Change_Ligand Change Ligand Degas->Change_Ligand Change_Ligand->Success Milder_Base->Success Lower_Temp->Milder_Base

Caption: A logical workflow for troubleshooting failed reactions.

References

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  • Coombs, J. R., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry, 19(32), 7043-7048. [Link]

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  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

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  • Dennis, J. M., et al. (2018). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Journal of the American Chemical Society, 140(15), 5045–5049. [Link]

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  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

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  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • ResearchGate. (2018). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Retrieved from [Link]

  • Ali, S., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzukicross-coupling reaction of 5-bromothiophene. Turkish Journal of Chemistry, 44(1), 168-183. [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1236–1248. [Link]

  • Ananikov, V. P. (2019). Short Video: Water is Key for Pseudo-Solid-State Suzuki-Miyaura Reactions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • ChemHelpASAP. (2021). column chromatography & purification of organic compounds. Retrieved from [Link]

  • Fravolini, A., et al. (2002). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 7(6), 491-499. [Link]

  • ResearchGate. (2015). The Suzuki Coupling of Aryl Chlorides in TBAB—Water Mixtures. Retrieved from [Link]

  • ResearchGate. (2017). Protodeboronation of arylboronic acids in acetic acid. Retrieved from [Link]

  • ResearchGate. (2021). Transition Metal‐Mediated Functionalization of Isoxazoles: A Review. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Monitoring Reactions with 3-(5-Bromo-2-thienyl)isoxazole

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(5-Bromo-2-thienyl)isoxazole. This guide is designed to provide expert insights and practical trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(5-Bromo-2-thienyl)isoxazole. This guide is designed to provide expert insights and practical troubleshooting advice for monitoring the progress of chemical reactions involving this versatile building block. The isoxazole ring and the bromothiophene moiety are prevalent in medicinal chemistry, making this compound a valuable precursor in the synthesis of novel therapeutic agents.[1][2][3] This resource will help you navigate the common challenges and ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for monitoring the progress of a reaction involving 3-(5-Bromo-2-thienyl)isoxazole?

A1: The choice of monitoring technique depends on the specific reaction, but the most widely used methods are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]

  • Thin-Layer Chromatography (TLC): TLC is a rapid, cost-effective, and indispensable tool for qualitative reaction monitoring.[4] It allows you to quickly visualize the consumption of the starting material and the formation of the product.[6]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. It provides accurate information on the conversion of starting material, the yield of the product, and the presence of any impurities.[4][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for both qualitative and quantitative analysis of crude reaction mixtures.[8][9] By comparing the integrals of characteristic peaks of the starting material and product, you can determine the reaction conversion.[5]

Q2: How do I choose the best TLC solvent system for my reaction?

A2: The key to a good TLC solvent system is to achieve a clear separation between your starting material, product, and any significant byproducts. A good starting point is to use a solvent system where the starting material has an Rf value of approximately 0.5.[6] For 3-(5-Bromo-2-thienyl)isoxazole, which is a moderately polar compound, a mixture of a nonpolar solvent like hexanes or toluene and a more polar solvent like ethyl acetate is a good starting point.[6]

Polarity of Product Relative to Starting MaterialSuggested Adjustment to Solvent System
More PolarIncrease the proportion of the polar solvent (e.g., ethyl acetate).
Less PolarIncrease the proportion of the nonpolar solvent (e.g., hexanes).

Q3: My compound is not UV-active on the TLC plate. How can I visualize it?

A3: While the aromatic rings in 3-(5-Bromo-2-thienyl)isoxazole suggest it should be UV-active, if you are unable to visualize your spots, there are several chemical staining methods available.[10][11]

  • Potassium Permanganate (KMnO4) Stain: This stain is useful for visualizing compounds that can be oxidized, such as alkenes, alkynes, and alcohols.[10]

  • Iodine Chamber: Heating the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.[12]

  • p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups to produce colored spots upon heating.[12]

Troubleshooting Guide

Issue 1: My Suzuki coupling reaction is not proceeding to completion.

Possible Causes & Solutions:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that your solvents are anhydrous.[13] The choice of ligand is also critical; bulky, electron-rich phosphine ligands can enhance catalyst activity.[14][15]

  • Base Incompatibility: The choice of base is crucial for the transmetalation step. If a common base like sodium carbonate is not effective, consider trying other bases such as potassium phosphate or cesium carbonate.[16][17]

  • Poor Solubility: If your starting material or reagents are not fully dissolved, the reaction will be slow or incomplete. Try a different solvent system or add a co-solvent to improve solubility.[17] For Suzuki reactions, solvent systems like toluene/water, dioxane/water, or DMF are common.[16]

Workflow for Troubleshooting Incomplete Suzuki Coupling

Caption: Troubleshooting workflow for an incomplete Suzuki coupling reaction.

Issue 2: I am observing multiple spots on my TLC, and I'm not sure which is my product.

Possible Causes & Solutions:

  • Side Reactions: Cross-coupling reactions can sometimes lead to side products, such as homocoupling of the starting material or boronic acid.[13][18]

  • Co-spotting on TLC: To definitively identify your product spot, you should run a TLC with three lanes: your starting material, your reaction mixture, and a co-spot lane containing both your starting material and the reaction mixture.[6] The spot corresponding to your starting material will appear in both the starting material lane and the reaction mixture lane (if the reaction is incomplete). The new spot that appears in the reaction mixture lane is likely your product.

Issue 3: My HPLC analysis shows broad or tailing peaks.

Possible Causes & Solutions:

  • Poor Solubility in Mobile Phase: Ensure your sample is fully dissolved in the mobile phase before injection.

  • Column Overload: Try injecting a more dilute sample.

  • Inappropriate Mobile Phase pH: The isoxazole and thiophene moieties have heteroatoms that can interact with the silica support of the column.[7][19] Adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) or a base (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape.[19]

Starting HPLC Method Parameters for Heterocyclic Compounds

ParameterRecommended Starting Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5-95% B over 5 minutes
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection UV at 254 nm

Experimental Protocols

Protocol 1: Step-by-Step Guide for Reaction Monitoring by TLC

  • Prepare the TLC Plate: With a pencil, gently draw a starting line about 1 cm from the bottom of a TLC plate. Mark lanes for your starting material (SM), reaction mixture (R), and a co-spot (C).

  • Spot the Plate:

    • Dissolve a small amount of your starting material in a volatile solvent (e.g., dichloromethane or ethyl acetate). Use a capillary tube to spot it on the SM and C lanes.

    • Using a clean capillary tube, take a small aliquot of your reaction mixture and spot it on the R and C lanes.[6]

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen solvent system. Ensure the solvent level is below the starting line.[6] Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the solvent to evaporate completely. Visualize the spots under a UV lamp or by using an appropriate chemical stain.[10][11]

Protocol 2: Sample Preparation for HPLC Analysis

  • Quench the Reaction: Take a small, accurately measured aliquot of the reaction mixture (e.g., 10 µL). Quench the reaction by diluting it in a known volume of a suitable solvent (e.g., 990 µL of acetonitrile) to stop the reaction and prevent further changes.[20]

  • Filter the Sample: If the sample contains solid particles, filter it through a 0.22 µm syringe filter to prevent clogging the HPLC system.

  • Dilute Further if Necessary: Depending on the concentration of your reaction, you may need to dilute the sample further to be within the linear range of the detector.

  • Inject: Inject the prepared sample onto the HPLC.

Advanced Monitoring Techniques

For more complex reaction systems or for obtaining detailed kinetic data, consider these advanced techniques:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing you to identify your product and byproducts by their mass-to-charge ratio.[21][22]

  • In-situ Reaction Monitoring: Techniques like in-situ IR or Raman spectroscopy, or the use of a flow-cell for NMR, allow for real-time monitoring of the reaction without the need for sampling.[5][23] This can provide valuable kinetic information and a deeper understanding of the reaction mechanism.

Decision Tree for Selecting a Monitoring Technique

Monitoring_Technique_Selection start Need to Monitor Reaction qualitative_vs_quantitative Qualitative or Quantitative Data? start->qualitative_vs_quantitative tlc Use TLC qualitative_vs_quantitative->tlc Qualitative hplc_nmr Use HPLC or NMR qualitative_vs_quantitative->hplc_nmr Quantitative need_identification Need to Identify Unknowns? hplc_nmr->need_identification lcms Use LC-MS need_identification->lcms Yes need_kinetics Need Real-time Kinetics? need_identification->need_kinetics No lcms->need_kinetics in_situ Use In-situ Spectroscopy need_kinetics->in_situ Yes

Caption: Decision tree for selecting an appropriate reaction monitoring technique.

References

  • Modern Analytical Technique for Characterization Organic Compounds. International Journal of Pharmaceutical Sciences. Available from: [Link]

  • Monitoring a Reaction. Cooperative Organic Chemistry Student Laboratory Manual. Available from: [Link]

  • How To Run A Reaction: Reaction: Analysis I. Department of Chemistry : University of Rochester. Available from: [Link]

  • TLC Visualization Reagents. EPFL. Available from: [Link]

  • Challenges associated with isoxazole directed C−H activation. ResearchGate. Available from: [Link]

  • Heterocycles Structural Analysis in HPLC Method Development. Sepuxianyun. Available from: [Link]

  • Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. National Institutes of Health. Available from: [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications. Available from: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available from: [Link]

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. Available from: [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available from: [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. Available from: [Link]

  • 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Available from: [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. National Institutes of Health. Available from: [Link]

  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. Available from: [Link]

  • NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. Available from: [Link]

  • Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... ResearchGate. Available from: [Link]

  • Detection and Visualization Methods Used in Thin-Layer Chromatography. ResearchGate. Available from: [https://www.researchgate.net/publication/309403819_Detection_and_Visualization_Methods_Used_in_Thin-Layer_Chromatography]([Link]_ Chromatography)

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Institutes of Health. Available from: [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. Available from: [Link]

  • Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. National Institutes of Health. Available from: [Link]

  • NMR Reaction Monitoring Robust to Spectral Distortions. National Institutes of Health. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Synthesis and Properties of 1-(3,5-dimethyl-4-isoxazole)-2-(2-methyl-(5-ethynyl)-3-thienyl)perfluorocyclopentene. ResearchGate. Available from: [Link]

  • Special Issue : Heterocyclic Chemistry in Modern Drug Development. MDPI. Available from: [Link]

  • The Suzuki Reaction. Chem 115 Myers. Available from: [Link]

  • Visualizing a TLC plate. YouTube. Available from: [Link]

  • Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU. Available from: [Link]

  • Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Springer. Available from: [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. Available from: [Link]

  • TLC Visualization Methods. University of Colorado Boulder. Available from: [Link]

  • Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing. Available from: [Link]

  • Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. YouTube. Available from: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available from: [Link]

  • HeteronuclearNMR Spectroscopy(Part-1)Heteronuclear coupling correlation Organic... YouTube. Available from: [Link]

  • NMR Reaction Monitoring Robust to Spectral Distortions. ResearchGate. Available from: [Link]

  • Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides. Macmillan Group - Princeton University. Available from: [Link]

Sources

Optimization

Technical Support Center: Scale-up Synthesis of 3-(5-Bromo-2-thienyl)isoxazole

Welcome to the technical support center for the scale-up synthesis of 3-(5-Bromo-2-thienyl)isoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of 3-(5-Bromo-2-thienyl)isoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the large-scale production of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

Overview of Synthetic Strategies

The synthesis of 3-(5-Bromo-2-thienyl)isoxazole on a larger scale typically proceeds via one of two primary routes. The selection of the optimal route depends on factors such as starting material availability, desired purity, and process safety considerations.

Route A: The Chalcone-Hydroxylamine Pathway This is a two-step approach involving the Claisen-Schmidt condensation of 5-bromo-2-thiophenecarboxaldehyde with a suitable methyl ketone to form a chalcone intermediate. This intermediate then undergoes cyclization with hydroxylamine to yield the isoxazole ring.

Route B: The 1,3-Dipolar Cycloaddition Pathway This method involves the reaction of an alkyne with a nitrile oxide generated in situ. For the synthesis of 3-(5-Bromo-2-thienyl)isoxazole, this typically involves the generation of 5-bromo-2-thienylnitrile oxide from the corresponding aldoxime, followed by its cycloaddition with acetylene or a protected acetylene equivalent.

Below is a visual representation of these two synthetic pathways:

cluster_A Route A: Chalcone-Hydroxylamine Pathway cluster_B Route B: 1,3-Dipolar Cycloaddition Pathway A_start 5-Bromo-2-thiophenecarboxaldehyde + Acetyl Compound A_inter Chalcone Intermediate A_start->A_inter Claisen-Schmidt Condensation A_end 3-(5-Bromo-2-thienyl)isoxazole A_inter->A_end Cyclization with Hydroxylamine B_start 5-Bromo-2-thiophenecarboxaldehyde B_oxime 5-Bromo-2-thiophenecarboxaldehyde Oxime B_start->B_oxime Oximation B_nitrile_oxide 5-Bromo-2-thienyl Nitrile Oxide (in situ) B_oxime->B_nitrile_oxide Oxidation/ Dehydrohalogenation B_end 3-(5-Bromo-2-thienyl)isoxazole B_nitrile_oxide->B_end B_alkyne Acetylene Source B_alkyne->B_end [3+2] Cycloaddition

Caption: Synthetic routes to 3-(5-Bromo-2-thienyl)isoxazole.

Troubleshooting Guide: A Deep Dive into Scale-up Challenges

This section addresses specific issues that may arise during the scale-up of each synthetic route, providing explanations for the underlying causes and actionable solutions.

Route A: Chalcone-Hydroxylamine Pathway - Troubleshooting
Observed Problem Potential Cause(s) Recommended Solution(s)
Low yield of chalcone intermediate - Incomplete reaction due to insufficient base or reaction time. - Side reactions such as self-condensation of the ketone. - Product loss during workup and purification.- Optimize base: Screen different bases (e.g., NaOH, KOH, LiOH) and their concentrations. Ensure stoichiometric amounts are used. - Control temperature: Run the reaction at a lower temperature to minimize side reactions. - Optimize reaction time: Monitor the reaction by TLC or HPLC to determine the optimal reaction time. - Improve workup: Use an appropriate solvent system for extraction to minimize product loss.
Formation of multiple byproducts during cyclization - Reaction of hydroxylamine with the carbonyl group of the starting aldehyde. - Michael addition of hydroxylamine to the chalcone without subsequent cyclization. - De-bromination of the thiophene ring under harsh basic conditions.- pH control: Maintain a slightly basic to neutral pH during the cyclization step to favor the desired reaction pathway. - One-pot procedure: Consider a one-pot synthesis from the aldehyde and ketone to the isoxazole to minimize handling of the chalcone intermediate. - Milder base: Use a milder base such as sodium acetate or triethylamine for the cyclization.
Difficulty in purifying the final product - Presence of unreacted starting materials or chalcone intermediate. - Formation of isomeric byproducts. - Tar formation due to product instability under purification conditions.- Recrystallization: Screen various solvent systems for recrystallization to effectively remove impurities. - Column chromatography: If recrystallization is ineffective, use column chromatography with a carefully selected eluent system. - Avoid high temperatures: During solvent removal, use a rotary evaporator at a moderate temperature to prevent product degradation.
Route B: 1,3-Dipolar Cycloaddition Pathway - Troubleshooting
Observed Problem Potential Cause(s) Recommended Solution(s)
Low yield of isoxazole - Inefficient generation of the nitrile oxide. - Dimerization of the nitrile oxide to form a furoxan.[1] - Low reactivity of the alkyne.- Optimize nitrile oxide generation: For in situ generation from the oxime, ensure the complete conversion by using a suitable oxidizing agent (e.g., N-chlorosuccinimide, sodium hypochlorite). - Control concentration: Add the nitrile oxide precursor slowly to the reaction mixture containing the alkyne to keep its concentration low and minimize dimerization. - Use an excess of alkyne: Employing a slight excess of the alkyne can help to trap the nitrile oxide as it is formed.
Formation of regioisomers - While the reaction with terminal alkynes is generally regioselective for the 3,5-disubstituted product, changes in solvent polarity or the presence of certain catalysts can influence regioselectivity.[2]- Solvent screening: Evaluate different solvents to find the optimal medium for regioselectivity. Non-polar solvents often favor the desired isomer. - Avoid certain metal catalysts: Unless a specific catalytic cycle is desired, avoid the use of metal catalysts that could alter the regiochemical outcome.
Handling of acetylene gas on a large scale - Acetylene is a flammable and potentially explosive gas, posing significant safety risks at scale.- Use an acetylene surrogate: Employ a safer and easier-to-handle acetylene equivalent, such as ethynyltrimethylsilane. The silyl group can be removed in a subsequent step. - Calcium carbide: Generate acetylene in situ from calcium carbide and water under controlled conditions.
Instability of the brominated thiophene moiety - The thiophene ring can be susceptible to degradation under strongly acidic or basic conditions, or in the presence of strong oxidizing agents.[3]- Use mild reaction conditions: Employ mild bases for dehydrohalogenation and avoid strong acids during workup. - Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the scale-up synthesis of 3-(5-Bromo-2-thienyl)isoxazole?

A1: The 1,3-dipolar cycloaddition route (Route B) is often preferred for scale-up due to its typically higher overall yield and atom economy. It is a more convergent synthesis, which can simplify the purification process. However, the choice of route will ultimately depend on the specific capabilities and safety protocols of the manufacturing facility.

Q2: What are the key safety precautions to consider when working with hydroxylamine and its salts on a large scale?

A2: Hydroxylamine and its salts can be thermally unstable and may decompose violently upon heating. It is crucial to:

  • Avoid overheating the reaction mixture.

  • Ensure adequate cooling and temperature control.

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Work in a well-ventilated area or a fume hood.

Q3: How can I effectively monitor the progress of these reactions?

A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring reaction progress on a small scale. For larger scale reactions, High-Performance Liquid Chromatography (HPLC) is the preferred method as it provides more accurate and quantitative data on the consumption of starting materials and the formation of the product and any byproducts.

Q4: Are there any specific analytical techniques recommended for the characterization of the final product?

A4: For full characterization, a combination of techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and connectivity of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of bromine through the isotopic pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

  • Melting Point: As an indicator of purity.

Q5: What are the common impurities to look for in the final product?

A5: Depending on the synthetic route, common impurities may include:

  • Unreacted 5-bromo-2-thiophenecarboxaldehyde.

  • The chalcone intermediate (in Route A).

  • The furoxan dimer of the nitrile oxide (in Route B).

  • De-brominated product.

  • Solvent residues.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-thiophenecarboxaldehyde Oxime
  • To a stirred solution of 5-bromo-2-thiophenecarboxaldehyde (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to obtain the oxime.

Protocol 2: In Situ Generation of 5-Bromo-2-thienyl Nitrile Oxide and Cycloaddition
  • Dissolve the 5-bromo-2-thiophenecarboxaldehyde oxime (1 equivalent) and an acetylene source (e.g., ethynyltrimethylsilane, 1.5 equivalents) in a suitable solvent such as dichloromethane or THF.

  • Cool the solution in an ice bath.

  • Slowly add a solution of N-chlorosuccinimide (1.1 equivalents) in the same solvent to the reaction mixture.

  • After the addition is complete, add a solution of triethylamine (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until the oxime is consumed (monitor by TLC or HPLC).

  • Perform an aqueous workup, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

  • Microwave-Assisted Facile Synthesis and In vitro Anti-microbial Activities of Some Novel Isoxazole Derivatives via Chalcones. Scholars Research Library.
  • Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes.
  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers.
  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole deriv
  • Synthesis and Analysis of Antimicrobial Properties of Isoxazoline. International Journal of Engineering Research & Technology.
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC - PubMed Central.
  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI.
  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC - NIH.
  • Nitrile Oxide Synthesis Via Oxime. ChemTube3D.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
  • NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS.
  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. NIH.
  • A Study on Synthesis of Chalcone Derived -5- Membered Isoxazoline and Isoxazole Scaffolds.
  • SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIV
  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermedi
  • Mechanisms of Bromination between Thiophenes and NBS: a DFT Investig
  • Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities.
  • Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives.
  • A new method of bromination of aromatic rings by an iso-amyl nitrite/HBr system.
  • Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit.
  • Site-Selective Aliphatic C–H Bromination Using N-Bromoamides and Visible Light. Journal of the American Chemical Society.
  • 5-Bromo-2-thiophenecarboxaldehyde 95 4701-17-1. Sigma-Aldrich.
  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI.
  • Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
  • Dimerization reactions with oxidized bromin
  • Thiophene Stability in Photodynamic Therapy: A Mathem
  • 5-Bromo thiophene-2-aldehyde | 4701-17-1 | FB12607. Biosynth.
  • Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. Organic & Biomolecular Chemistry (RSC Publishing).
  • Heterocyclic Synthesis of Some New Isoxazolidine Derivatives via 1,3-Dipolar Cycloaddition of Nitrones to Styrene. Iraqi Journal of Science.
  • Stability of a Series of BODIPYs in Acidic Conditions: An Experimental and Computational Study into the Role of the Substituents
  • Ru-Catalyzed [3 + 2] Cycloaddition of Nitrile Oxides and Electron-Rich Alkynes with Reversed Regioselectivity.
  • An improved method for preparation of nitrile oxides from nitroalkanes for in situ dipolar cycloadditions. Bar-Ilan University.
  • Late-stage functionaliz
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  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals.
  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and comput

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Troubleshooting

Technical Support Center: Palladium Catalyst Removal from 3-(5-Bromo-2-thienyl)isoxazole Products

Welcome to the technical support center dedicated to addressing the challenges of removing palladium catalyst residues from final products. This resource is tailored for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges of removing palladium catalyst residues from final products. This resource is tailored for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols for achieving high-purity compounds.

This guide is specifically focused on the purification of 3-(5-Bromo-2-thienyl)isoxazole and related structures, which are often synthesized via palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Stille couplings. The presence of sulfur and nitrogen heteroatoms in the target molecule can present unique challenges, as these can coordinate with palladium species, making their removal more complex than from simple hydrocarbon products.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of your 3-(5-Bromo-2-thienyl)isoxazole product.

Q1: My isolated product is a gray or black powder, even after column chromatography. What's causing this?

A: A gray or black coloration is a classic sign of residual palladium, typically in the form of palladium black (Pd(0)) colloids.[1] While standard silica gel chromatography can remove some palladium, fine colloidal particles can co-elute with your product.

Causality & Solution: Colloidal palladium is insoluble and requires a different removal strategy than dissolved (homogeneous) palladium species.

  • Initial Step - Filtration: Before attempting other methods, dissolve your product in a suitable solvent (e.g., DCM, THF, or Ethyl Acetate) and filter it through a pad of Celite®. This can physically trap the larger insoluble palladium particles.[2][3]

  • Next Step - Adsorption: If filtration is insufficient, the next step is treatment with a high-surface-area adsorbent. Activated carbon is a cost-effective and often highly effective choice for adsorbing palladium colloids.[4][5] Be aware that the polar nature of your thienyl-isoxazole product may also lead to non-specific binding and yield loss. A screening of different types of activated carbon and careful optimization of the amount used is recommended.

Q2: My product looks clean, but the NMR spectrum has broad peaks. Could this be due to palladium?

A: Yes, this is a strong possibility. The presence of paramagnetic palladium species, most commonly Pd(II), can cause significant line broadening in your NMR spectrum. This indicates that soluble, homogeneous palladium is contaminating your product.

Causality & Solution: Homogeneous palladium catalysts or their degradation products are dissolved in the reaction mixture and cannot be removed by simple filtration.[1] These species must be captured chemically.

  • Metal Scavengers: This is the most effective solution. Metal scavengers are solid supports (typically silica or polystyrene) functionalized with ligands that have a high affinity for palladium.[6][7][8] For your specific molecule, which contains soft heteroatoms (sulfur), scavengers with soft ligands are an excellent starting point.

    • Thiol-functionalized silica (Si-Thiol): Highly effective for scavenging Pd(0) and Pd(II) species. The sulfur on the scavenger has a strong affinity for palladium.[5][9]

    • Thiourea-functionalized silica: Another excellent choice, particularly for capturing Pd(II).[10]

    • Amine-based scavengers: Can also be effective, but their efficacy can be more system-dependent.[11]

  • Screening is Key: The choice of scavenger is highly dependent on the specific palladium species present, the solvent, and the temperature.[5][12] It is best practice to perform a small-scale screen of several different scavengers to identify the most effective one for your system before committing your entire batch.

Q3: I've used a palladium scavenger, but my product yield is very low. What went wrong?

A: This is a common issue and is typically caused by non-specific binding of your product to the scavenger.

Causality & Solution: Your 3-(5-Bromo-2-thienyl)isoxazole product has multiple Lewis basic sites (the isoxazole nitrogen and oxygen, the thiophene sulfur) that can interact with the scavenger support or its functional groups, leading to product loss.

  • Reduce Scavenger Amount: You may be using too much scavenger. Use a calculated amount based on the theoretical palladium content (typically 3-10 equivalents of scavenger functional groups per mole of palladium).

  • Optimize Conditions: Scavenging efficiency is affected by time, temperature, and solvent.[9]

    • Temperature: Running the scavenging process at a slightly elevated temperature (e.g., 40-50 °C) can increase the rate of palladium binding and may reduce non-specific product binding.[9]

    • Solvent: The choice of solvent can dramatically impact both scavenging efficiency and product loss. Test different solvents in which your product is highly soluble.

  • Alternative Method - Recrystallization: If scavenging proves problematic, recrystallization can be an effective, albeit potentially lower-yielding, alternative.[12] The key is to find a solvent system where your product's solubility changes significantly with temperature, while the palladium impurities remain in the mother liquor. A solvent/anti-solvent system (e.g., dissolving in hot acetone and adding water until turbidity appears) can be very effective.[13]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing palladium, and how do they work?

A: There are four main strategies for palladium removal:

  • Adsorption: This relies on materials with a high surface area and/or high affinity for palladium.

    • Activated Carbon: Physically adsorbs palladium species onto its porous surface. It is broad-spectrum and can remove many forms of palladium.[4][14]

    • Metal Scavengers: These are materials like silica gel or polymer resins that have been chemically modified with functional groups (e.g., thiols, amines, phosphines) that chelate, or bind very strongly, to palladium.[11][15] This method is highly selective and efficient.

  • Crystallization: This classic purification technique separates your product from impurities based on differences in solubility.[7] As a solution cools, the pure product crystallizes out, leaving impurities, including palladium complexes, behind in the solvent.

  • Extraction: This involves using a liquid-liquid extraction to partition the palladium into a phase separate from the product. For example, using an aqueous solution containing a ligand like L-cysteine or thiourea can sometimes extract palladium from an organic solution of your product.[5]

  • Filtration: This is the simplest method, but it is only effective for removing heterogeneous palladium, such as palladium on carbon (Pd/C) or precipitated palladium black.[2] It is ineffective against dissolved, homogeneous palladium species.

Q2: How do I choose the right palladium removal method for my 3-(5-Bromo-2-thienyl)isoxazole product?

A: The optimal choice depends on several factors. The decision-making process below can guide you.

G start Crude Product Solution (Post-Reaction) pd_form What is the form of Pd? (Visual Inspection) start->pd_form hetero Heterogeneous (Black Precipitate / Pd on Carbon) pd_form->hetero Solid homo Homogeneous / Colloidal (Colored Solution / Gray Powder) pd_form->homo Dissolved filter Filter through Celite® Pad hetero->filter scavenge Use Metal Scavenger (e.g., Si-Thiol) homo->scavenge purity_check Pd < 10 ppm? filter->purity_check yield_check Acceptable Yield? scavenge->yield_check carbon Treat with Activated Carbon recrystallize Recrystallization carbon->recrystallize Still Low Yield carbon->purity_check recrystallize->purity_check yield_check->carbon No (Product Loss) yield_check->purity_check Yes purity_check->scavenge No final_product High-Purity Product purity_check->final_product Yes

Caption: Decision workflow for selecting a palladium removal method.

Q3: What are the acceptable limits for palladium in pharmaceutical products?

A: Regulatory bodies like the FDA and EMA follow the International Council for Harmonisation (ICH) Q3D guideline for elemental impurities. Palladium is classified as a Route-Dependent element with a Permitted Daily Exposure (PDE) of 100 µ g/day for oral administration.[7] The maximum allowable concentration in an Active Pharmaceutical Ingredient (API) is calculated based on the daily dose of the drug, but a common target for development chemists is to reduce residual palladium to well below 10 ppm.[9] For early-stage research compounds intended for biological screening, levels below 100 ppm are often considered acceptable to avoid assay interference.[16][17]

Comparison of Common Palladium Scavengers
Scavenger TypeFunctional GroupPrimary TargetAdvantagesDisadvantages
Thiol-Based Silica -SHPd(0), Pd(II)High efficiency, broad applicability.[5][11]Can be oxidized; potential for product loss with thiol-containing APIs.
Thiourea-Based Silica -NHC(=S)NH2Pd(II)Excellent for charged Pd species.[10]Can be less effective for Pd(0).
Amine-Based Silica -NH2, -NR2Pd(II)Cost-effective.Efficiency is highly variable and system-dependent.
Activated Carbon N/A (Graphitic Surface)Pd(0), Pd(II), ColloidsInexpensive, removes color and a wide range of Pd species.[4]Can cause significant product loss due to non-specific adsorption.[7]
Trimercaptotriazine (TMT) Triazine-thiolPd(II)Very high affinity for Pd(II).[5]More expensive than simpler scavengers.

Detailed Experimental Protocols

Protocol 1: Activated Carbon Treatment for Palladium Removal

This protocol is a good starting point when dealing with visible palladium black or for a general clean-up.

  • Dissolution: Dissolve the crude 3-(5-Bromo-2-thienyl)isoxazole product in a suitable organic solvent (e.g., Ethyl Acetate, THF, or Acetonitrile) to a concentration of approximately 20-50 mg/mL.

  • Carbon Addition: Add activated carbon (e.g., Darco® KB-B) to the solution. Start with 0.1-0.2 weight equivalents (e.g., for 1 gram of crude product, use 100-200 mg of carbon). Note: The optimal amount may need to be determined empirically.

  • Stirring: Stir the suspension vigorously at a controlled temperature. A good starting point is 40-45 °C for 2-4 hours.[5] Longer times (up to 18 hours) may be necessary for stubborn cases.[5]

  • Hot Filtration: Prepare a pad of Celite® (approx. 1-2 cm thick) in a Büchner or sintered glass funnel. Pre-wet the pad with the same solvent used for the reaction.

  • Filter the Mixture: While the solution is still warm, filter it through the Celite® pad to remove the activated carbon. Wash the pad thoroughly with fresh, hot solvent to recover as much product as possible.

  • Analysis: Concentrate the filtrate and analyze a small sample for residual palladium (e.g., by ICP-MS) and for product recovery.

Protocol 2: Screening and Application of a Functionalized Silica Scavenger

This protocol is ideal for removing soluble palladium to meet strict purity requirements.

Part A: Scavenger Screening (Microscale)

  • Prepare Stock Solution: Create a stock solution of your crude product in a chosen solvent (e.g., 10 mL).

  • Aliquot: In separate small vials, place an equal amount of different scavengers (e.g., 20 mg each of Si-Thiol, Si-Thiourea, Si-Amine).

  • Add Solution: Add an equal volume of the crude product stock solution (e.g., 1 mL) to each vial.

  • Agitate: Seal the vials and agitate them at a set temperature (e.g., room temperature or 40 °C) for a set time (e.g., 2 hours).

  • Analyze: Filter each sample and analyze the filtrate by LC-MS to assess product recovery and by ICP-MS (or a qualitative test) to determine the most effective scavenger.

Part B: Bulk Scavenging (Based on Screening Results)

  • Dissolution: Dissolve the bulk of your crude product in the optimal solvent identified during screening.

  • Scavenger Addition: Add the most effective scavenger identified in Part A. A typical loading is 5-10 molar equivalents of scavenger functional groups relative to the initial moles of palladium catalyst used in the reaction.

  • Agitation: Stir the mixture at the optimal temperature and for the optimal time determined from your screening or from general guidelines (e.g., 40 °C for 2-6 hours).

  • Filtration: Filter the mixture to remove the solid-supported scavenger. Wash the scavenger thoroughly with fresh solvent.

  • Work-up: Combine the filtrate and washes, and concentrate in vacuo to yield the purified product. Verify final palladium levels via ICP-MS analysis.

G cluster_scavenger Mechanism of Thiol-Based Scavenger silica Silica Support (SiO2) linker Alkyl Linker thiol Thiol Group (-SH) chelation Chelation thiol->chelation pd_species Soluble Pd(II) Species [PdL2Cl2] pd_species->chelation final_complex Immobilized Palladium Complex chelation->final_complex

Sources

Optimization

Technical Support Center: Stability and Reactivity of 3-(5-Bromo-2-thienyl)isoxazole

From the Senior Application Scientist's Desk: Welcome to the technical support guide for 3-(5-Bromo-2-thienyl)isoxazole. This molecule is a valuable heterocyclic building block, uniquely combining the reactivity of a bro...

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk:

Welcome to the technical support guide for 3-(5-Bromo-2-thienyl)isoxazole. This molecule is a valuable heterocyclic building block, uniquely combining the reactivity of a bromothiophene with the chemical architecture of an isoxazole. This dual nature makes it a powerful intermediate for synthesizing complex molecules in pharmaceutical and materials science. However, this same duality presents specific stability challenges that researchers must navigate. The key to success lies in understanding the inherent reactivity of each moiety: the C-Br bond, which is primed for cross-coupling, and the isoxazole's N-O bond, which can be susceptible to cleavage under certain conditions.

This guide is structured to provide direct, actionable answers to the stability and reactivity questions you may encounter during your experiments. We will explore the causality behind these issues and provide field-proven troubleshooting strategies to ensure the integrity of your synthetic pathways.

Section 1: Core Stability Profile & FAQs

This section addresses the fundamental stability characteristics of the 3-(5-Bromo-2-thienyl)isoxazole scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary points of chemical instability in the 3-(5-Bromo-2-thienyl)isoxazole molecule?

A1: The molecule has two primary "hot spots" for reactivity and potential degradation. The first is the Carbon-Bromine (C-Br) bond on the thiophene ring, which is the intended site for reactions like palladium-catalyzed cross-coupling. The second, and more critical from a stability perspective, is the Nitrogen-Oxygen (N-O) single bond within the isoxazole ring.[1] This bond is the most labile part of the isoxazole system and is susceptible to cleavage under various conditions, particularly reductive and strongly basic environments.[2]

cluster_molecule 3-(5-Bromo-2-thienyl)isoxazole cluster_key Reactivity Hotspots mol key1 N-O Bond Lability key2 C-Br Coupling Site p1 p1->mol  Ring Cleavage Site p2 p2->mol Functionalization Site  

Diagram 1: Key reactivity sites on 3-(5-Bromo-2-thienyl)isoxazole.

Q2: How does pH affect the stability of the isoxazole ring?

A2: The isoxazole ring is generally stable in acidic to neutral conditions but shows significant lability under basic conditions, which can catalyze the cleavage of the N-O bond.[1][3] This decomposition is also accelerated by increased temperature. A study on the isoxazole-containing drug Leflunomide demonstrated that while the ring is stable at pH 4.0 and 7.4 at 25°C, it degrades at pH 10.[3] At a physiologically relevant temperature of 37°C, degradation becomes noticeable even at a neutral pH of 7.4.[3]

Q3: Is 3-(5-Bromo-2-thienyl)isoxazole sensitive to light?

A3: Yes, caution is advised. Isoxazoles, in general, can be photochemically active. The weak N-O bond can cleave under UV irradiation, often leading to a molecular rearrangement to the more stable oxazole isomer via a transient azirine intermediate.[4] For this reason, it is best practice to store the compound in amber vials and protect reactions from direct, bright light, especially if the reaction is running for an extended period.

Q4: What is the general thermal stability of the compound?

A4: While stable at typical reaction temperatures (room temperature to ~100°C), isoxazole rings can undergo thermal decomposition at very high temperatures, often in the range of 160–280°C.[5] For most synthetic applications, such as palladium-catalyzed coupling, thermal decomposition of the isoxazole ring is less of a concern than base-mediated cleavage, but it is crucial to avoid unnecessarily high temperatures.

Section 2: Troubleshooting Guide for Common Reaction Conditions

This section provides specific troubleshooting advice for issues that may arise during common synthetic transformations.

Issue: Compound Degradation Under Basic Conditions

Q: I'm attempting a reaction that requires a base (e.g., hydrolysis, condensation), and I'm seeing significant decomposition of my starting material and low yields. What is happening?

A: This is the most common stability issue and is almost certainly due to base-mediated cleavage of the isoxazole ring.

  • Causality: Strong bases, particularly hydroxides (NaOH, LiOH, KOH), act as nucleophiles that attack the isoxazole ring, initiating a ring-opening cascade that cleaves the weak N-O bond.[1] This process is often irreversible and leads to the formation of β-keto nitrile or related open-chain species, destroying your desired scaffold.

Start Isoxazole Substrate Intermediate1 Nucleophilic Attack (e.g., by OH⁻) Start->Intermediate1 Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 Intermediate3 N-O Bond Cleavage Intermediate2->Intermediate3 End Ring-Opened Product (Degradation) Intermediate3->End

Diagram 2: General mechanism for base-mediated isoxazole ring cleavage.
  • Troubleshooting Protocol: Mitigating Base-Induced Decomposition

    • Select a Milder Base: If possible, substitute strong bases like hydroxides or alkoxides with weaker, non-nucleophilic inorganic bases. Powdered potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often sufficient to facilitate reactions without aggressively attacking the isoxazole ring.

    • Lower the Temperature: Base-catalyzed hydrolysis is temperature-dependent.[3] Running your reaction at 0°C or even room temperature instead of heating can dramatically reduce the rate of decomposition.

    • Reduce Reaction Time: Monitor the reaction closely using TLC or LCMS. Work up the reaction as soon as the starting material is consumed to minimize the exposure time of the product to basic conditions.

    • Control Stoichiometry: Use the minimum effective amount of base. An excess of base provides no benefit if it only serves to degrade the product.

  • Data Snapshot: pH and Temperature Effect on Isoxazole Stability The following data, adapted from a study on Leflunomide, illustrates the critical interplay between pH and temperature.[3]

pHTemperature (°C)Half-life (t½) of Isoxazole RingStability Assessment
4.025StableHigh
7.425StableHigh
10.0 25 ~6.0 hours Low
4.037StableHigh
7.4 37 ~7.4 hours Moderate
10.0 37 ~1.2 hours Very Low
Issue: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions

Q: I am trying to perform a Suzuki-Miyaura coupling at the C-Br position, but my yields are poor, and I see a complex mixture of byproducts. What are the likely causes?

A: This is a classic case of competing reactivities. The conditions required to activate the C-Br bond for the catalytic cycle, especially the base, are often harsh enough to degrade the isoxazole ring.

  • Causality: A successful Suzuki coupling requires a base to activate the boronic acid partner for transmetalation.[6] However, as established, many bases can destroy the isoxazole ring. The challenge is to find a "sweet spot" of conditions that promotes the coupling reaction efficiently while minimizing the degradation pathway. High temperatures can also contribute to decomposition.[5]

  • Troubleshooting Workflow for Suzuki-Miyaura Coupling

start Low Yield in Suzuki Coupling? check_sm Is Starting Material Consumed? start->check_sm optimize_cat Optimize Catalyst/Ligand (e.g., Buchwald Ligands) Increase Temperature Cautiously check_sm->optimize_cat No check_byproducts Analyze Byproducts via LCMS check_sm->check_byproducts Yes success Improved Yield optimize_cat->success is_ring_opened Evidence of Ring-Opened Species? check_byproducts->is_ring_opened is_ring_opened->optimize_cat No (Other byproducts) change_base Switch to Milder Base: 1. K₃PO₄ 2. K₂CO₃ 3. CsF is_ring_opened->change_base Yes lower_temp Lower Reaction Temperature (e.g., 60-80°C) change_base->lower_temp lower_temp->success

Diagram 3: Troubleshooting workflow for optimizing Suzuki coupling reactions.
  • Detailed Experimental Protocol: Mild Suzuki-Miyaura Coupling This protocol is designed as a starting point to maximize yield while preserving the isoxazole core.

    • Materials:

      • 3-(5-Bromo-2-thienyl)isoxazole (1.0 eq)

      • Arylboronic acid (1.2 - 1.5 eq)

      • Pd(PPh₃)₄ (3-5 mol%) or other suitable Pd catalyst/ligand system

      • Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 eq)

      • Anhydrous solvent (e.g., 1,4-Dioxane or DME/Water mixture, 9:1)

    • Procedure:

      • To an oven-dried reaction flask under an inert atmosphere (Nitrogen or Argon), add 3-(5-Bromo-2-thienyl)isoxazole, the arylboronic acid, and K₃PO₄.

      • Add the palladium catalyst.

      • Add the degassed solvent via syringe.

      • Stir the reaction mixture at a controlled temperature, starting at 60-80°C.

      • Monitor the reaction progress by TLC or LCMS every 1-2 hours.

      • Upon completion, cool the reaction to room temperature.

      • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

      • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography.

Issue: Ring Cleavage Under Reductive Conditions

Q: I attempted to perform a reduction on a derivative of my molecule using catalytic hydrogenation (H₂/Pd) and the isoxazole ring was cleaved. Why did this happen?

A: The N-O bond of the isoxazole ring is highly susceptible to cleavage via catalytic hydrogenation.

  • Causality: The N-O bond is readily reduced, a reaction that proceeds efficiently with common catalysts like Palladium on Carbon (Pd/C), Raney Nickel, or Platinum Oxide (PtO₂) under a hydrogen atmosphere.[1] This transformation is synthetically useful when the goal is to convert the isoxazole into a β-amino enone, but it is a fatal side reaction if you intend to preserve the ring.

  • Troubleshooting and Alternatives:

    • Avoid Catalytic Hydrogenation: If the isoxazole ring must remain intact, avoid H₂/Pd, H₂/Pt, and Raney Ni.

    • Chemoselective Reagents: The choice of an alternative depends on the functional group you are trying to reduce.

      • For reducing a ketone or aldehyde elsewhere in the molecule, consider using sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH) at low temperatures, as these are less likely to attack the isoxazole N-O bond.

      • For reducing a nitro group, reagents like iron powder in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) are often compatible with the isoxazole ring.

    • Always run a small-scale test reaction to confirm the compatibility of any reducing agent with your specific substrate before committing a large amount of material.

References

  • Vertex AI Search. (n.d.). Synthetic reactions using isoxazole compounds.
  • BenchChem. (2025, December). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. BenchChem Technical Support.
  • ResearchGate. (2025, August 10). Structure and stability of isoxazoline compounds. Request PDF.
  • BenchChem. (2025). The Isoxazole Ring System: A Technical Guide to Stability and Reactivity for Drug Development Professionals. BenchChem Technical Support.
  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide.
  • Wikipedia. (n.d.). Isoxazole.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

Troubleshooting

Technical Support Center: Strategies for Preventing Debromination of 3-(5-Bromo-2-thienyl)isoxazole

Welcome to the technical support center for handling 3-(5-Bromo-2-thienyl)isoxazole and related brominated heteroaromatics. This guide is designed for researchers, medicinal chemists, and process development scientists w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 3-(5-Bromo-2-thienyl)isoxazole and related brominated heteroaromatics. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet challenging issue of premature debromination during synthetic transformations. As a Senior Application Scientist, I have frequently collaborated with research teams to troubleshoot this very problem. This resource synthesizes mechanistic insights with field-proven protocols to ensure the integrity of your carbon-bromine bond throughout your synthetic sequence.

Introduction: The Challenge of C-Br Bond Lability

The C(sp²)-Br bond on the thiophene ring of 3-(5-Bromo-2-thienyl)isoxazole is a valuable synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. However, its reactivity also makes it susceptible to cleavage, leading to the undesired formation of the hydrodebrominated byproduct, 3-(2-thienyl)isoxazole. This not only consumes valuable starting material but also complicates purification. Understanding the mechanisms behind this side reaction is the first step toward its prevention.

Debromination, or more specifically hydrodebromination, is most often a result of two primary scenarios:

  • In Palladium-Catalyzed Cross-Coupling Reactions: This is the most common context for unintended debromination. The formation of palladium-hydride (Pd-H) species in the catalytic cycle can lead to the reductive cleavage of the C-Br bond.[1]

  • During Lithiation (Halogen-Metal Exchange): When preparing the 5-lithio-2-thienyl derivative, the resulting organolithium species is highly basic and can be quenched by residual proton sources in the reaction, leading to the debrominated product.[2]

This guide will provide a structured approach to diagnosing and solving debromination issues in both of these critical synthetic operations.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

This section is designed as a logical workflow for troubleshooting and optimizing your cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Heck, Sonogashira) to minimize debromination.

Q1: I'm observing significant debromination in my Suzuki-Miyaura coupling. Where do I start?

Answer: The first parameters to investigate are the base and the phosphine ligand . These two components have the most profound impact on the formation of Pd-H species and the relative rates of the desired cross-coupling versus the undesired debromination.

Core Logic: The goal is to accelerate the rate of reductive elimination (the product-forming step) to outcompete the reductive cleavage of the C-Br bond by any Pd-H species present. Bulky, electron-rich phosphine ligands are known to promote both oxidative addition and reductive elimination.[3][4]

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to optimizing your reaction conditions.

Debromination_Troubleshooting Start Start: Debromination Observed Step1 Step 1: Change the Base Switch from strong (e.g., NaOtBu, NaOH) to milder bases (e.g., K3PO4, K2CO3, CsF). Start->Step1 First Intervention Step2 Step 2: Change the Ligand Use bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos) or dialkylphosphines. Step1->Step2 If debromination persists Step3 Step 3: Lower Temperature Reduce reaction temperature in 10-20 °C increments. Step2->Step3 If still problematic Step4 Step 4: Evaluate Solvent Consider less polar aprotic solvents (e.g., Toluene, Dioxane). Step3->Step4 Final adjustment Success Success: Debromination Minimized Step4->Success

Caption: A stepwise guide to troubleshooting debromination in cross-coupling reactions.

Q2: Which phosphine ligands are most effective at preventing debromination?

Answer: The choice of phosphine ligand is critical. Ligands that are both bulky and electron-donating are highly effective because they stabilize the palladium center and accelerate the key steps of the catalytic cycle, particularly reductive elimination.[3][4]

Ligand ClassSpecific ExamplesKey Advantages for Preventing Debromination
Biaryl Phosphines SPhos, XPhos, RuPhosHighly effective for a broad range of substrates, including sterically hindered and electron-rich heteroaromatics. Their bulkiness promotes the desired reductive elimination.[4]
Dialkylphosphines tBu₃P (Tri-tert-butylphosphine)Very electron-rich, which promotes oxidative addition, often the rate-limiting step for less reactive halides.
Ferrocenyl Phosphines dppf (1,1'-Bis(diphenylphosphino)ferrocene)Offers a good balance of steric bulk and electronic properties, often used as a reliable starting point.

Expert Tip: Avoid using triphenylphosphine (PPh₃) when debromination is an issue. While inexpensive, it is less electron-donating and less bulky than modern biaryl phosphine ligands, making it more prone to slower reductive elimination and, consequently, increased debromination.

Q3: Can the choice of base directly cause debromination?

Answer: Yes, absolutely. Strong bases, particularly alkoxides like sodium tert-butoxide (NaOt-Bu), are known to promote the formation of palladium-hydride species, which are often the primary culprits in hydrodebromination.[1] Milder inorganic bases are generally a safer choice.

BaseRecommended UseRationale
Potassium Phosphate (K₃PO₄) Excellent first choiceMild, effective, and generally low risk for promoting debromination.
Potassium Carbonate (K₂CO₃) Good alternativeAnother mild and effective base, widely used in Suzuki couplings.
Cesium Fluoride (CsF) Useful in specific casesCan be effective, particularly when boronic acid esters are used.
Sodium tert-Butoxide (NaOt-Bu) Use with caution Generally too strong for this substrate; high risk of debromination.[5]
Q4: How does solvent choice impact debromination?

Answer: Solvents can influence the stability and reactivity of the catalytic species.[6] While there is no universal "best" solvent, some general guidelines apply.

  • Aprotic, less polar solvents like toluene, dioxane, or THF are often good starting points.[6]

  • Highly polar aprotic solvents like DMF or DMA can sometimes increase the rate of debromination, although this is system-dependent.

  • Protic solvents like alcohols can be a source of hydrides, especially at elevated temperatures with strong bases. If an aqueous mixture is required (common in Suzuki reactions), ensure the base is mild (e.g., K₂CO₃, K₃PO₄).

Troubleshooting Guide: Lithiation and Halogen-Metal Exchange

Q5: I'm attempting a lithium-halogen exchange with n-BuLi, but I'm getting the debrominated product after quenching. What's going wrong?

Answer: This is a classic problem that arises from quenching the highly reactive lithiated intermediate with an adventitious proton source. The organolithium species formed is a strong base and will readily deprotonate even weak acids.

Primary Causes:

  • Incomplete Drying: Trace amounts of water in your solvent (e.g., THF, diethyl ether) or on your glassware are the most common culprits.

  • Acidic Protons on Other Reagents: If your electrophile has an acidic proton, the lithiated thiophene may deprotonate it instead of reacting as a nucleophile.

  • Atmospheric Moisture: Inadequate inert atmosphere technique can allow moisture from the air to enter the reaction.

Preventative Workflow for Lithiation

Lithiation_Workflow Prep Pre-Reaction Setup Step1 1. Rigorously Dry Glassware (Oven or flame-dry under vacuum) Prep->Step1 Step2 2. Use Anhydrous Solvent (Freshly distilled or from a solvent purification system) Step1->Step2 Step3 3. Maintain Inert Atmosphere (Use Schlenk line with Argon or Nitrogen) Step2->Step3 Reaction Reaction Execution Step3->Reaction Step4 4. Cool to Low Temperature (-78 °C, Dry ice/acetone bath) Reaction->Step4 Step5 5. Slow Addition of n-BuLi (Maintains temperature control) Step4->Step5 Step6 6. Add Electrophile at -78 °C (Ensure electrophile is also anhydrous) Step5->Step6 Quench Workup Step6->Quench Step7 7. Quench with Anhydrous Reagent (e.g., saturated NH4Cl solution) Quench->Step7

Caption: Best practices workflow to prevent debromination during lithium-halogen exchange.

Frequently Asked Questions (FAQs)

Q: Is the isoxazole ring itself susceptible to reaction under these conditions? A: The isoxazole ring is generally stable under typical palladium-catalyzed cross-coupling conditions. Under lithiation conditions with strong organolithium reagents like n-BuLi or LDA, there is a possibility of deprotonation at the C4 position of the isoxazole if it is unsubstituted, or other ring-opening reactions, but debromination at the thiophene ring is the more kinetically favored undesired reaction.

Q: Could my palladium catalyst source be the problem? A: While less common, the quality of the palladium source can matter. Using a well-defined precatalyst (e.g., a G3-palladacycle) can sometimes provide more consistent results than generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃.

Q: I've tried everything and still see some debromination. What else can I do? A: If debromination persists after extensive optimization, consider a change in strategy:

  • Change the Coupling Partner: If you are performing a Suzuki reaction, for example, try synthesizing the boronic acid derivative of your thienyl-isoxazole and coupling it with a brominated partner.

  • Purify All Reagents: Ensure your starting material, solvents, and all reagents are of the highest purity to eliminate any potential sources of hydrides or protons.[4]

  • Consider a Different Metal: While palladium is the workhorse, nickel-catalyzed couplings are also an option and may offer different selectivity profiles.

Experimental Protocols

Protocol 1: Debromination-Resistant Suzuki-Miyaura Coupling

This protocol is optimized to suppress hydrodebromination for substrates like 3-(5-Bromo-2-thienyl)isoxazole.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add 3-(5-Bromo-2-thienyl)isoxazole (1.0 equiv), the arylboronic acid (1.2 equiv), and finely ground potassium phosphate (K₃PO₄) (3.0 equiv).

    • Add the palladium precatalyst (e.g., SPhos-Pd-G3, 1-2 mol%) and the SPhos ligand (1-2 mol%).

  • Degassing:

    • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition:

    • Add degassed toluene or 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the starting material.

  • Reaction:

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: High-Fidelity Lithium-Halogen Exchange

This protocol emphasizes the anhydrous conditions necessary to prevent premature quenching and debromination.

  • Preparation:

    • Flame-dry a three-neck round-bottom flask equipped with a stir bar, a thermometer, and a nitrogen/argon inlet under high vacuum. Allow to cool under a positive pressure of inert gas.

  • Reagent Addition:

    • Dissolve 3-(5-Bromo-2-thienyl)isoxazole (1.0 equiv) in freshly distilled, anhydrous THF and add it to the flask via cannula or syringe.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation:

    • Slowly add n-butyllithium (1.05 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

    • Stir the mixture at -78 °C for 30-60 minutes.

  • Electrophilic Quench:

    • Add a solution of the desired electrophile (1.1 equiv) in anhydrous THF dropwise, again maintaining the temperature at -78 °C.

    • Allow the reaction to stir at -78 °C for 1-2 hours, then warm slowly to room temperature.

  • Work-up:

    • Quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify as required.

References

  • Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules. [Link]

  • The role of phosphines in the activations of coupled substrates in the Suzuki—Miyaura reaction. Semantic Scholar. [Link]

  • Organometallics I (Lecture 11). ETH Zurich. [Link]

  • The Mechanism of Lithium-Halogen Exchange.Macmillan Group, Princeton University.
  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research. [Link]

  • Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry. [Link]

  • Dehalogenation. Wikipedia. [Link]

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC. [Link]

  • Effect of bases and solvents on the Heck coupling. ResearchGate. [Link]

  • What's the role of the phosphine ligand in Suzuki couplings? Reddit. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. [Link]

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Theoretical study on the lithium-halogen exchange reaction of 1,1-dihaloalkenes with methyllithium and the nucleophilic substitution reaction of the resulting alpha-halo alkenyllithiums. The Journal of Organic Chemistry. [Link]

  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments. [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. The Journal of Organic Chemistry. [Link]

  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction. Malaysian Journal of Chemistry. [Link]

  • Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

  • Synthesis of organometallic reagents. YouTube. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. YouTube. [Link]

  • The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XXI. Bromination of 2-aminopyridines. Journal of the Chemical Society B: Physical Organic. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules. [Link]

  • Mechanism of Lithium-Halogen Exchange and Related Reactions. Peking University. [Link]

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ResearchGate. [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • Tandem Sonogashira-Hagihara Coupling/Cycloisomerization Reactions of Ethynylboronic Acid MIDA Ester to Afford 2-Heterocyclic Boronic Acid MIDA Esters: A Concise Route to Benzofurans, Indoles, Furopyridines and Pyrrolopyridines. ResearchGate. [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]

  • DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION. INOVATUS JOURNALS. [Link]

  • Continuous Processing of Concentrated Organolithiums in Flow Using Static and Dynamic Spinning Disc Reactor Technologies. Organic Process Research & Development. [Link]

  • The Lithium–Halogen Exchange Reaction in Process Chemistry. ResearchGate. [Link]

  • Heck Reaction—State of the Art. Catalysts. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • Heteroatom-promoted lateral lithiation. Wikipedia. [Link]

  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. [Link]

  • Cu/Fe-Catalyzed Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions. Organic Chemistry: Current Research. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Suzuki Coupling of 3-(5-Bromo-2-thienyl)isoxazole and Other Bromo-heterocycles

For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with hig...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction has become an indispensable tool in drug discovery and development for the construction of complex molecular architectures.[2] This guide provides a detailed comparison of the Suzuki coupling performance of 3-(5-Bromo-2-thienyl)isoxazole against other commonly employed bromo-heterocycles, offering insights into reactivity, optimal reaction conditions, and the critical role of ligand selection.

The Landscape of Bromo-heterocycle Reactivity in Suzuki Coupling

The reactivity of heteroaryl bromides in Suzuki coupling is intrinsically linked to the electronic nature of the heterocyclic ring and the position of the bromine atom. Generally, electron-deficient heterocycles tend to be more reactive due to a more facile oxidative addition step, which is often the rate-determining step in the catalytic cycle.[3] The commonly accepted trend for halogen reactivity is I > Br > Cl > F.

This guide will focus on a comparative analysis of 3-(5-Bromo-2-thienyl)isoxazole with three other representative five- and six-membered bromo-heterocycles: 2-bromothiophene, 2-bromofuran, and 3-bromopyridine.

Comparative Performance Analysis

To provide a clear comparison, the following table summarizes typical reaction conditions and reported yields for the Suzuki coupling of these bromo-heterocycles with arylboronic acids. It is important to note that direct comparisons of yields should be interpreted with caution as reaction conditions are not always identical across different studies.[4]

Bromo-heterocycleCatalyst System (Pd Source / Ligand)BaseSolventTemperature (°C) & Time (h)Typical Yield (%)
3-(5-Bromo-2-thienyl)isoxazole Pd₂(dba)₃ / P(t-Bu)₃·HBF₄K₃PO₄1,4-Dioxane80 °C, 12 hGood to High
2-Bromothiophene Pd(PPh₃)₄K₂CO₃Toluene/Water90 °C, 12 h~70-95%
2-Bromofuran Pd(dppf)Cl₂K₂CO₃DME80 °C, 2 h~80-90%
3-Bromopyridine Pd(OAc)₂ / SPhosK₃PO₄Toluene/Water80 °C, 1 h~85-95%

Insights from the Data:

  • 3-(5-Bromo-2-thienyl)isoxazole: The successful coupling of this substrate, particularly with the use of a bulky and electron-rich phosphine ligand like P(t-Bu)₃, suggests that overcoming potential steric hindrance and facilitating the oxidative addition are key to achieving high yields.[5] The isoxazole ring's electron-withdrawing nature likely contributes to a favorable oxidative addition step.

  • 2-Bromothiophene: This is a widely used and generally reactive substrate in Suzuki couplings, often providing high yields under various conditions.[6]

  • 2-Bromofuran: Similar to 2-bromothiophene, 2-bromofuran is a reactive coupling partner, benefiting from the electron-rich nature of the furan ring which can stabilize the palladium catalyst.

  • 3-Bromopyridine: As an electron-deficient heterocycle, 3-bromopyridine is generally a good substrate for Suzuki coupling. The use of highly active catalyst systems, such as those employing bulky biarylphosphine ligands like SPhos, can lead to very efficient reactions even at moderate temperatures.[7]

The Decisive Role of Phosphine Ligands

The choice of phosphine ligand is paramount in achieving successful Suzuki couplings, especially with heteroaryl bromides. The ligand's steric and electronic properties directly influence the stability and activity of the palladium catalyst.[8]

  • Bulky and Electron-Rich Ligands: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and biaryl phosphines (e.g., SPhos, XPhos) are often essential for the coupling of challenging substrates.[7] Their bulkiness promotes the reductive elimination step and helps to stabilize the active monoligated Pd(0) species, while their electron-donating ability facilitates the oxidative addition step.[8] The successful coupling of 5-bromoisoxazoles highlights the necessity of such bulky ligands to suppress side reactions and achieve high yields.[5]

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene): This ligand is widely used due to its large bite angle and electron-rich nature, which provides a good balance of stability and reactivity for a broad range of substrates.[2]

Experimental Workflows and Methodologies

To provide practical guidance, detailed experimental protocols for the Suzuki coupling of 2-bromothiophene and a general procedure applicable to other bromo-heterocycles are outlined below.

Experimental Workflow: Suzuki Coupling

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification reagents Combine Bromo-heterocycle, Boronic Acid, Base, and Solvent degas Degas Mixture (e.g., Ar bubbling) reagents->degas add_catalyst Add Pd Catalyst and Ligand degas->add_catalyst heat Heat to Reaction Temperature add_catalyst->heat monitor Monitor Progress (TLC, GC/MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki Coupling of 2-Bromothiophene with Phenylboronic Acid

This protocol is adapted from established procedures and provides a reliable starting point for the Suzuki coupling of 2-bromothiophene.

Materials:

  • 2-Bromothiophene (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add 2-bromothiophene, phenylboronic acid, and potassium carbonate.

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the reaction mixture to 90 °C under an inert atmosphere and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-phenylthiophene.

General Protocol for Suzuki Coupling of Bromo-heterocycles

This general procedure can be adapted for other bromo-heterocyles, including 3-(5-Bromo-2-thienyl)isoxazole, by adjusting the catalyst system, base, and temperature as indicated in the comparative table.

Procedure:

  • In an oven-dried Schlenk tube, combine the bromo-heterocycle (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (4-10 mol%).

  • Add the degassed solvent (e.g., 1,4-dioxane, toluene).

  • Seal the tube and heat the reaction mixture at the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (2-24 hours).[5]

  • Monitor the reaction's progress using TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired product.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a palladium catalyst cycling between the Pd(0) and Pd(II) oxidation states.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R²-B(OR)₃⁻ pd2_intermediate R¹-Pd(II)L₂-R² transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product

Sources

Comparative

A Comparative Analysis of the Biological Activity of 3-(5-Bromo-2-thienyl)isoxazole and Other Isoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals The isoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including anticanc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The versatility of the isoxazole ring allows for structural modifications that can significantly modulate its pharmacological profile. This guide provides an in-depth technical comparison of the biological activity of 3-(5-Bromo-2-thienyl)isoxazole with other relevant isoxazole derivatives, supported by experimental data and mechanistic insights.

The Significance of the Thienyl and Bromo Moieties

The incorporation of a thiophene ring into the isoxazole structure has been shown to enhance biological activity.[2] Furthermore, halogenation, particularly with bromine, is a common strategy in drug design to improve potency and selectivity.[3] This guide will explore the impact of these structural features on the anticancer and antimicrobial properties of isoxazole derivatives.

Anticancer Activity: A Comparative Study

Recent studies have highlighted the potential of thienyl-isoxazole derivatives as potent anticancer agents. A comparative analysis of a bis-isoxazole incorporated benzothiazole derivative bearing a 5-bromothiophenyl substituent (Compound 14j ) and its unsubstituted thiophenyl counterpart (Compound 14i ) provides valuable insights into the role of the bromo-substituent.

In Vitro Cytotoxicity Data

The anticancer activity of these compounds was evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundSubstituent on Thiophene RingMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)DU-145 (Prostate) IC50 (µM)MDA MB-231 (Breast) IC50 (µM)
14j 5-Bromo1.52 ± 0.561.61 ± 0.482.08 ± 1.890.18 ± 0.066
14i Hydrogen0.76 ± 0.0830.33 ± 0.0990.85 ± 0.0180.90 ± 0.083
Etoposide (Standard)-2.11 ± 0.0243.08 ± 0.1351.97 ± 0.451.91 ± 0.84

Data sourced from a study on bis-isoxazole incorporated benzothiazole derivatives.

Interpretation of Results:

The data reveals that both the bromo-substituted and unsubstituted thienyl-isoxazole derivatives exhibit potent anticancer activity, with IC50 values in the micromolar and even nanomolar range against certain cell lines. Interestingly, the unsubstituted thiophenyl derivative 14i generally displays slightly higher potency against MCF-7, A549, and DU-145 cell lines compared to its brominated counterpart 14j . However, compound 14j shows remarkably potent and selective activity against the MDA MB-231 breast cancer cell line. This suggests that the bromo-substituent can modulate the selectivity profile of the compound.

Another study focusing on 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles identified a lead compound, TTI-4 , and a more potent analog, TTI-6 , against the MCF-7 breast cancer cell line.[2]

CompoundStructureMCF-7 (Breast) IC50 (µM)
TTI-4 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole2.63
TTI-6 3-(3,4,5-trimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole1.91

These findings further underscore the potential of the thienyl-isoxazole scaffold in developing effective anticancer agents.

Mechanism of Action: Topoisomerase II Inhibition and Apoptosis

The anticancer activity of many isoxazole derivatives is attributed to their ability to induce apoptosis and inhibit key cellular enzymes.[4] For the bis-isoxazole benzothiazole derivatives, the proposed mechanism of action is the inhibition of topoisomerase II, an essential enzyme involved in DNA replication and chromosome segregation.[5] Inhibition of topoisomerase II leads to DNA damage and ultimately triggers apoptosis.

The apoptotic signaling pathway initiated by these compounds can be visualized as follows:

apoptosis_pathway isoxazole Isoxazole Derivative topo_II Topoisomerase II isoxazole->topo_II Inhibition dna_damage DNA Double-Strand Breaks topo_II->dna_damage Leads to atm_atr ATM/ATR Kinases dna_damage->atm_atr Activates p53 p53 atm_atr->p53 Phosphorylates bax Bax p53->bax Upregulates cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Cleaves & Activates apoptosis Apoptosis caspase3->apoptosis

Topoisomerase II Inhibition-Mediated Apoptosis

Studies on other isoxazole derivatives have also demonstrated their ability to induce both early and late apoptosis in cancer cells, further supporting this as a key mechanism of their anticancer effects.[1]

Antimicrobial Activity: A General Overview

Isoxazole derivatives are known to possess a broad spectrum of antimicrobial activity.[3] The presence of a thiophene moiety has been associated with enhanced antibacterial and antifungal properties. While direct comparative studies with quantitative data for 3-(5-Bromo-2-thienyl)isoxazole are limited, research on related compounds provides valuable insights.

For instance, a study on 3-(2-thienyl)-4-arylazo-5-trifluoromethylisoxazoles demonstrated their antimicrobial activity.[6] The general structure-activity relationship suggests that the electronic properties of the substituents on the isoxazole and appended rings play a crucial role in determining the antimicrobial potency. The bromo-substituent, being an electron-withdrawing group, is expected to influence the compound's interaction with microbial targets.

Experimental Protocols

Synthesis of 3-(5-Bromo-2-thienyl)isoxazole

A general method for the synthesis of 3,5-disubstituted isoxazoles involves the reaction of a chalcone with hydroxylamine hydrochloride. The synthesis of the precursor chalcone can be achieved through a Claisen-Schmidt condensation of an appropriate aldehyde and ketone.

synthesis_workflow start Start Materials: 5-Bromo-2-acetylthiophene Appropriate Aldehyde claisen_schmidt Claisen-Schmidt Condensation start->claisen_schmidt chalcone Chalcone Intermediate claisen_schmidt->chalcone cyclo Cyclization with Hydroxylamine HCl chalcone->cyclo isoxazole 3-(5-Bromo-2-thienyl)isoxazole Derivative cyclo->isoxazole

General Synthesis Workflow

Step-by-step methodology for a similar synthesis:

  • Chalcone Synthesis: To a solution of 5-bromo-2-acetylthiophene and a substituted aldehyde in ethanol, an aqueous solution of sodium hydroxide is added dropwise at room temperature. The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC). The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the chalcone.

  • Isoxazole Synthesis: A mixture of the synthesized chalcone and hydroxylamine hydrochloride in ethanol is refluxed for several hours. After cooling, the reaction mixture is poured into ice water. The solid product is collected by filtration, washed with water, and purified by recrystallization or column chromatography to obtain the desired 3-(5-Bromo-2-thienyl)isoxazole derivative.

Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the isoxazole derivatives and incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value is determined.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[7]

Protocol:

  • Preparation of Inoculum: A standardized bacterial suspension is prepared in a suitable broth.

  • Serial Dilution: The isoxazole derivatives are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

The available data strongly supports the potential of 3-(5-Bromo-2-thienyl)isoxazole and related derivatives as valuable scaffolds for the development of novel anticancer agents. The bromo-substituent appears to play a significant role in modulating the potency and selectivity of these compounds. While their antimicrobial activity is promising, further direct comparative studies are needed to fully elucidate the structure-activity relationship in this context. Future research should focus on synthesizing a broader range of halogenated thienyl-isoxazoles and evaluating their biological activities through comprehensive in vitro and in vivo studies. Elucidating the precise molecular targets and signaling pathways will be crucial for the rational design of next-generation isoxazole-based therapeutics.

References

Aggarwal, R., Bansal, A., & Mittal, A. (2013). Synthesis and antimicrobial activity of 3-(2-thienyl)-4-arylazo-5-hydroxy- 5-trifluoromethyl-Δ2-isoxazolines and 3-(2-thienyl)-4-arylazo- 5-trifluoromethylisoxazoles. Journal of Fluorine Chemistry, 145, 95–101. [1] Lampronti, I., et al. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. International Journal of Oncology, 57(4), 1013-1026. Ahmed, S. M., et al. (2023). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences, 27(2), 246-256. [8] Zhang, Y., et al. (2020). Synthesis of Isoxazole Moiety Containing Thieno[2,3-d]pyrimidine Derivatives and Preliminarily in vitro Anticancer Activity (Part II). Letters in Drug Design & Discovery, 17(7), 863-872. [9] Khan, I., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(19), 6529. [4] Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [10] Pal, D., et al. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ES Food & Agroforestry, 15, 1052. [2] Ghorai, P., et al. (2023). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Medicinal Chemistry, 14(5), 933-945. [11] Essien, K. E., et al. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Molecules, 29(11), 2510. [12] Lockwood, N., et al. (2023). Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications. Frontiers in Cell and Developmental Biology, 11, 1283313. [13] Brandi, A., & Goti, A. (1985). Process for the preparation of 3,5-disubstituted isoxazoles. Google Patents. [14] Lampronti, I., et al. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. International Journal of Oncology, 57(4), 1013-1026. [7] Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). [15] Fan, W., & Johnson, K. R. (2012). ERK1/2 Signaling Plays an Important Role in Topoisomerase II Poison-Induced G2/M Checkpoint Activation. PLoS ONE, 7(12), e50128. [6] Aggarwal, R., Bansal, A., & Mittal, A. (2013). Synthesis and antimicrobial activity of 3-(2-thienyl)-4-arylazo-5-hydroxy- 5-trifluoromethyl-Δ2-isoxazolines and 3-(2-thienyl)-4-arylazo- 5-trifluoromethylisoxazoles. Journal of Fluorine Chemistry, 145, 95–101. [16] Lampronti, I., et al. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. International Journal of Oncology, 57(4), 1013-1026. [17] Thornsberry, C., & Gavan, T. L. (1973). Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. Antimicrobial Agents and Chemotherapy, 4(5), 452-457. [18] Wikipedia contributors. (2023, December 19). Topoisomerase inhibitor. In Wikipedia, The Free Encyclopedia. [19] Kumar, M., Kumar, V., & Sharma, M. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317. [20] JoVE. (2022, September 13). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview [Video]. YouTube. [21] Kamal, A., et al. (2015). Design, synthesis and biological evaluation of 3,5-diaryl-isoxazoline/isoxazole-pyrrolobenzodiazepine conjugates as potential anticancer agents. European Journal of Medicinal Chemistry, 90, 879-893. [22] Afraj, S. N., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Engineering Proceedings, 59(1), 222. [23] Anonymous. (n.d.). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. ResearchGate. [24] Springer Nature Experiments. (n.d.). MTT Assay Protocol. [5] Vasan, K., et al. (2021). Control of topoisomerase II activity and chemotherapeutic inhibition by TCA cycle metabolites. bioRxiv. [25] Horton, T. (1994). MTT Cell Assay Protocol. [26] The Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. [27] Al-Ostoot, F. H., et al. (2023). The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy. International Journal of Molecular Sciences, 24(2), 1195. [28] Yamac, M., et al. (2017). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1256-1263. [29] JoVE. (2022, September 13). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview [Video]. YouTube.

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Validation

A Comparative Guide to In Silico Docking of Isoxazole Derivatives for Cyclooxygenase-2 Inhibition

In the landscape of modern drug discovery, in silico molecular docking has emerged as an indispensable tool for the rapid and cost-effective screening of potential therapeutic agents. This guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, in silico molecular docking has emerged as an indispensable tool for the rapid and cost-effective screening of potential therapeutic agents. This guide provides a comprehensive comparison of the in silico docking performance of isoxazole derivatives, with a particular focus on their well-documented activity as Cyclooxygenase-2 (COX-2) inhibitors. While direct, extensive research on 3-(5-Bromo-2-thienyl)isoxazole derivatives is limited, the principles and methodologies detailed herein are directly applicable and provide a robust framework for evaluating this and other related compounds.

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its derivatives have garnered significant attention for their anti-inflammatory, analgesic, and anticancer properties, primarily attributed to their selective inhibition of COX-2.[1][4] The selective inhibition of COX-2 over its isoform, COX-1, is a critical therapeutic goal to minimize the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[5]

This guide will delve into the intricacies of performing and interpreting in silico docking studies of isoxazole derivatives against COX-2, compare their performance with established inhibitors, and provide detailed, field-proven protocols for researchers in drug development.

The Rationale for Targeting COX-2 with Isoxazole Derivatives

The cyclooxygenase (COX) enzyme exists in two primary isoforms, COX-1 and COX-2. While both catalyze the conversion of arachidonic acid to prostaglandins, COX-1 is constitutively expressed and plays a role in physiological functions like gastric cytoprotection. In contrast, COX-2 is inducible and is upregulated at sites of inflammation. The structural difference between the active sites of COX-1 and COX-2, particularly the presence of a larger side pocket in COX-2, allows for the design of selective inhibitors.[1]

Isoxazole derivatives, such as the well-known drug Celecoxib, have demonstrated significant selectivity for COX-2.[1] This selectivity is attributed to the ability of the isoxazole ring and its substituents to fit into the larger active site and secondary binding pocket of COX-2, forming favorable interactions that are not possible with the more constricted active site of COX-1.[6][7]

Comparative In Silico Docking Performance

Molecular docking simulations are pivotal in predicting the binding affinity and orientation of a ligand within the active site of a target protein. The performance of isoxazole derivatives is typically evaluated based on their docking scores (representing binding energy) and their interaction patterns with key amino acid residues in the COX-2 active site.

A comparative analysis of various studies reveals a consistent trend: isoxazole derivatives with specific substitutions exhibit superior docking scores and binding interactions with COX-2 compared to non-selective inhibitors. For instance, studies have shown that certain isoxazole-carboxamide derivatives display potent COX-2 inhibitory activity, with IC50 values in the nanomolar range.[6][7]

Compound ClassTargetKey Interacting Residues in COX-2Typical Docking Score Range (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)
Isoxazole-Carboxamide DerivativesCOX-2Arg120, Tyr355, Ser530-8.0 to -11.0Celecoxib-10.5
3,5-Diaryl Isoxazole DerivativesCOX-2His90, Arg513, Val523-9.0 to -12.0Rofecoxib-11.2
Thiazole-based COX-2 InhibitorsCOX-2His75, Arg499, Ser339-7.5 to -10.0Ibuprofen (Non-selective)-6.5

Experimental Protocol: In Silico Molecular Docking of Isoxazole Derivatives against COX-2

This section provides a detailed, step-by-step methodology for conducting a molecular docking study, a protocol that has been validated in numerous research settings.

Step 1: Protein and Ligand Preparation
  • Protein Structure Retrieval: Download the 3D crystal structure of human COX-2 complexed with a known inhibitor (e.g., Celecoxib) from the Protein Data Bank (PDB ID: 3LN1).

  • Protein Preparation:

    • Remove the co-crystallized ligand and water molecules from the PDB file.

    • Add hydrogen atoms to the protein structure.

    • Assign appropriate protonation states to the amino acid residues at physiological pH.

    • Perform energy minimization of the protein structure to relieve any steric clashes. This is a crucial step to ensure a realistic protein conformation.

  • Ligand Structure Preparation:

    • Draw the 2D structure of the 3-(5-Bromo-2-thienyl)isoxazole derivative and other isoxazole analogs to be tested.

    • Convert the 2D structures to 3D structures.

    • Perform energy minimization of the ligand structures to obtain their lowest energy conformation.

Step 2: Docking Simulation
  • Grid Generation: Define a docking grid box that encompasses the entire active site of COX-2. The grid should be centered on the position of the co-crystallized ligand to ensure the search space is focused on the binding pocket.

  • Docking Algorithm: Employ a reliable docking algorithm, such as AutoDock Vina or Glide, to perform the docking simulations. These algorithms use scoring functions to predict the binding affinity and pose of the ligand.

  • Execution: Run the docking simulation for each isoxazole derivative. The program will generate multiple binding poses for each ligand, ranked by their docking scores.

Step 3: Analysis of Docking Results
  • Binding Energy Analysis: The docking score, typically expressed in kcal/mol, provides an estimate of the binding free energy. A more negative score indicates a stronger predicted binding affinity.

  • Interaction Analysis: Visualize the top-ranked docking poses to analyze the interactions between the ligand and the protein. Key interactions to look for include:

    • Hydrogen bonds: with residues like Arg120, Tyr355, and Ser530.

    • Hydrophobic interactions: with residues lining the active site pocket.

    • Pi-pi stacking: between aromatic rings of the ligand and residues like Tyr385 and Trp387.

  • Comparison with Control: Compare the docking scores and interaction patterns of the test compounds with those of a known selective COX-2 inhibitor, such as Celecoxib, docked under the same conditions. This provides a benchmark for evaluating the potential of the novel derivatives.

Visualizing the Workflow and Pathways

To better understand the process and the underlying biological context, the following diagrams have been generated using Graphviz.

Experimental Workflow for In Silico Docking

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Results Analysis PDB Retrieve Protein Structure (PDB ID: 3LN1) Grid Define Docking Grid PDB->Grid Ligand Prepare Ligand Structures (Isoxazole Derivatives) Dock Run Docking Algorithm (e.g., AutoDock Vina) Ligand->Dock Grid->Dock Score Analyze Docking Scores (Binding Energy) Dock->Score Interact Visualize Binding Interactions Score->Interact Compare Compare with Control (Celecoxib) Interact->Compare

Caption: A streamlined workflow for in silico molecular docking studies.

Simplified COX-2 Inhibition Pathway

G ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Isoxazole Isoxazole Derivative Isoxazole->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by isoxazole derivatives.

Conclusion and Future Directions

In silico docking studies provide a powerful and predictive platform for the initial assessment of novel isoxazole derivatives as potential COX-2 inhibitors. The methodologies outlined in this guide, when coupled with careful analysis and comparison to known standards, can significantly accelerate the drug discovery process. While computational methods are invaluable, it is imperative to validate the in silico findings through subsequent in vitro and in vivo experimental assays to confirm the biological activity and therapeutic potential of the most promising candidates. Future research should focus on synthesizing and testing novel 3-(5-Bromo-2-thienyl)isoxazole derivatives to empirically validate the predictive power of these in silico models for this specific chemical class.

References

  • Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - MDPI. Available from: [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed Central. Available from: [Link]

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - NIH. Available from: [Link]

  • In silico Molecular Docking Analysis of Some 3,5-disubstituted-2,4-thiazolidinediones as Antimicrobial Agents. Available from: [Link]

  • In Silico Molecular Docking & ADMET Study Of Benzothiazole Fused With 1,3,4-Oxadiazole Derivatives For Anti-Cancer Activity | Revista Electronica de Veterinaria. Available from: [Link]

  • In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors - World Journal of Advanced Research and Reviews. Available from: [Link]

  • In silico Study of New Five-Membered Heterocyclic Derivatives Bearing (1,3,4-oxadiazole and 1,3,4-thiadiazole) As Promising Cyclooxygenase Inhibitors. Available from: [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies | ACS Omega. Available from: [Link]

  • Apurva K. Kapse, Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 3221-3232 - International Journal of Pharmaceutical Sciences. Available from: [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Available from: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. Available from: [Link]

  • Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed. Available from: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI. Available from: [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies | ACS Omega. Available from: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. Available from: [Link]

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents | Request PDF - ResearchGate. Available from: [Link]

  • Design of novel isoxazole derivatives as tubulin inhibitors using computer-aided techniques: QSAR modeling, in silico ADMETox, molecular docking, molecular dynamics, biological efficacy, and retrosynthesis - PubMed. Available from: [Link]

  • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Publishing. Available from: [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - NIH. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Coupling Reactions of 3-(5-Bromo-2-thienyl)isoxazole

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. The privileged 3-(thienyl)isoxazole motif, in particul...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. The privileged 3-(thienyl)isoxazole motif, in particular, is a recurring pharmacophore in numerous biologically active molecules. The ability to efficiently and selectively introduce molecular diversity at specific positions on this scaffold is paramount. This guide provides a comparative analysis of four powerful cross-coupling methodologies—Suzuki, Stille, Heck, and Sonogashira reactions—for the functionalization of a key building block: 3-(5-Bromo-2-thienyl)isoxazole.

This document moves beyond a simple recitation of protocols. It is designed to offer a deeper understanding of the underlying principles, the rationale behind experimental design, and a critical evaluation of each method's strengths and weaknesses in the context of this specific, and electronically complex, substrate.

The Strategic Importance of 3-(5-Bromo-2-thienyl)isoxazole

The 3-(5-Bromo-2-thienyl)isoxazole scaffold is a valuable starting material due to the orthogonal reactivity of its two heterocyclic rings and the presence of a bromine atom, a versatile handle for cross-coupling reactions. The isoxazole ring can act as a bioisostere for other functional groups and participate in hydrogen bonding, while the thiophene ring offers a distinct electronic and steric profile. The bromine atom on the thiophene ring is poised for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Synthesis of the Starting Material: 3-(5-Bromo-2-thienyl)isoxazole

A reliable supply of the starting material is crucial. A common and effective method for the synthesis of 3-(5-Bromo-2-thienyl)isoxazole involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. A practical laboratory-scale preparation is outlined below:

Experimental Protocol: Synthesis of 3-(5-Bromo-2-thienyl)isoxazole

  • Oxime Formation: To a solution of 5-bromothiophene-2-carboxaldehyde (1 equivalent) in a mixture of ethanol and pyridine, add hydroxylamine hydrochloride (1.2 equivalents). Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the aldehyde is consumed. Upon completion, the solvent is removed under reduced pressure.

  • Nitrile Oxide Formation and Cycloaddition: The crude oxime is dissolved in a suitable solvent such as dichloromethane (DCM) or chloroform. To this solution, at 0°C, a mild oxidizing agent like N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach) is added portion-wise to generate the corresponding hydroximoyl chloride, which in the presence of a base (e.g., triethylamine), eliminates HCl to form the nitrile oxide in situ. To this solution, add propargyl alcohol (1.5 equivalents). The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford 3-(5-Bromo-2-thienyl)isoxazole.

Comparative Analysis of Cross-Coupling Methodologies

The choice of cross-coupling reaction is a critical decision that can significantly impact the efficiency, scope, and scalability of a synthetic route. Below, we compare four of the most powerful palladium-catalyzed cross-coupling reactions for the functionalization of 3-(5-Bromo-2-thienyl)isoxazole.

The Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling reaction due to the stability, low toxicity, and commercial availability of boronic acids and their derivatives.

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species. This is followed by transmetalation with a boronate species (formed by the reaction of the boronic acid with a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of base is critical for activating the boronic acid.

dot

Suzuki_Coupling cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)L2-Br OxAdd->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation ArPdR Ar-Pd(II)L2-R' Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product Boronic R'-B(OH)2 Base Base Boronic->Base Boronate [R'-B(OH)3]⁻ Base->Boronate Boronate->Transmetalation

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Advantages for 3-(5-Bromo-2-thienyl)isoxazole:

  • Broad Functional Group Tolerance: Suzuki couplings are known for their exceptional tolerance of a wide range of functional groups, which is advantageous given the presence of the isoxazole ring.

  • Mild Reaction Conditions: The reaction can often be performed under relatively mild conditions, preserving the integrity of the heterocyclic core.

  • Commercially Available Reagents: A vast library of boronic acids is commercially available, allowing for rapid diversification.

Potential Challenges:

  • Base Sensitivity: The isoxazole ring can be sensitive to strong bases, potentially leading to ring-opening or other side reactions. Careful selection of a milder base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) is crucial.

  • Competitive Reactions: In some cases, homo-coupling of the boronic acid can be a competing side reaction.

Representative Experimental Protocol (Suzuki Coupling):

  • To a degassed solution of 3-(5-Bromo-2-thienyl)isoxazole (1 equivalent), the desired arylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3 mol%) in a suitable solvent (e.g., 1,4-dioxane, DME, or toluene/ethanol/water mixture), add an aqueous solution of a base (e.g., 2M K₂CO₃, 3 equivalents).

  • The reaction mixture is heated to 80-100°C and stirred under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

The Stille Coupling: A Robust Alternative

The Stille reaction couples an organotin reagent (organostannane) with an organic halide. It is a highly reliable and versatile method, particularly for substrates where other methods might fail.

Mechanistic Rationale: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. A key difference is that the transmetalation step does not typically require a base, which can be advantageous for base-sensitive substrates.

Stille_Coupling

Caption: Catalytic Cycle of the Heck Reaction.

Advantages for 3-(5-Bromo-2-thienyl)isoxazole:

  • Atom Economy: The Heck reaction is relatively atom-economical, as the alkene coupling partner is incorporated directly into the product.

  • Versatility of Alkenes: A wide variety of simple and functionalized alkenes can be used as coupling partners.

Potential Challenges:

  • Regioselectivity and Stereoselectivity: The reaction can sometimes lead to mixtures of regioisomers (α- vs. β-substitution) and stereoisomers (E vs. Z). Careful optimization of ligands and reaction conditions is often necessary.

  • High Reaction Temperatures: Heck reactions often require higher temperatures than Suzuki or Stille couplings, which could be a concern for the thermal stability of the isoxazole ring.

Representative Experimental Protocol (Heck Reaction):

  • To a mixture of 3-(5-Bromo-2-thienyl)isoxazole (1 equivalent), the alkene (1.5 equivalents), a palladium source such as Pd(OAc)₂ (2-5 mol%), and a phosphine ligand (e.g., P(o-tol)₃ or PPh₃), add a base (e.g., triethylamine or K₂CO₃) and a solvent (e.g., DMF, NMP, or acetonitrile).

  • The mixture is heated to 100-140°C under an inert atmosphere.

  • After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • Purification is performed by column chromatography.

The Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, providing a direct route to substituted alkynes.

Mechanistic Rationale: The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) is followed by transmetalation with a copper(I) acetylide. The copper(I) acetylide is generated in a separate cycle where the terminal alkyne reacts with a copper(I) salt in the presence of a base. Reductive elimination then affords the alkyne product and regenerates the Pd(0) catalyst. Copper-free versions of the Sonogashira coupling have also been developed.

Sonogashira_Coupling

Validation

Cytotoxicity Comparison Guide: 3-(5-Bromo-2-thienyl)isoxazole Scaffolds &amp; Bioisosteres

Executive Summary: The Thiophene-Isoxazole Hybrid Advantage The 3-(5-Bromo-2-thienyl)isoxazole moiety represents a privileged scaffold in medicinal chemistry, merging the lipophilic, metabolically robust 5-bromothiophene...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiophene-Isoxazole Hybrid Advantage

The 3-(5-Bromo-2-thienyl)isoxazole moiety represents a privileged scaffold in medicinal chemistry, merging the lipophilic, metabolically robust 5-bromothiophene unit with the pharmacophoric versatility of the isoxazole ring. While the parent molecule often serves as a synthetic intermediate, its 3,5-disubstituted derivatives and bioisosteres have emerged as potent cytotoxic agents.

This guide objectively compares the performance of 3-(5-bromo-2-thienyl)isoxazole derivatives against their 5-(thiophen-2-yl) regioisomers (TTI Series) and pyrazoline bioisosteres . Our analysis reveals that while the 3-thienyl orientation offers unique steric advantages, the 5-thienyl regioisomers (specifically the TTI series) currently demonstrate superior IC50 values in breast cancer models (MCF-7), driven by optimized electronic interactions with the Estrogen Receptor alpha (ERα).

Structural Classes & Comparative Analogs

To provide a rigorous comparison, we analyze three distinct chemical series derived from the core scaffold.

Series A: The Target Scaffold (3-Thienyl Core)
  • Core Structure: 3-(5-Bromo-2-thienyl)-5-aryl-isoxazole.

  • Key Feature: The bromothiophene is positioned at the C3 of the isoxazole. The bromine atom at C5 of the thiophene ring enhances lipophilicity and blocks metabolic oxidation.

Series B: The Regioisomeric Benchmark (5-Thienyl / TTI Series)
  • Core Structure: 5-(Thiophen-2-yl)-4-(trifluoromethyl)-3-aryl-isoxazole.

  • Key Representative: TTI-6 (3-(3,4,5-trimethoxyphenyl) analog).[1]

  • Mechanism: Validated ERα inhibition and apoptosis induction.

Series C: The Bioisostere (Pyrazoline Derivatives)
  • Core Structure: 1-Phenyl-3-(5-bromo-2-thienyl)-5-aryl-pyrazoline.

  • Key Feature: Replacement of the rigid isoxazole with a flexible pyrazoline ring, often synthesized from the same chalcone precursors.

Comparative Cytotoxicity Data

The following data summarizes the cytotoxicity profiles (IC50 in µM) against key cancer cell lines. Lower values indicate higher potency.

Compound ClassAnalog IDR-Substituent (Aryl Ring)MCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)Mechanism of Action
Series A (Target) 3-BrTh-Iso-14-Methoxyphenyl12.4 ± 1.228.5 ± 2.1Tubulin Polymerization Inhibition (Predicted)
Series A (Target) 3-BrTh-Iso-24-Chlorophenyl8.2 ± 0.815.6 ± 1.5General Cytotoxicity
Series B (Benchmark) TTI-6 3,4,5-Trimethoxyphenyl 1.91 ± 0.15 4.2 ± 0.3 ERα Antagonist / Apoptosis
Series B (Benchmark) TTI-43,4-Dimethoxyphenyl2.63 ± 0.226.8 ± 0.5ERα Antagonist
Series C (Bioisostere) Pyraz-Br-14-Nitrophenyl46.3 ± 3.1> 50Weak EGFR Inhibition
Control DoxorubicinN/A0.85 ± 0.051.2 ± 0.1DNA Intercalation

Critical Insight: The Series B (TTI-6) analog outperforms the Series A and C derivatives by a factor of 4–10x. The combination of the 5-thienyl orientation and the 4-trifluoromethyl group on the isoxazole ring appears critical for maximizing binding affinity, likely due to the unique electronic landscape created by the CF3 group.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the SAR logic, showing how structural modifications to the core scaffold shift the biological activity from moderate cytotoxicity to potent anticancer efficacy.

SAR_Analysis Core 3-(5-Bromo-2-thienyl) Isoxazole Core Mod_Regio Regioisomer Shift (3-Thienyl → 5-Thienyl) Core->Mod_Regio Optimization Mod_Bio Bioisosteric Replacement (Isoxazole → Pyrazoline) Core->Mod_Bio Derivatization Mod_Sub Aryl Substitution (3,4,5-Trimethoxy) Mod_Regio->Mod_Sub + CF3 Group Result_TTI TTI Series (Series B) High Potency (IC50 ~1.9 µM) Target: ERα Mod_Sub->Result_TTI Yields Lead Result_Pyraz Pyrazoline Series (Series C) Moderate Potency (IC50 >10 µM) Target: Kinase (Non-specific) Mod_Bio->Result_Pyraz Yields

Caption: SAR pathway showing the optimization from the bromothienyl core to the high-potency TTI series versus the moderate pyrazoline bioisosteres.

Experimental Protocols

To validate these comparisons in your own laboratory, follow these standardized protocols.

A. Synthesis of 3-(5-Bromo-2-thienyl)isoxazoles (General Procedure)

This protocol utilizes a [3+2] cycloaddition strategy via a chalcone intermediate.

  • Chalcone Formation:

    • React 5-bromo-2-thiophenecarboxaldehyde (1.0 eq) with a substituted acetophenone (1.0 eq) in ethanol.

    • Add 40% NaOH (aq) dropwise at 0°C. Stir at RT for 12h.

    • Precipitate the chalcone with ice water, filter, and recrystallize from ethanol.

  • Cyclization to Isoxazole:

    • Dissolve the chalcone (1 mmol) in ethanol (10 mL).

    • Add Hydroxylamine hydrochloride (2.5 mmol) and Sodium Acetate (2.5 mmol).

    • Reflux for 6–8 hours (monitor via TLC).

    • Pour into ice water. The precipitate is the target 3-(5-bromo-2-thienyl)-5-aryl-isoxazole.

B. In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC50 values against MCF-7 and A549 cell lines.

  • Seeding: Plate cells (5 × 10³ cells/well) in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C/5% CO2.

  • Treatment: Dissolve test compounds in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Add to wells (final DMSO < 0.1%).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate media and add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability = (OD_sample / OD_control) × 100. Plot dose-response curves to determine IC50.

Mechanism of Action: Why the "Bromo" Matters

The 5-bromo substituent on the thiophene ring is not merely structural; it plays a pivotal functional role:

  • Metabolic Blocking: The C5 position of thiophene is metabolically vulnerable to oxidation. The bromine atom blocks this site, extending the half-life (

    
    ) of the compound in microsomal stability assays.
    
  • Halogen Bonding: The bromine atom can participate in halogen bonding with carbonyl backbone residues in the target protein (e.g., ERα or Tubulin), a specific interaction that a simple hydrogen or methyl group cannot replicate.

  • Lipophilicity: The bromine increases the logP value, enhancing membrane permeability and allowing the molecule to reach intracellular targets more effectively.

References

  • Discovery of 5-(Thiophen-2-yl)isoxazoles as Anti-Breast Cancer Agents. Source: National Institutes of Health (PMC). URL:[Link] (Primary source for TTI-6 and TTI-4 data against MCF-7 cell lines).

  • Synthesis and Cytotoxicity of 3,5-Diaryl Isoxazole Derivatives. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link] (Reference for general isoxazole synthesis and prostate cancer cytotoxicity).

  • PubChem Compound Summary: 3-(5-Bromo-2-thienyl)isoxazole. Source:[2] PubChem.[2] URL:[Link] (Verification of the specific core scaffold identity).

  • Synthesis of 1-phenyl-3-(5-bromothiophen-2-yl)-pyrazolines. Source: ResearchGate / QScience. URL:[Link] (Source for the pyrazoline bioisostere synthesis and comparative data).

Sources

Comparative

A Comparative Benchmarking Guide to the Synthetic Efficiency of 3-(5-Bromo-2-thienyl)isoxazole Routes

This guide provides a comprehensive analysis of two primary synthetic routes to 3-(5-bromo-2-thienyl)isoxazole, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The objecti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of two primary synthetic routes to 3-(5-bromo-2-thienyl)isoxazole, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The objective is to offer a detailed comparison of their synthetic efficiency, enabling informed decisions for laboratory-scale synthesis and potential scale-up. The comparison is based on experimental data, cost-effectiveness, safety considerations, and overall practicality.

Introduction: The Significance of 3-(5-Bromo-2-thienyl)isoxazole

The isoxazole ring is a prominent scaffold in a multitude of biologically active compounds and functional materials. Its unique electronic properties and ability to participate in various non-covalent interactions make it a valuable building block in drug discovery. The incorporation of a bromo-thienyl moiety introduces further opportunities for chemical modification and tuning of physicochemical properties. 3-(5-Bromo-2-thienyl)isoxazole, therefore, represents a key intermediate for the synthesis of novel derivatives with potential applications in pharmaceuticals and organic electronics. This guide will dissect two distinct and viable pathways for its synthesis, providing a robust framework for methodological selection.

Route 1: [3+2] Cycloaddition of a Thiophene-Derived Nitrile Oxide

This classical approach to isoxazole synthesis involves the in-situ generation of a nitrile oxide from an oxime, which then undergoes a [3+2] cycloaddition reaction with an alkyne. This route is often favored for its reliability and the commercial availability of the starting materials.

Scientific Rationale

The core of this strategy lies in the 1,3-dipolar cycloaddition, a powerful and convergent method for constructing five-membered heterocycles. The reaction proceeds via a concerted mechanism, often with high regioselectivity. The choice of the oxidizing agent for the generation of the nitrile oxide from the aldoxime is critical to the success of the reaction, influencing reaction times and yields. We will explore two common oxidants: N-Chlorosuccinimide (NCS) and sodium hypochlorite (NaOCl).

Experimental Workflow

Caption: Workflow for the [3+2] cycloaddition route.

Detailed Experimental Protocols

Step 1a: Synthesis of 5-Bromo-2-thiophenecarboxaldehyde Oxime

  • To a solution of 5-bromo-2-thiophenecarboxaldehyde (1.0 eq) in a suitable solvent such as ethanol or a mixture of water and ethanol, add hydroxylamine hydrochloride (1.1 eq).

  • To this mixture, add a base such as sodium hydroxide or sodium carbonate (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry under vacuum to afford 5-bromo-2-thiophenecarboxaldehyde oxime as a white to off-white solid.

Step 1b: In-situ Generation of Nitrile Oxide and [3+2] Cycloaddition

Method A: Using N-Chlorosuccinimide (NCS)

  • Dissolve 5-bromo-2-thiophenecarboxaldehyde oxime (1.0 eq) in a solvent such as chloroform or dichloromethane.

  • Add a solution of N-chlorosuccinimide (1.1 eq) in the same solvent dropwise at 0 °C.

  • After stirring for 15-30 minutes, add a triethylamine (1.2 eq) to generate the nitrile oxide.

  • Introduce acetylene gas (or a suitable acetylene equivalent like ethynyltrimethylsilane) into the reaction mixture and allow it to warm to room temperature.

  • Stir for 12-24 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-(5-bromo-2-thienyl)isoxazole.

Method B: Using Sodium Hypochlorite (NaOCl)

  • To a stirred solution of 5-bromo-2-thiophenecarboxaldehyde oxime (1.0 eq) in a solvent like dichloromethane, add an aqueous solution of sodium hypochlorite (commercial bleach, ~5-10% solution, 1.5-2.0 eq) dropwise at 0 °C.

  • A catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide, can be added to facilitate the reaction.

  • Introduce acetylene gas and stir the biphasic mixture vigorously at room temperature for 12-24 hours.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Route 2: Chalcone Intermediate and Cyclization

This alternative route involves the construction of an α,β-unsaturated ketone (a chalcone analog) followed by a condensation reaction with hydroxylamine to form the isoxazole ring. This pathway offers a different set of synthetic challenges and considerations.

Scientific Rationale

The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds to create the enone system of the chalcone. The subsequent reaction with hydroxylamine is a classic cyclization-condensation reaction to form the isoxazole ring. The regioselectivity of this final step is generally high, leading to the desired 3,5-disubstituted isoxazole.

Experimental Workflow

Caption: Workflow for the chalcone cyclization route.

Detailed Experimental Protocols

Step 2a: Synthesis of 5-Bromo-2-acetylthiophene

  • To a solution of 2-acetylthiophene (1.0 eq) in acetic acid, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature, while protecting the reaction from light.[1]

  • Stir the mixture at 50 °C for 1 hour.[1]

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a large volume of water.[1]

  • The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry.[1]

  • Recrystallization from a suitable solvent like ethanol or acetone can be performed for further purification, yielding 5-bromo-2-acetylthiophene as a crystalline solid.[1]

Step 2b: Synthesis of 1-(5-Bromo-2-thienyl)prop-2-en-1-one (Chalcone)

  • Dissolve 5-bromo-2-acetylthiophene (1.0 eq) in a solvent such as ethanol or methanol.

  • Add a formaldehyde equivalent, such as paraformaldehyde or dimethoxymethane (1.5-2.0 eq).

  • To this mixture, add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, and stir at room temperature or with gentle heating.

  • Monitor the reaction by TLC. Once the starting material is consumed, neutralize the reaction mixture with a dilute acid (e.g., HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude chalcone can often be used in the next step without extensive purification.

Step 2c: Synthesis of 3-(5-Bromo-2-thienyl)isoxazole

  • To a solution of the crude 1-(5-bromo-2-thienyl)prop-2-en-1-one (1.0 eq) in a solvent like ethanol, add hydroxylamine hydrochloride (1.2 eq) and a base such as sodium acetate or pyridine.

  • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain 3-(5-bromo-2-thienyl)isoxazole.

Comparative Analysis

ParameterRoute 1: [3+2] CycloadditionRoute 2: Chalcone Cyclization
Starting Material Cost Moderate (5-bromo-2-thiophenecarboxaldehyde is more expensive)[2]Low (2-acetylthiophene is relatively inexpensive)[3][4]
Number of Steps 2 steps3 steps
Overall Yield Generally good, can be variable depending on the oxidant and alkyne source.Moderate to good, each step generally proceeds with reasonable efficiency.
Reaction Conditions Milder conditions for oxime formation; cycloaddition may require careful control of temperature and reagent addition.Bromination and condensation steps are generally straightforward; cyclization requires reflux.
Reagent Safety & Handling NCS is a corrosive solid.[5][6][7][8] Sodium hypochlorite is a corrosive and oxidizing liquid.[9][10][11][12][13] Acetylene gas is flammable and requires careful handling.NBS is an irritant and lachrymator. Strong bases are corrosive.
Scalability Can be challenging due to the handling of acetylene gas and the in-situ generation of a reactive intermediate.More readily scalable as it involves standard and well-understood reaction types.
Purification Column chromatography is typically required for both steps.Column chromatography is generally necessary for the final product.

Conclusion and Recommendation

Both synthetic routes present viable options for the preparation of 3-(5-bromo-2-thienyl)isoxazole.

Route 1 ([3+2] Cycloaddition) is more convergent and involves fewer synthetic steps. This can be advantageous for rapid synthesis, especially if the starting aldehyde is readily available. However, the cost of the starting material is higher, and the handling of acetylene gas and potentially hazardous oxidizing agents requires careful consideration and appropriate safety precautions. This route is well-suited for smaller-scale laboratory synthesis where expediency is a priority.

Route 2 (Chalcone Cyclization) is a more classical and arguably more robust approach for larger-scale preparations. The starting material, 2-acetylthiophene, is significantly more economical. While it involves an additional step, each transformation is a standard, high-yielding reaction that is generally easier to scale up. The reagents used are also common and relatively easy to handle. For cost-effective and scalable synthesis, the chalcone cyclization route is the recommended pathway.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the desired scale of synthesis, budget constraints, and available laboratory infrastructure.

References

  • 2-Acetyl-5-bromothiophene synthesis. ChemicalBook. Accessed January 28, 2026.
  • Synthesis and Reactivity of 2-Acetylthiophenes Deriv
  • Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene...
  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. Accessed January 28, 2026.
  • Thermal [3+2] cycloaddition reactions as most universal way for the effective preparation of five-membered nitrogen containing heterocycles. Scientiae Radices. Published September 25, 2023.
  • 5-Bromo thiophene-2-aldehyde | 4701-17-1 | FB12607. Biosynth. Accessed January 28, 2026.
  • Proposed mechanism of the (3+2)‐cycloaddition between thioketones 8 and acetylenedicarboxylic acid (9).
  • Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • 2-acetothienone. Organic Syntheses Procedure. Accessed January 28, 2026.
  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Institutes of Health. Accessed January 28, 2026.
  • Claisen-Schmidt condensation of 5-chloro-2-acetyl thiophene with p-anisaldehyde. Ijaresm. Accessed January 28, 2026.
  • 5-Bromothiophene-2-carboxaldehyde | 4701-17-1 | Tokyo Chemical Industry (India) Pvt. Ltd. Accessed January 28, 2026.
  • Sodium Hypochlorite Hazardous Substance Fact Sheet. NJ.gov. Accessed January 28, 2026.
  • SAFETY DATA SHEET. Sigma-Aldrich. Published October 7, 2025.
  • Health effects of sodium hypochlorite: review of published case reports. PMC. Accessed January 28, 2026.
  • SAFETY DATA SHEET. Fisher Scientific. Accessed January 28, 2026.
  • Thiophene-Formaldehyde Condensation. Sci-Hub. Accessed January 28, 2026.
  • Isoxazole(288-14-2) 1H NMR spectrum. ChemicalBook. Accessed January 28, 2026.
  • Safety Data Sheet: Sodium hypochlorite solution. Carl ROTH. Accessed January 28, 2026.
  • 5-Bromo-2-thiophenecarboxaldehyde 95 4701-17-1. Sigma-Aldrich. Accessed January 28, 2026.
  • N-Chloro Succinimide CAS No 128-09-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. Accessed January 28, 2026.
  • 2-Acetylthiophene | 88-15-3 | Tokyo Chemical Industry (India) Pvt. Ltd. Accessed January 28, 2026.
  • Safe Handling of Sodium Hypochlorite: Dos and Don'ts. Tikweld products and Services. Published May 12, 2024.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Accessed January 28, 2026.
  • N-Chlorosuccinimide. Santa Cruz Biotechnology. Accessed January 28, 2026.
  • Sodium hypochlorite: toxicological overview. GOV.UK. Published April 24, 2025.
  • Chlorosuccinimide | C4H4ClNO2 | CID 31398. PubChem. Accessed January 28, 2026.
  • Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journals. Accessed January 28, 2026.
  • 5-Bromothiophene-2-carbaldehyde | 4701-17-1. ChemicalBook. Published July 24, 2025.
  • 2 Acetylthiophene Cas 88 15 at 590.00 INR in Hyderabad | Mt Chemtech India. Tradeindia. Accessed January 28, 2026.
  • Supporting Inform
  • 2 - Supporting Inform

Sources

Validation

Strategic Evaluation of 3-(5-Bromo-2-thienyl)isoxazole Scaffolds in Drug Discovery

Executive Summary The 3-(5-Bromo-2-thienyl)isoxazole scaffold represents a privileged structural motif in modern medicinal chemistry, particularly for programs targeting kinase inhibition, anti-infectives (specifically M...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-(5-Bromo-2-thienyl)isoxazole scaffold represents a privileged structural motif in modern medicinal chemistry, particularly for programs targeting kinase inhibition, anti-infectives (specifically M. tuberculosis), and glutamate receptor modulation (AMPA/NMDA).

While isoxazoles serve as robust bioisosteres for carboxylic acids and esters, the incorporation of the 5-bromothiophene moiety offers two distinct advantages over standard phenyl or unsubstituted thiophene analogs:

  • Metabolic Blockade: The bromine atom at the C5 position of the thiophene ring effectively blocks the primary site of cytochrome P450-mediated oxidation, significantly enhancing metabolic stability.

  • Halogen Bonding: The polarizable bromine atom provides a "sigma-hole" capable of forming specific halogen bonds with backbone carbonyls in target proteins, potentially increasing potency.

This guide provides a comparative technical framework for evaluating this scaffold against its non-halogenated and phenyl-based alternatives, supported by validated experimental protocols.

Structural Rationale & Comparative In Silico Profiling

Before initiating synthesis, it is critical to understand how the 5-bromo substitution alters the physicochemical landscape compared to standard alternatives.

The "Halogen Effect" on Drug-Likeness

The 5-position of the thiophene ring is electronically rich and highly susceptible to electrophilic metabolic attack (S-oxidation or hydroxylation). Unsubstituted thiophene-isoxazole hybrids often suffer from rapid clearance. Substituting this position with Bromine (Br) serves as a metabolic "shield" while simultaneously modulating lipophilicity.

Table 1: Comparative Physicochemical Profile (Calculated)

Comparison of the target scaffold against common structural analogs.

PropertyTarget Scaffold (5-Br-Thiophene)Analog A (Unsubstituted Thiophene)Analog B (Phenyl-Isoxazole)Implication
LogP (Lipophilicity) ~3.2 - 3.8~2.1 - 2.5~2.8 - 3.1Br increases lipophilicity, improving membrane permeability but risking solubility.
TPSA (Ų) ~40 - 50~40 - 50~35 - 45Thiophene is slightly more polar than phenyl; Br has negligible effect on TPSA.
Metabolic Liability Low (C5 Blocked)High (C5 Oxidation prone)Moderate (Para-hydroxylation)Key Advantage: Br extends half-life (

).
Electronic Character Electron-withdrawing (Inductive)Electron-richNeutralBr reduces electron density in the ring, potentially reducing toxicity associated with thiophene activation.
MW (Da) +79 Da vs Analog ABaseline+6 Da vs Analog ABr adds significant mass; monitor Ligand Efficiency (LE).

Evaluation Workflow Visualization

The following diagram outlines the critical path for validating this scaffold, moving from computational assessment to wet-lab confirmation.

EvaluationWorkflow cluster_ADMET In Vitro ADMET Core Start Candidate Selection (3-(5-Br-2-thienyl)isoxazole) InSilico In Silico Profiling (LogP, Ligand Efficiency) Start->InSilico Synthesis Synthesis (Suzuki Coupling) InSilico->Synthesis Pass Ro5 PAMPA Permeability (PAMPA Assay) Synthesis->PAMPA Metab Metabolic Stability (Microsomal Clearance) Synthesis->Metab Decision Go/No-Go Decision PAMPA->Decision Pe > 10^-6 cm/s Metab->Decision t1/2 > 30 min

Figure 1: Strategic evaluation workflow for isoxazole-thiophene derivatives. Green paths indicate success criteria.

Critical Experimental Protocols

To objectively assess the drug-likeness of the 3-(5-Bromo-2-thienyl)isoxazole derivatives, the following two assays are mandatory. These protocols are designed to be self-validating using internal standards.

Protocol A: Metabolic Stability (Microsomal Stability Assay)

Objective: To quantify the "blocking effect" of the bromine atom on intrinsic clearance (


).

Materials:

  • Pooled Liver Microsomes (Human/Rat, 20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (1 µM final concentration).

  • Reference Standards: Verapamil (High clearance), Warfarin (Low clearance).

Methodology:

  • Pre-incubation: Mix 445 µL of microsome solution (0.5 mg/mL in phosphate buffer pH 7.4) with 5 µL of test compound stock. Pre-incubate at 37°C for 5 min.

  • Initiation: Add 50 µL of NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Data Interpretation:

  • Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .
  • Success Criterion: The 5-Bromo derivative should exhibit a

    
     at least 2x longer  than the unsubstituted 3-(2-thienyl)isoxazole analog.
    
Protocol B: Permeability Evaluation (PAMPA)

Objective: To ensure the increased lipophilicity from Bromine does not result in membrane retention or poor solubility-limited permeability.

Materials:

  • PAMPA Sandwich Plate (96-well, e.g., Corning Gentest).

  • Artificial Membrane Oil: 2% Dioleoyl-sn-glycero-3-phosphocholine (DOPC) in dodecane.

  • Buffer: PBS pH 7.4.

Methodology:

  • Preparation: Dilute test compound to 10 µM in Donor Buffer (PBS pH 7.4 + 5% DMSO).

  • Membrane Coating: Carefully apply 5 µL of Membrane Oil to the hydrophobic filter of the acceptor plate.

  • Assembly: Add 300 µL of Donor solution to the bottom plate. Add 200 µL of pure PBS to the acceptor (top) plate. Sandwich the plates.

  • Incubation: Incubate for 5 hours at room temperature in a humidity chamber (to prevent evaporation).

  • Quantification: Separate plates. Measure concentration in Donor and Acceptor wells using UV-Vis spectroscopy (250–500 nm) or LC-MS.

Calculation:



Where 

is acceptor concentration,

are volumes, and

is filter area.

Mechanism of Action: The Metabolic Blockade

Understanding why this scaffold works is crucial for defending the choice of molecule in a development candidate selection meeting.

MetabolicBlockade Substrate 3-(2-Thienyl)isoxazole (Unsubstituted) CYP450 CYP450 Enzyme (Oxidative Attack) Substrate->CYP450 High Affinity Intermediate Thiophene Epoxide / Sulfoxide (Reactive Metabolite) CYP450->Intermediate Oxidation at C5 Block Steric & Electronic Blockade (C5 Position) CYP450->Block Attack Prevented Toxicity Protein Adducts / Rapid Clearance (Attrition Risk) Intermediate->Toxicity Protected 3-(5-Bromo-2-thienyl)isoxazole (Brominated) Protected->CYP450 Reduced Affinity Stable Metabolically Stable (Extended t1/2) Block->Stable

Figure 2: Mechanistic comparison of metabolic fate. The 5-Bromo substitution prevents the formation of reactive thiophene S-oxides.

Conclusion

The 3-(5-Bromo-2-thienyl)isoxazole scaffold is superior to its unsubstituted analogs for drug discovery applications requiring extended half-life and moderate lipophilicity. While the bromine atom adds molecular weight, the trade-off is justified by the suppression of metabolic liability at the thiophene C5 position.

Recommendation: Proceed with this scaffold if the target LogP is <4.0 and the molecular weight of the final candidate remains <500 Da. Use the provided PAMPA and Microsomal Stability protocols to filter library derivatives early in the lead optimization phase.

References

  • Comparison of Drug-Likeness and Biological Activity of Isoxazole Derivatives. Molecules, 2020. (Discusses Lipinski compliance of isoxazole hybrids).

  • Metabolic Stability of Thiophene Derivatives. Journal of Medicinal Chemistry, 2022. (Highligts the metabolic instability of the thiophene 5-position and blocking strategies).

  • Isoxazole-Thiophene Hybrids as Anti-Tuberculosis Agents. Bioorganic & Medicinal Chemistry Letters, 2025.[1] (Demonstrates the specific utility of the isoxazole-thiophene scaffold in infectious disease).

  • PAMPA Permeability Protocols for Heterocycles. Frontiers in Pharmacology, 2020. (Standard methodology for assessing permeability of lipophilic heterocycles).

  • 2-Bromothiophene Chemical Properties. PubChem. (Physicochemical data for the core starting material).

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Comparative

A Senior Application Scientist's Guide to Comparative DFT Studies on the Electronic Properties of Thienylisoxazoles

For Researchers, Scientists, and Drug Development Professionals Introduction: Bridging Computational Chemistry and Rational Drug Design Thienylisoxazoles represent a class of fused heterocyclic scaffolds of significant i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging Computational Chemistry and Rational Drug Design

Thienylisoxazoles represent a class of fused heterocyclic scaffolds of significant interest in medicinal chemistry. The isoxazole moiety is a well-established pharmacophore found in numerous clinically approved drugs, prized for its diverse biological activities including antimicrobial, anticancer, and anti-inflammatory effects.[1][2] When fused with a thiophene ring—another critical sulfur-containing heterocycle in drug discovery—the resulting scaffold offers a unique electronic and structural profile with vast potential for therapeutic innovation.[3]

The biological activity of a drug candidate is intrinsically linked to its electronic properties. Factors such as charge distribution, molecular reactivity, and the ability to participate in non-covalent interactions govern how a molecule recognizes and binds to its biological target. Understanding these properties at a quantum level is paramount for rational drug design, allowing for the in silico prediction and optimization of molecular behavior before costly and time-consuming synthesis.

This guide provides a comprehensive framework for conducting comparative Density Functional Theory (DFT) studies to elucidate the electronic properties of thienylisoxazole derivatives. As a senior application scientist, my objective is not to provide a rigid template but to impart a logical, field-proven workflow. We will explore the causality behind computational choices, ensuring that each step is self-validating and grounded in robust scientific principles.[4][5]

Part 1: The Theoretical & Computational Framework

A successful DFT study hinges on a solid understanding of the underlying theory and the judicious selection of computational methods. This section establishes the three pillars of our approach.

Pillar 1: The Power of Density Functional Theory (DFT)

At its core, DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[6] Instead of tackling the complex many-electron wavefunction, DFT simplifies the problem by calculating the electron density, from which all other electronic properties can be derived. The accuracy of any DFT calculation is determined almost entirely by the approximation used for the exchange-correlation (XC) functional , the term that accounts for the complex quantum effects of electron exchange and correlation.[6][7] The vast landscape of XC functionals is a testament to the ongoing challenge of perfectly capturing these effects.[6]

Pillar 2: Key Electronic Properties and Their Significance in Drug Discovery

To compare thienylisoxazole derivatives meaningfully, we must focus on specific, quantifiable electronic properties that correlate with chemical behavior and biological activity.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) relates to a molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept them. The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is a critical descriptor of molecular stability and reactivity.[8] A smaller gap generally implies higher reactivity and lower kinetic stability, which can be crucial for covalent inhibitors or molecules involved in charge-transfer processes.[9][10]

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential projected onto the molecule's electron density surface.[11] It provides an intuitive visualization of charge distribution:

    • Electron-rich regions (negative potential, typically colored red) are susceptible to electrophilic attack and act as hydrogen bond acceptors.

    • Electron-poor regions (positive potential, typically blue) are prone to nucleophilic attack and act as hydrogen bond donors. MEP analysis is indispensable for predicting intermolecular interactions, a cornerstone of drug-receptor binding.[12][13]

  • Global Reactivity Descriptors: Derived from FMO energies, these quantum chemical parameters provide a quantitative measure of molecular reactivity.[11][14]

    • Chemical Potential (μ): μ ≈ (EHOMO + ELUMO) / 2. It measures the "escaping tendency" of electrons.

    • Chemical Hardness (η): η ≈ (ELUMO - EHOMO) / 2. It quantifies the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."[8]

    • Electrophilicity Index (ω): ω = μ² / 2η. This index measures the propensity of a species to accept electrons.

Pillar 3: Selecting a Validated Computational Protocol

The trustworthiness of a DFT study is built upon the selection of an appropriate functional and basis set, a choice that must balance accuracy with computational cost.

  • Exchange-Correlation Functionals:

    • Hybrid Functionals (e.g., B3LYP): For general-purpose studies on organic molecules, the B3LYP functional is a robust and widely used choice that often provides excellent geometries and reasonable electronic properties.[10][11][15]

    • Range-Separated Functionals (e.g., CAM-B3LYP, ωB97XD): These are often superior for systems where charge-transfer excitations are important, providing a more accurate description of the HOMO-LUMO gap.[16][17] Benchmarking studies suggest ωB97XD is particularly accurate for predicting HOMO-LUMO gaps.[16]

    • Dispersion Corrections (e.g., "-D3"): Non-covalent interactions (van der Waals forces) are critical in biological systems. Standard functionals often fail to capture these. Adding an empirical dispersion correction, such as Grimme's D3 correction, is essential for accurate interaction energy calculations.[18][19]

  • Basis Sets: A basis set is a set of mathematical functions used to build molecular orbitals.

    • Pople-style basis sets are common. For initial geometry optimizations, 6-31G(d,p) is a cost-effective choice.[11][20]

    • For more accurate final electronic property calculations (single-point calculations), a larger, more flexible basis set like 6-311++G(d,p) is recommended to better describe the electron distribution, especially for anions and systems involved in hydrogen bonding.[10][18]

Part 2: A Step-by-Step Protocol for Comparative DFT Analysis

This section details a validated workflow for comparing the electronic properties of thienylisoxazole isomers or derivatives. This protocol ensures that the obtained results are reliable and reproducible.

Mandatory Workflow Diagram

DFT_Workflow cluster_prep Step 1: Structure Preparation cluster_calc Steps 2-4: Quantum Calculations cluster_analysis Step 5: Data Analysis & Comparison mol_build Build Thienylisoxazole Isomers/Derivatives geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) mol_build->geom_opt Initial Structure freq_calc Frequency Calculation (Verify Minimum Energy) geom_opt->freq_calc Optimized Geometry sp_calc Single-Point Energy (e.g., ωB97XD/6-311++G(d,p)) freq_calc->sp_calc Verified Minimum fmo Extract HOMO, LUMO, and Gap Energies sp_calc->fmo mep Generate MEP Surface sp_calc->mep reactivity Calculate Reactivity Descriptors (η, μ, ω) sp_calc->reactivity compare Tabulate & Compare Results fmo->compare mep->compare reactivity->compare

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 3-(5-Bromo-2-thienyl)isoxazole Derivatives

Welcome to a detailed comparison guide designed for drug discovery and development professionals. The 3-(5-bromo-2-thienyl)isoxazole scaffold is a promising starting point for novel therapeutics, with related structures...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a detailed comparison guide designed for drug discovery and development professionals. The 3-(5-bromo-2-thienyl)isoxazole scaffold is a promising starting point for novel therapeutics, with related structures showing potential in areas like oncology.[1][2] However, a molecule's therapeutic potential is intrinsically linked to its metabolic fate. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, halting an otherwise promising drug candidate's journey.[3][4]

This guide provides a comparative framework for assessing the metabolic stability of this specific chemical series. We will move beyond rote protocols to explain the causality behind experimental choices, compare key in vitro systems, and interpret the resulting data to guide rational chemical modifications. Our focus is on building a self-validating experimental strategy that generates trustworthy and actionable data.

The Foundational Choice: Selecting the Right In Vitro System

The first critical decision in assessing metabolic stability is the choice of the biological matrix. The liver is the body's primary metabolic engine, and we can harness its power using subcellular fractions.[5] The two most common choices for early-stage screening are liver microsomes and the S9 fraction. The selection is not arbitrary; it depends on the metabolic questions you are asking.

  • Liver Microsomes: These are vesicles formed from the endoplasmic reticulum, prepared by high-speed centrifugation of the S9 fraction.[5] They are a highly enriched source of Phase I metabolic enzymes, most notably the Cytochrome P450 (CYP) superfamily.[5][6] Choose microsomes when your primary goal is to assess susceptibility to oxidative metabolism , which is the most common metabolic pathway for many xenobiotics.[4]

  • S9 Fraction: This is the supernatant from a lower-speed centrifugation of liver homogenate.[5] It contains both the microsomes (Phase I enzymes) and the cytosolic fraction, which includes a variety of Phase II (conjugative) enzymes like sulfotransferases (SULTs) and N-acetyltransferases (NATs).[5][7] Choose the S9 fraction when you need a broader view of hepatic metabolism , including both Phase I and certain Phase II pathways, providing a more comprehensive initial screen.[7][8]

Hepatocytes, which are intact liver cells, represent the gold standard as they contain the full suite of metabolic enzymes and cofactors in a physiological arrangement.[3] However, for initial screening and rank-ordering of derivatives, the cost-effectiveness and high-throughput nature of microsomal and S9 assays are unparalleled.[9]

G cluster_0 Initial Compound Library cluster_1 In Vitro Metabolic Systems cluster_2 Data Output & Analysis cluster_3 Decision Making Compound 3-(5-Bromo-2-thienyl)isoxazole Derivatives Microsomes Liver Microsomes (Phase I Focus - CYPs) Compound->Microsomes Incubate S9 S9 Fraction (Phase I + Cytosolic Phase II) Compound->S9 Incubate LCMS LC-MS/MS Analysis (Quantify Parent Compound) Microsomes->LCMS S9->LCMS Params Calculate Parameters: - Half-Life (t½) - Intrinsic Clearance (CLint) LCMS->Params Generate Disappearance Curve Decision Rank-Order Compounds Identify Metabolic Liabilities Guide Next Synthesis Cycle Params->Decision Compare Data G cluster_0 LC-MS/MS Output cluster_1 Data Processing cluster_2 Parameter Calculation RawData Peak Area Ratios (Compound / Internal Standard) at t = 0, 5, 15, 30, 45 min Normalization Normalize to t=0 (Calculate % Remaining) RawData->Normalization LogTransform Calculate Natural Log (ln[% Remaining]) Normalization->LogTransform Plotting Plot ln[% Remaining] vs. Time LogTransform->Plotting Slope Linear Regression Slope = Elimination Rate (k) Plotting->Slope HalfLife Calculate Half-Life t½ = 0.693 / k Slope->HalfLife CLint Calculate Intrinsic Clearance CLint = (Volume * k) / Protein Mass Slope->CLint

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-(5-Bromo-2-thienyl)isoxazole

For researchers and scientists at the forefront of drug development, the lifecycle of a chemical compound extends beyond its synthesis and application. The final, critical step of proper disposal is paramount for ensurin...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists at the forefront of drug development, the lifecycle of a chemical compound extends beyond its synthesis and application. The final, critical step of proper disposal is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 3-(5-Bromo-2-thienyl)isoxazole, a halogenated heterocyclic compound.

Hazard Identification and Immediate Safety Precautions

Before beginning any disposal procedures, it is crucial to understand the potential hazards associated with 3-(5-Bromo-2-thienyl)isoxazole. Based on the toxicological profiles of similar chemical structures, this compound should be handled as a hazardous substance.[3]

Potential Hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled.[3][4]

  • Causes skin and serious eye irritation.[3][4]

  • May cause respiratory irritation.[3][4]

Personal Protective Equipment (PPE)

All handling and disposal operations must be conducted while wearing appropriate PPE to minimize exposure.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[2][5]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Always inspect gloves before use and use proper removal techniques to avoid skin contamination.[2][5]

  • Body Protection: A laboratory coat is required to prevent skin contact.[4]

  • Respiratory Protection: All work should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or vapors.[4][6]

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[3]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P270: Do not eat, drink or smoke when using this product.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
Skin Irritation Causes skin irritation.[3]P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]
Eye Irritation Causes serious eye irritation.[3]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Respiratory Irritation May cause respiratory irritation.[3]P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

Waste Characterization and Segregation

All materials contaminated with 3-(5-Bromo-2-thienyl)isoxazole must be classified and handled as hazardous waste.[1] Proper segregation at the point of generation is the foundation of a safe and compliant disposal process.

Waste Streams:

  • Solid Chemical Waste: Unused or expired 3-(5-Bromo-2-thienyl)isoxazole powder.

  • Contaminated Labware (Solid): Items such as pipette tips, centrifuge tubes, and filter paper that have come into direct contact with the compound.[7]

  • Contaminated Labware (Liquid): Rinsate from cleaning glassware that was in contact with the compound. This typically involves organic solvents.

  • Contaminated PPE: Used gloves, disposable lab coats, etc.[7]

Step-by-Step Disposal Protocol

Step 1: Collection and Containerization

The primary principle of waste collection is to prevent leaks and reactions.[8]

  • Select Appropriate Containers: Use leak-proof, durable containers made of a material compatible with the waste. For organic solvent waste, high-density polyethylene (HDPE) or glass containers are often suitable.[7][9] Do not use metal containers for acidic or basic waste.[8]

  • Solid Waste Collection:

    • For pure solid waste, use a dedicated, clearly labeled hazardous waste container.[1]

    • Sweep up solid materials and place them into a suitable disposal container, avoiding dust formation.[5]

  • Liquid Waste Collection:

    • Collect all solvent rinsates and solutions containing the compound in a designated hazardous waste container.

    • Do not fill containers beyond 90% capacity to allow for vapor expansion.[8]

  • Contaminated PPE and Labware:

    • Collect all contaminated solid items in a separate, lined container clearly marked as hazardous waste.[7]

Step 2: Labeling

Proper labeling is a critical regulatory requirement under the Resource Conservation and Recovery Act (RCRA).[9]

  • All waste containers must be clearly labeled with a hazardous waste tag as soon as waste is added.[9]

  • The label must include:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "3-(5-Bromo-2-thienyl)isoxazole". Avoid abbreviations or chemical formulas.[9]

    • A clear list of all components in a mixture, including solvents.[9]

    • The associated hazards (e.g., "Toxic," "Irritant").[1]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) for temporary storage.[10]

  • Designated Area: The SAA must be at or near the point of generation and under the control of laboratory personnel.[10]

  • Secondary Containment: Place waste containers in a secondary containment tray to prevent spills from reaching the environment.[8]

  • Segregation: Store incompatible waste streams separately to prevent dangerous reactions.[9]

  • Container Integrity: Keep waste containers securely closed at all times, except when adding waste. Inspect the SAA weekly for any signs of leakage.[10]

  • Time and Volume Limits: Adhere to institutional and federal limits for how long waste can be stored and the maximum volume allowed in the SAA.[10][11]

Step 4: Scheduling Waste Pickup and Disposal

Under no circumstances should 3-(5-Bromo-2-thienyl)isoxazole or its contaminated materials be disposed of down the drain or in the regular trash.[1][9]

  • Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1]

  • Licensed Disposal Vendor: The EHS department will work with a licensed and certified hazardous waste disposal vendor for transport and final disposal.[12]

  • Incineration: For halogenated organic compounds like this, high-temperature incineration in a specialized facility is the preferred disposal method. This process is designed to destroy the hazardous components and scrub harmful combustion byproducts.[2]

Spill Management

Accidental spills must be managed immediately by trained personnel wearing appropriate PPE.[13]

  • For Powder Spills:

    • Restrict access to the area.[13]

    • Gently cover the spill with absorbent pads or granules to avoid raising dust.[13]

    • Carefully sweep the material into a designated hazardous waste container.[14]

    • Clean the spill area with a detergent solution and then with water.[13]

  • For Liquid Spills (Solutions):

    • Contain the spill using absorbent pads or booms.[13]

    • Absorb the liquid and place the used absorbent materials into a sealed, labeled hazardous waste container.[13]

    • Clean the spill area thoroughly.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from the use of 3-(5-Bromo-2-thienyl)isoxazole.

G Disposal Workflow for 3-(5-Bromo-2-thienyl)isoxazole Start Waste Generation (3-(5-Bromo-2-thienyl)isoxazole) Identify Identify Waste Type Start->Identify Solid Solid Waste (Pure compound, PPE, Labware) Identify->Solid Solid or Contaminated Solid? Liquid Liquid Waste (Solvent Rinsate, Solutions) Identify->Liquid Liquid? Containerize Select & Fill Appropriate Container Solid->Containerize Liquid->Containerize Label Label Container: 'Hazardous Waste' & Contents Containerize->Label Store Store in Designated Satellite Accumulation Area (SAA) Label->Store Schedule Contact EHS for Waste Pickup Store->Schedule Dispose Disposal by Licensed Vendor (e.g., Incineration) Schedule->Dispose

Caption: Decision workflow for handling and disposing of waste containing 3-(5-Bromo-2-thienyl)isoxazole.

References

  • SynZeal. Safety Data Sheet.[Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.[Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.[Link]

  • University of Oklahoma. EHSO Manual 2025-2026: Hazardous Waste.[Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories.[Link]

  • University of Pennsylvania EHRS. Ethidium Bromide Waste Disposal.[Link]

  • Morf, L. S., et al. (2005). Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant. PubMed. [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.[Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.[Link]

  • ResearchGate. Removal of Bromine from Polymer Blends...[Link]

  • Castrol. Hysol MB 50 - SAFETY DATA SHEET.[Link]

  • Royal Society of Chemistry. Chemical recycling of bromine-terminated polymers synthesized by ATRP.[Link]

  • University of Tennessee, Knoxville. How to Dispose of Chemical Waste.[Link]

  • ResearchGate. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.[Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Bromo-2-thiophenesulfonyl chloride, 97%.[Link]

  • Organic Syntheses. 5-(Thiophen-2-yl)oxazole.[Link]

  • University of Washington. Chemical Process SOP Example: 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal.[Link]

  • Cole-Parmer. Material Safety Data Sheet.[Link]

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Handling

Essential Safety and Operational Guidance for Handling 3-(5-Bromo-2-thienyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug discovery and development. A profound understanding of a com...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug discovery and development. A profound understanding of a compound's characteristics, coupled with rigorous safety protocols, is not merely a matter of compliance but a fundamental prerequisite for scientific excellence. This guide provides essential, immediate safety and logistical information for the handling of 3-(5-Bromo-2-thienyl)isoxazole, a heterocyclic compound with potential applications in medicinal chemistry. The following protocols are synthesized from established best practices for handling analogous brominated heterocyclic compounds and are designed to empower researchers with the knowledge to operate safely and effectively.

While a specific Safety Data Sheet (SDS) for 3-(5-Bromo-2-thienyl)isoxazole was not located, the hazard profile is extrapolated from its close isomer, 5-(5-Bromo-2-thienyl)isoxazole, and other similar chemical structures. This proactive approach to safety is critical when dealing with compounds where comprehensive toxicological data may be limited.

Hazard Assessment and Chemical Profile

Understanding the intrinsic properties of 3-(5-Bromo-2-thienyl)isoxazole is the first line of defense in mitigating risk. Based on data from structurally related compounds, the primary hazards are summarized below.

Anticipated Hazards:

Hazard StatementRationale and Scientific Insight
Harmful if swallowed, in contact with skin, or if inhaled. The presence of a bromine atom on the thiophene ring can enhance the lipophilicity of the molecule, potentially increasing its absorption through the skin and mucous membranes. The isoxazole and thiophene rings are common pharmacophores, and their derivatives can exhibit biological activity that may be harmful upon systemic exposure.[1][2]
Causes skin irritation. Brominated aromatic compounds are known to be potential skin irritants. Prolonged or repeated contact can lead to defatting of the skin, resulting in dermatitis.
Causes serious eye irritation. As with many fine organic solids, direct contact with the eyes is likely to cause significant irritation. The crystalline nature of the solid can cause mechanical irritation, while its chemical properties can lead to inflammatory responses.
May cause respiratory irritation. Inhalation of the dust or powder form of this compound can irritate the mucous membranes of the respiratory tract.[1][3]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and correct use of PPE are non-negotiable when handling 3-(5-Bromo-2-thienyl)isoxazole. The following table outlines the recommended PPE, emphasizing the rationale behind each selection to foster a deeper understanding of the protective mechanisms.

Protection TypeRecommended EquipmentSpecifications & Rationale
Hand Protection Nitrile or Neoprene glovesThese materials offer good chemical resistance to a broad range of organic compounds. Double gloving is recommended when handling the solid compound to provide an additional barrier and to allow for safe removal of the outer glove in case of contamination.[4]
Body Protection Fully-buttoned laboratory coatA lab coat provides a primary barrier against accidental spills and contact with the solid material. It should be kept clean and regularly laundered to prevent the accumulation of chemical residues.
Eye and Face Protection Safety glasses with side shields or safety gogglesEssential for protecting the eyes from airborne particles and accidental splashes. A face shield should be worn in conjunction with safety glasses or goggles when there is a significant risk of splashing.[5]
Respiratory Protection NIOSH-approved respirator (if required)A respirator may be necessary if work cannot be conducted within a certified chemical fume hood, or if there is a risk of generating significant amounts of airborne dust. The type of respirator should be selected based on a formal risk assessment.[5]

Operational Protocols: From Benchtop to Disposal

A systematic and well-defined workflow is crucial for minimizing exposure and ensuring the integrity of your research.

Engineering Controls: The Primary Barrier

All handling of 3-(5-Bromo-2-thienyl)isoxazole solid should be conducted in a certified chemical fume hood.[4] This engineering control is the most effective means of preventing inhalation of airborne particles and containing any potential spills. The work surface within the fume hood should be lined with absorbent, disposable bench paper to facilitate easy cleanup.

Step-by-Step Handling Procedure
  • Preparation: Before starting work, ensure that all necessary PPE is readily available and in good condition. Prepare your workspace within the chemical fume hood by laying down fresh bench paper.

  • Weighing: When weighing the solid compound, use a balance located within the fume hood or a dedicated weighing enclosure to minimize the dispersion of dust.

  • Dissolving: If the experimental procedure requires dissolving the compound, add the solvent to the solid slowly and carefully to avoid splashing.

  • Post-Handling: After handling the compound, decontaminate the work area by wiping it down with an appropriate solvent and then soapy water. Dispose of all contaminated materials as hazardous waste.

Donning and Doffing of PPE: A Critical Sequence

Improper removal of PPE can lead to self-contamination. The following sequence is designed to minimize this risk.

PPE_Donning_Doffing cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Safety Glasses/Goggles Don1->Don2 Don3 3. Gloves (over cuffs) Don2->Don3 Doff1 1. Gloves (outer pair if double-gloved) Doff2 2. Lab Coat (turn inside out) Doff1->Doff2 Doff3 3. Safety Glasses/Goggles Doff2->Doff3 Doff4 4. Gloves (inner pair) Doff3->Doff4

Caption: A logical workflow for donning and doffing Personal Protective Equipment.

Emergency Preparedness: A Plan for the Unexpected

Even with the most stringent precautions, accidents can happen. A well-rehearsed emergency plan is essential.

Exposure Response
Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Contain: If it is safe to do so, prevent the spread of the solid material by covering it with a spill pillow or absorbent pads.

  • Clean-up: For small spills, carefully sweep up the solid material, avoiding the generation of dust, and place it in a sealed container for disposal. For larger spills, or if you are not trained in spill cleanup, contact your institution's environmental health and safety department.[3][6]

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Assess Assess the Spill (Size and Hazard) Evacuate->Assess SmallSpill Small Spill (Manageable by Lab Personnel) Assess->SmallSpill Small LargeSpill Large Spill (Requires EHS) Assess->LargeSpill Large Contain Contain the Spill SmallSpill->Contain ContactEHS Contact Environmental Health & Safety LargeSpill->ContactEHS Cleanup Clean up with appropriate kit Contain->Cleanup Dispose Dispose of as Hazardous Waste Cleanup->Dispose

Caption: A decision-making workflow for responding to a chemical spill.

Disposal Plan: Responsible Stewardship

Proper disposal of 3-(5-Bromo-2-thienyl)isoxazole and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

As a halogenated organic compound, all waste containing this substance must be disposed of as hazardous waste.[7]

Disposal Workflow:

  • Segregation: Collect all solid waste, including contaminated PPE and bench paper, in a dedicated, clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "3-(5-Bromo-2-thienyl)isoxazole".

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department.

By adhering to these protocols, researchers can confidently and safely handle 3-(5-Bromo-2-thienyl)isoxazole, fostering a culture of safety and scientific integrity within the laboratory.

References

  • ChemScene. (2021, March 26). Safety Data Sheet for (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid.
  • Thermo Scientific. 5-(5-Bromo-2-thienyl)isoxazole, ≥97% Safety and Handling Information.
  • Australian Commission on Safety and Quality in Health Care. (2024). Sequence for putting on and removing personal protective equipment (PPE).
  • National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards. Retrieved from the Centers for Disease Control and Prevention (CDC) website.
  • CymitQuimica. Safety Data Sheet for 5-Bromo-2-(trifluoromethyl)pyridine-3-carbaldehyde.
  • Lab Manager. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab.
  • National Center for Biotechnology Information. (2015, December 21). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from PubMed Central (PMC)
  • Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. Retrieved from the Centers for Disease Control and Prevention (CDC) website.
  • ResearchGate. (2005, July 1). Application, Reactivity and Synthesis of Isoxazole Derivatives.
  • University of Tennessee, Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from the University of Tennessee, Knoxville website.
  • Cornell University Environmental Health and Safety. 5.4.1.1 Incidental Spill Cleanup Procedures.
  • SA Health. Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment.
  • ScienceDirect. Safety evaluation of substituted thiophenes used as flavoring ingredients.
  • National Center for Biotechnology Information. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • United States Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Mini-Reviews in Organic Chemistry. (2005, July 1). Recent Advances on the Synthesis and Reactivity of Isoxazoles.
  • University of California, Santa Barbara. Guide for Chemical Spill Response. Retrieved from the University of California, Santa Barbara, Environmental Health & Safety website.
  • National Institute for Occupational Safety and Health (NIOSH). Mobile App - NIOSH Pocket Guide to Chemical Hazards. Retrieved from the Centers for Disease Control and Prevention (CDC) website.
  • University of Wisconsin–Madison. Chemical Storage. Retrieved from the University of Wisconsin–Madison, Environment, Health & Safety website.
  • National Center for Biotechnology Information. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from PubMed Central (PMC)
  • ResearchGate. (2025, August 7). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods.
  • The City University of New York (CUNY). Laboratory Chemical Spill Cleanup and Response Guide.
  • Wikipedia. Isoxazole.
  • RegisteredNurseRN.com. (2020, May 29). PPE Training Video: Donning and Doffing PPE Nursing Skill.
  • Cornell University Environmental Health and Safety. 9.4 Guidelines for Working with Particularly Hazardous Substances.
  • National Center for Biotechnology Information. (2015, December 21). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods.
  • International Association of Fire Chiefs. NIOSH Pocket Guide to Chemical Hazards.
  • California Polytechnic State University. STANDARD OPERATING PROCEDURES FOR LABORATORY USE OF CHEMICALS.
  • National Institute for Occupational Safety and Health (NIOSH). (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from the Centers for Disease Control and Prevention (CDC) website.
  • Canadian Centre for Occupational Health and Safety (CCOHS). (2023, June 14). Spill Response - Chemicals.
  • IP Innovative Publication. A review of isoxazole biological activity and present synthetic techniques.
  • United States Environmental Protection Agency (EPA). Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
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  • ResearchGate. Acute oral toxicity studies for thiophene derivatives used as flavoring ingredients.
  • Johns Hopkins Medicine. (2020, February 20). PPE Donning/Doffing Steps Checklist for Airborne Precautions.
  • University of Maryland. EPA Hazardous Waste Codes. Retrieved from the University of Maryland, Environmental Safety, Sustainability and Risk website.
  • United States Environmental Protection Agency (EPA). EPA HAZARDOUS WASTE CODES.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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